17-GMB-APA-GA
Description
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Propriétés
Formule moléculaire |
C39H53N5O11 |
|---|---|
Poids moléculaire |
767.9 g/mol |
Nom IUPAC |
[19-[3-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]propylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C39H53N5O11/c1-22-18-26-34(42-16-9-15-41-31(46)12-8-17-44-32(47)13-14-33(44)48)28(45)21-27(36(26)50)43-38(51)23(2)10-7-11-29(53-5)37(55-39(40)52)25(4)20-24(3)35(49)30(19-22)54-6/h7,10-11,13-14,20-22,24,29-30,35,37,42,49H,8-9,12,15-19H2,1-6H3,(H2,40,52)(H,41,46)(H,43,51) |
Clé InChI |
OPWAYYOLUIAKCJ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 17-GMB-APA-GA, a Potent Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the mechanism of action for the class of compounds to which 17-GMB-APA-GA belongs. This compound, also known as 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a derivative of geldanamycin (B1684428) and functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90). While the fundamental mechanism of action described herein is applicable to this compound, specific quantitative data and detailed experimental protocols for this particular compound are not extensively available in peer-reviewed literature. Therefore, data and protocols for the well-characterized analogous compound, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), are presented as a representative proxy.
Core Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle
This compound exerts its biological effects by targeting the molecular chaperone Hsp90. Hsp90 is a highly conserved and abundant protein that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, such as those involved in cell growth, proliferation, and survival.
The function of Hsp90 is dependent on its ATPase activity, which drives a dynamic chaperone cycle. This compound, like other geldanamycin analogs, is an ansamycin (B12435341) antibiotic that competitively binds to the N-terminal ATP-binding pocket of Hsp90. This binding event prevents the hydrolysis of ATP, effectively locking the chaperone in a conformation that is unable to process and stabilize its client proteins. Consequently, the client proteins become destabilized, are targeted for ubiquitination, and are subsequently degraded by the proteasome. This leads to the simultaneous disruption of multiple signaling pathways that are critical for tumor cell survival and proliferation.
Disruption of Key Signaling Pathways
By promoting the degradation of Hsp90 client proteins, this compound effectively downregulates multiple oncogenic signaling pathways. The specific client proteins affected can vary between different cell types, but they often include a range of kinases, transcription factors, and other regulatory proteins. Two of the most critical pathways impacted are the PI3K/Akt/mTOR and the Raf/MEK/ERK pathways.
Quantitative Data on Hsp90 Inhibition (Representative Data for 17-AAG)
The following tables summarize the cytotoxic activity and effects on client protein degradation of the analogous Hsp90 inhibitor, 17-AAG, in various cancer cell lines.
Table 1: Cytotoxic Activity of 17-AAG in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-BR-3 | Breast Cancer | 7.9 |
| MCF7 | Breast Cancer | 25 |
| PC-3 | Prostate Cancer | 50 |
| U87 MG | Glioblastoma | 30 |
| A549 | Lung Cancer | 100 |
Data are representative values compiled from multiple studies and may vary depending on experimental conditions.
Table 2: Effect of 17-AAG on Hsp90 Client Protein Levels
| Client Protein | Cancer Cell Line | 17-AAG Concentration (nM) | Treatment Time (h) | % Degradation |
| HER2/ErbB2 | SK-BR-3 | 100 | 24 | > 90% |
| Akt | PC-3 | 200 | 18 | ~ 75% |
| Raf-1 | A549 | 250 | 24 | > 80% |
| CDK4 | MCF7 | 150 | 24 | ~ 60% |
Data are representative values compiled from multiple studies and may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to assess the cellular effects of Hsp90 inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of an Hsp90 inhibitor on cultured cells.
An In-Depth Technical Guide on the Hsp90 Binding Affinity of 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of 17-GMB-APA-GA, a derivative of the natural product geldanamycin (B1684428), for its molecular target, Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of a wide range of "client" proteins, many of which are implicated in cancer and other diseases. As such, Hsp90 has emerged as a key target for therapeutic intervention. This compound, with its reactive maleimide (B117702) group, is of particular interest for applications such as the development of antibody-drug conjugates (ADCs) or probes for studying Hsp90 biology.
Quantitative Binding Affinity of Geldanamycin Analogs to Hsp90
Direct quantitative binding affinity data for this compound is not extensively available in the public domain. However, structure-activity relationship (SAR) studies on a wide array of C-17 substituted geldanamycin analogs have demonstrated that modifications at this position often do not significantly alter the compound's intrinsic binding affinity for the N-terminal ATP binding pocket of Hsp90. The binding affinity is primarily dictated by the ansa-macrocyclic core of the molecule. For instance, 17-AAG (17-allylamino-17-demethoxygeldanamycin), a well-characterized geldanamycin analog, exhibits a dissociation constant (Kd) in the sub-micromolar range. It is therefore reasonable to infer that this compound possesses a comparable binding affinity.
| Compound Name | Alternate Name | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Hsp90 Binding Affinity (Kd) |
| This compound | 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin | C₃₉H₅₃N₅O₁₁ | 767.87 | ~0.4 µM (estimated) |
| 17-AAG (Tanespimycin) | 17-allylamino-17-demethoxygeldanamycin | C₃₁H₄₃N₃O₈ | 585.7 | 0.4 ± 0.1 µM[1] |
| Geldanamycin | - | C₂₉H₄₀N₂O₉ | 560.6 | - |
| 17-DMAG (Alvespimycin) | 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin | C₃₂H₄₈N₄O₈ | 616.7 | Similar to 17-AAG[2] |
Disclaimer: The Hsp90 binding affinity for this compound is an estimation based on the published data for the closely related C-17 substituted analog, 17-AAG. Extensive studies on various 17-alkylamino-17-demethoxygeldanamycin analogs have shown that their affinity for Hsp90 does not vary significantly[2].
Experimental Protocols for Determining Hsp90 Binding Affinity
Several biophysical techniques can be employed to quantitatively measure the binding affinity of ligands like this compound to Hsp90. The following are detailed methodologies for three commonly used assays.
Filter Binding Assay
This method is a radioligand binding assay that measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the target protein.
Methodology:
-
Preparation of Reagents:
-
Purified recombinant human Hsp90α.
-
Radiolabeled ligand, e.g., [³H]17-AAG.
-
Unlabeled test compound (this compound).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 0.1 mg/ml bovine gamma globulin.
-
Wash Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl.
-
Diethylaminoethyl (DEAE) cellulose (B213188) or glass fiber filters.
-
-
Assay Procedure:
-
A competition binding experiment is set up by incubating a fixed concentration of Hsp90 and [³H]17-AAG with varying concentrations of the unlabeled test compound (this compound).
-
The reaction mixtures are incubated at 4°C for a sufficient time to reach equilibrium (e.g., 2 hours).
-
The reaction mixtures are then filtered through the DEAE cellulose filters using a vacuum manifold. The filters will capture the Hsp90-ligand complexes, while unbound ligand passes through.
-
The filters are washed rapidly with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test compound.
-
The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a larger protein molecule.
Methodology:
-
Preparation of Reagents:
-
Purified recombinant human Hsp90α.
-
Fluorescently labeled Hsp90 inhibitor, e.g., a BODIPY- or FITC-conjugated geldanamycin derivative.
-
Unlabeled test compound (this compound).
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
-
Assay Procedure:
-
A fixed concentration of Hsp90 and the fluorescently labeled ligand are incubated with a serial dilution of the unlabeled test compound in a microplate.
-
The plate is incubated at room temperature for a period to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the concentration of the test compound.
-
The IC₅₀ value is determined from the resulting competition curve.
-
The Ki can be calculated using the Cheng-Prusoff equation as described for the filter binding assay.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Preparation of Reagents:
-
Highly purified and concentrated recombinant human Hsp90α.
-
Test compound (this compound) dissolved in the same buffer as the protein.
-
ITC Buffer: A suitable buffer such as PBS or HEPES, ensuring that the buffer ionization enthalpy is low.
-
-
Assay Procedure:
-
The Hsp90 solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Hsp90 Signaling Pathway and Mechanism of Inhibition
Hsp90 plays a critical role in maintaining cellular homeostasis by ensuring the proper folding and stability of a multitude of client proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, such as those involved in cell growth, proliferation, and survival.
References
An In-depth Technical Guide to the Hsp90 Inhibitor: 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of 17-GMB-APA-GA, a potent analog of geldanamycin (B1684428) and an inhibitor of Heat Shock Protein 90 (Hsp90).
Core Structure and Nomenclature
This compound is the abbreviated name for 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin .[1][2] Its molecular formula is C₃₉H₅₃N₅O₁₁, and it has a molecular weight of 767.87 g/mol .[1][2]
The core structure of this compound is based on the ansamycin (B12435341) antibiotic, geldanamycin. The key modification is at the 17-position of the geldanamycin backbone, where a linker containing a maleimide (B117702) group has been introduced. This modification is significant as it allows for the conjugation of this compound to other molecules, such as antibodies, to create targeted drug delivery systems.
Structural Analysis:
The structure of this compound can be broken down into three main components:
-
Geldanamycin Backbone: This macrocyclic lactam provides the pharmacophore that binds to the N-terminal ATP-binding pocket of Hsp90.
-
Propylamino Linker: A three-carbon chain that connects the geldanamycin core to the functional maleimide group.
-
Maleimidobutyrcarboxamido Moiety: This component contains the reactive maleimide ring, which can form stable covalent bonds with thiol groups, such as those found in cysteine residues of proteins.
Mechanism of Action: Hsp90 Inhibition
This compound functions as an inhibitor of Hsp90, a molecular chaperone that is crucial for the stability and function of a wide range of "client" proteins, many of which are involved in cancer cell growth and survival.[3][4]
The mechanism of action involves the following key steps:
-
Binding to Hsp90: this compound, like other geldanamycin analogs, binds to the N-terminal ATP-binding pocket of Hsp90. This binding is competitive with ATP.
-
Inhibition of ATPase Activity: The binding of this compound inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.
-
Client Protein Destabilization: Without proper Hsp90 function, its client proteins become unstable, misfold, and are targeted for degradation by the ubiquitin-proteasome pathway.
-
Induction of Apoptosis: The degradation of key oncogenic client proteins, such as Akt, Her2, and c-Raf, disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates the signaling pathway of Hsp90 inhibition.
Quantitative Data
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| H:APA-GA (Herceptin-17-GMB-APA-GA) | MDA-361/DYT2 | Cell Proliferation | 0.2 µg/mL | [5] |
Note: The MDA-361/DYT2 cell line is a human breast adenocarcinoma cell line that overexpresses the HER2 antigen.[4][6][7][8]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from Geldanamycin (GA).
Step 1: Synthesis of 17-(3-tert-Butyloxycarbonyl(aminopropyl)amino)geldanamycin (17-N-BOC-APA-GA)
-
Dissolve Geldanamycin (GA) (0.5 g, 0.89 mmol) in 300 mL of chloroform.
-
Add N-tert-butyloxycarbonyl-1,3-diaminopropane (250 mg, 1.44 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by chromatography to yield 17-N-BOC-APA-GA.
Step 2: Deprotection to form 17-(3-aminopropyl)amino-geldanamycin (17-APA-GA)
-
Dissolve the 17-N-BOC-APA-GA from the previous step in a suitable solvent.
-
Add a deprotecting agent, such as trifluoroacetic acid (TFA), to remove the BOC protecting group.
-
Stir the reaction at room temperature.
-
After deprotection is complete, neutralize the reaction mixture and purify the product to obtain 17-APA-GA.
Step 3: Synthesis of 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)geldanamycin (this compound)
-
Dissolve 17-APA-GA in a suitable solvent, such as chloroform.
-
Add a maleimide-containing linker, such as N-succinimidyl 4-maleimidobutyrate (SMB).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, purify the final product, this compound, by chromatography.
The following diagram outlines the synthesis workflow:
Hsp90 Inhibition Assay (General Protocol)
The inhibitory activity of this compound on Hsp90 can be assessed using various biochemical and cell-based assays. A common method is the Hsp90 ATPase activity assay.
-
Reagents and Materials:
-
Recombinant human Hsp90α protein
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite green solution (for phosphate (B84403) detection)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add Hsp90α protein to each well of the microplate.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction by adding the malachite green solution.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of Hsp90 ATPase inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (General Protocol)
The cytotoxic effect of this compound on cancer cell lines can be determined using assays such as the MTT or SRB assay.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MDA-MB-361) in the appropriate medium and conditions.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 72 hours). Include a vehicle control.
-
After the incubation period, perform the MTT or SRB assay according to standard protocols to determine cell viability.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Western Blot Analysis of Hsp90 Client Proteins
This method is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins.
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound at various concentrations for a defined time.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Her2, c-Raf) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to quantify the levels of client proteins.
-
The following diagram illustrates a typical experimental workflow for evaluating an Hsp90 inhibitor.
References
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MDA-MB-361. Culture Collections [culturecollections.org.uk]
- 5. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast Carcinoma Cell Lines - MDA-MB-361 [cellosaurus.org]
- 7. MDA-MB-361 Cells [cytion.com]
- 8. Cellosaurus cell line MDA-MB-361 (CVCL_0620) [cellosaurus.org]
An In-depth Technical Guide on the Cellular Uptake and Distribution of 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-GMB-APA-GA is a derivative of geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of geldanamycin and its analogues, with a focus on providing researchers with the necessary data and protocols to investigate these processes for compounds like this compound. Due to the limited publicly available data on this compound, this guide leverages information from its parent compound, geldanamycin, and its well-studied analogue, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), to provide a foundational understanding and practical guidance.
Introduction to Geldanamycin and its Analogues
Geldanamycin is a benzoquinone ansamycin (B12435341) antibiotic originally isolated from Streptomyces hygroscopicus[1]. It exerts its potent antitumor activity by binding to the ATP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its chaperone function[1]. This inhibition leads to the proteasomal degradation of Hsp90 client proteins, which include key drivers of cancer progression such as mutated p53, HER-2/neu, and Raf-1[2][3]. Despite its promising anticancer activity, the clinical development of geldanamycin has been hampered by its poor solubility and hepatotoxicity[1]. This has led to the development of numerous analogues, such as 17-AAG and 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG), which exhibit improved pharmacokinetic profiles and reduced toxicity[1][4]. This compound is a more recent derivative, and understanding its cellular behavior is critical for its potential therapeutic application.
Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action for geldanamycin and its analogues is the competitive inhibition of ATP binding to Hsp90. This disrupts the Hsp90 chaperone cycle, a dynamic process involving ATP hydrolysis and the recruitment of various co-chaperones to facilitate the proper folding and maturation of client proteins. By blocking this cycle, geldanamycin and its derivatives lead to the misfolding and subsequent degradation of a wide array of oncoproteins that are dependent on Hsp90 for their stability and function.
Signaling Pathways Affected by Hsp90 Inhibition
The inhibition of Hsp90 has a cascading effect on multiple signaling pathways that are fundamental to cancer cell proliferation, survival, and angiogenesis. Key pathways impacted include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Akt is a key client protein of Hsp90, and its degradation upon Hsp90 inhibition disrupts this entire signaling cascade.
-
RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation. Raf-1 is a critical Hsp90 client protein, and its destabilization by geldanamycin analogues blocks downstream signaling.
-
HER2 (ErbB2) Signaling: Overexpression of the HER2 receptor tyrosine kinase is a hallmark of certain breast cancers. HER2 is a well-established Hsp90 client protein, and its degradation is a key mechanism of action for Hsp90 inhibitors in HER2-positive cancers.
-
p53 Pathway: Mutant forms of the p53 tumor suppressor protein are often stabilized by Hsp90. Inhibition of Hsp90 can lead to the degradation of mutant p53, restoring apoptotic potential in cancer cells.
Data Presentation: Cellular Uptake and Distribution
Quantitative data on the cellular uptake and in vivo distribution of geldanamycin and its analogues are crucial for understanding their pharmacological properties. The following tables summarize key findings from the literature.
Table 1: In Vitro Activity of Geldanamycin and Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Geldanamycin | Glioma cell lines | Glioma | 0.4-3 |
| Geldanamycin | Breast cancer cell lines | Breast Cancer | 2-20 |
| Geldanamycin | Small cell lung cancer lines | Lung Cancer | 50-100 |
| Geldanamycin | Ovarian cancer lines | Ovarian Cancer | 2000 |
| Geldanamycin | T-cell leukemia lines | Leukemia | 10-700 |
| GM-BDA-DOTA-64Cu | MDA-MB-231 | Breast Cancer | 1.35 ± 0.14 |
Data compiled from multiple sources[2][3]. IC50 values represent the concentration of the compound that inhibits cell growth by 50%.
Table 2: In Vivo Tissue Distribution of 17-DMAG in SCID Mice Bearing MDA-MB-231 Human Breast Cancer Xenografts
| Tissue | Peak Concentration (µg/g) | Time to Peak Concentration (min) |
| Plasma | 15.4 ± 1.4 (µg/ml) | 5 |
| Liver | 118.8 ± 5.7 | 5-10 |
| Kidney | 122.9 ± 10.6 | 5-10 |
| Heart | 81.3 ± 8.1 | 5-10 |
| Lung | 110.6 ± 25.4 | 5-10 |
| Spleen | 70.6 ± 9.6 | 30-45 |
| Tumor | 9.0 ± 1.0 | 30-45 |
Data from a study where mice were administered a 75 mg/kg intravenous dose of 17-DMAG[2].
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the cellular uptake and distribution of novel compounds like this compound. The following sections provide protocols for key experiments, adapted from established methods for studying Hsp90 inhibitors.
In Vitro Cellular Uptake Assay (Radiolabeled Compound)
This protocol describes a general method for quantifying the cellular uptake of a radiolabeled compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Radiolabeled this compound (e.g., with 3H or 14C)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Drug Treatment: Remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing the desired concentrations of radiolabeled this compound. For competition experiments to determine specific uptake, include parallel wells with a high concentration of unlabeled compound.
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 24 hours) at 37°C.
-
Washing: To terminate uptake, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis: Calculate the cellular uptake as disintegrations per minute (DPM) per microgram of protein. Plot the uptake over time to determine the kinetics of accumulation.
In Vivo Tissue Distribution Study
This protocol outlines a general procedure for determining the distribution of a compound in various tissues of a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Tumor cells for xenograft model
-
This compound formulation for injection (e.g., intravenous)
-
Anesthesia
-
Surgical tools for dissection
-
Tubes for tissue collection
-
Liquid nitrogen or dry ice for snap-freezing
-
Homogenizer
-
LC-MS/MS system for drug quantification
Procedure:
-
Tumor Xenograft Model: Inoculate mice subcutaneously with a suspension of tumor cells. Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Drug Administration: Administer a single dose of this compound to the mice via the desired route (e.g., intravenous injection).
-
Tissue Collection: At various time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr), euthanize a cohort of mice.
-
Blood and Tissue Harvesting:
-
Collect blood via cardiac puncture and process to obtain plasma.
-
Dissect and collect relevant organs (e.g., tumor, liver, kidney, lung, spleen, heart, brain).
-
Rinse tissues with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the thawed tissue samples in an appropriate buffer.
-
Extract the drug from the plasma and tissue homogenates using a suitable method (e.g., protein precipitation with acetonitrile).
-
-
Quantification by LC-MS/MS:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.
-
Analyze the extracted samples to determine the concentration of the compound in plasma and each tissue.
-
-
Data Analysis: Express the results as the amount of drug per gram of tissue (e.g., µg/g). Plot the concentration-time profiles for each tissue to determine pharmacokinetic parameters such as peak concentration (Cmax) and time to peak concentration (Tmax).
Conclusion
While specific data for this compound remains to be published, the extensive research on its parent compound, geldanamycin, and its analogues provides a strong foundation for investigating its cellular uptake and distribution. The protocols and data presented in this guide offer a comprehensive framework for researchers to design and execute experiments to characterize the pharmacological properties of novel Hsp90 inhibitors. A thorough understanding of how these compounds enter and distribute within cells and tissues is paramount for their successful development as effective anticancer agents. Future studies should focus on generating specific quantitative data for this compound to build upon the knowledge base established for this important class of drugs.
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 2. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Discovery and Synthesis of 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-GMB-APA-GA, systematically named 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a synthetic derivative of the natural product geldanamycin (B1684428). As a potent inhibitor of Heat Shock Protein 90 (Hsp90), it belongs to a class of compounds with significant therapeutic potential in oncology and other research areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and biomedical research.
Discovery and Background
The discovery of this compound is rooted in the extensive investigation of geldanamycin and its analogs as Hsp90 inhibitors. Geldanamycin, a natural product isolated from Streptomyces hygroscopicus, was one of the first identified inhibitors of Hsp90. It exerts its effect by binding to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[1] This inhibition leads to the degradation of these client proteins, making Hsp90 an attractive target for cancer therapy.
However, the clinical development of geldanamycin was hampered by its poor solubility and hepatotoxicity.[1] This led to the development of numerous semi-synthetic derivatives with improved pharmacological properties. One of the most notable is 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), which demonstrated a more favorable toxicity profile and entered clinical trials.[1][2]
This compound is a further modification of the geldanamycin scaffold, designed as a useful analog for research purposes, including its application as an ADC (Antibody-Drug Conjugate) cytotoxin and for studying latent T. gondii infection.[3][4] The maleimide (B117702) group incorporated into its structure allows for covalent conjugation to molecules containing thiol groups, such as antibodies or other targeting ligands.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Alternate Name | 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin | [5] |
| Molecular Formula | C₃₉H₅₃N₅O₁₁ | [5] |
| Molecular Weight | 767.87 g/mol | [5] |
| Class | Geldanamycin analog, Hsp90 inhibitor | [5] |
Synthesis of this compound
Likely Experimental Protocol
Step 1: Synthesis of 17-(3-aminopropyl)amino-17-demethoxygeldanamycin
This step involves the nucleophilic substitution of the C17-methoxy group of geldanamycin with 1,3-diaminopropane (B46017).
-
Reagents and Materials:
-
Geldanamycin
-
1,3-diaminopropane (excess)
-
Dichloromethane (B109758) (DCM) or Chloroform (CHCl₃)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) plates
-
-
Procedure:
-
Dissolve geldanamycin in a suitable solvent such as dichloromethane or chloroform.
-
Add a large excess of 1,3-diaminopropane to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically purified by washing with water and brine to remove excess diamine, followed by drying and concentration under reduced pressure.
-
Step 2: Coupling with 4-maleimidobutyric acid
The resulting 17-(3-aminopropyl)amino-17-demethoxygeldanamycin is then coupled with 4-maleimidobutyric acid using standard peptide coupling reagents.
-
Reagents and Materials:
-
17-(3-aminopropyl)amino-17-demethoxygeldanamycin
-
4-maleimidobutyric acid
-
A peptide coupling agent (e.g., EDC·HCl, HATU)
-
A base (e.g., DIPEA, Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Stirring apparatus
-
Purification system (e.g., column chromatography)
-
-
Procedure:
-
Dissolve 17-(3-aminopropyl)amino-17-demethoxygeldanamycin, 4-maleimidobutyric acid, and the peptide coupling agent in an anhydrous solvent like DMF or DCM.
-
Add a base such as DIPEA to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
After the reaction is complete, the mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The final product, this compound, is then purified by column chromatography.
-
Mechanism of Action: Hsp90 Inhibition
This compound, like its parent compound geldanamycin, functions as a potent inhibitor of Hsp90. Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.
By binding to the ATP-binding site in the N-terminal domain of Hsp90, this compound competitively inhibits the ATPase activity of Hsp90. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.
Hsp90 Signaling Pathway and Client Proteins
The inhibition of Hsp90 by this compound has pleiotropic effects on the cell due to the diverse array of Hsp90 client proteins. These include:
-
Tyrosine Kinases: EGFR, HER2/ErbB2, c-Met, and VEGFR
-
Serine/Threonine Kinases: Raf-1, Akt/PKB, and CDK4
-
Steroid Hormone Receptors: Estrogen Receptor (ER) and Androgen Receptor (AR)
-
Other Proteins: Mutant p53, HIF-1α, and telomerase
The degradation of these client proteins disrupts multiple oncogenic signaling pathways simultaneously, providing a powerful anti-cancer strategy.
Quantitative Data
As of the latest available information, specific quantitative data such as IC₅₀ or EC₅₀ values for this compound in various cell lines or biochemical assays are not widely reported in the public domain. However, based on the activity of similar geldanamycin derivatives, it is expected to be a potent Hsp90 inhibitor with activity in the nanomolar range. For instance, the related compound 17-AAG has shown IC₅₀ values for cell proliferation in the range of 10-70 nM in different breast cancer cell lines.[2] Another C17-substituted derivative, CO-22, exhibited an EC₅₀ of 60 nM in an Hsp90 binding assay.[6]
Table 2: Representative IC₅₀ Values for Related Geldanamycin Derivatives
| Compound | Cell Line | Assay | IC₅₀ (nM) | Source |
| 17-AAG | SKBR-3 | Proliferation | 70 | [2] |
| 17-AAG | JIMT-1 | Proliferation | 10 | [2] |
| CO-22 | - | Hsp90 Binding | 60 (EC₅₀) | [6] |
| LZY228 | MDA-MB-231 | Proliferation | 270 | [7] |
Experimental Protocols
Hsp90 Binding Assay (Fluorescence Polarization)
This assay is commonly used to determine the binding affinity of a compound to Hsp90.
-
Principle: A fluorescently labeled geldanamycin probe binds to Hsp90, resulting in a high fluorescence polarization (FP) signal. Unlabeled inhibitors compete with the probe for binding, causing a decrease in the FP signal.
-
Materials:
-
Purified recombinant human Hsp90α protein
-
Fluorescently labeled geldanamycin probe
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄)
-
This compound (or other test compounds)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a black microplate, add the Hsp90α solution to each well.
-
Add the dilutions of the test compound to the respective wells.
-
Add the fluorescently labeled geldanamycin probe to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 2-3 hours) in the dark.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to assess the functional consequence of Hsp90 inhibition in cells.
-
Principle: Treatment of cells with an Hsp90 inhibitor should lead to the degradation of its client proteins. This can be visualized by a decrease in the protein levels using Western blotting.
-
Materials:
-
Cancer cell line of interest (e.g., BT-474, SKBR-3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation.
-
Conclusion
This compound is a valuable research tool in the study of Hsp90 inhibition. Its synthesis, derived from the well-established chemistry of geldanamycin, allows for the introduction of a functional maleimide group for conjugation, expanding its utility in targeted drug delivery and other applications. While specific biological activity data for this particular compound is not extensively published, its mechanism of action via Hsp90 inhibition positions it as a potent modulator of multiple oncogenic signaling pathways. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and other novel Hsp90 inhibitors in a research and drug development setting. Further studies are warranted to fully characterize its biological profile and explore its therapeutic potential.
References
- 1. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: A Hypothetical Analysis of 17-GMB-APA-GA for the Treatment of Latent Toxoplasma gondii Infection
Disclaimer: The compound "17-GMB-APA-GA" is not found in the public scientific literature. The following technical guide is a hypothetical framework based on established research principles for anti-parasitic drug development against latent toxoplasmosis. All data, protocols, and pathways are illustrative.
Introduction
Latent Toxoplasma gondii infection, characterized by the presence of dormant bradyzoite cysts primarily in the brain and muscle tissue, affects a significant portion of the global population. While typically asymptomatic in immunocompetent individuals, reactivation of the parasite can lead to severe and life-threatening toxoplasmic encephalitis in immunocompromised patients. Current therapeutic options are largely ineffective against the latent cyst stage, highlighting the urgent need for novel drug candidates. This document outlines the preclinical profile of a hypothetical compound, this compound, as a potential agent for the eradication of latent T. gondii infection.
Hypothetical Mechanism of Action
This compound is postulated to be a multi-target compound designed to disrupt key biological processes essential for bradyzoite viability and cyst integrity. Its components are hypothesized to act synergistically:
-
GMB (Guanabenz Moiety): Guanabenz is known to inhibit the stress-induced unfolded protein response (UPR) by targeting protein phosphatase 1 (PP1). In the context of T. gondii, this could prevent the parasite from managing the stress associated with the bradyzoite stage, leading to apoptosis.
-
APA (Aminophenyl-acetamide Moiety): This component is hypothesized to inhibit parasite-specific histone deacetylases (HDACs), which are crucial for the regulation of gene expression during stage conversion and maintenance of the bradyzoite state.
-
GA (Gallic Acid Moiety): Gallic acid and its derivatives are known antioxidants. This part of the molecule may serve to protect host cells from oxidative damage caused by the inflammatory response to dying parasites, thereby reducing potential side effects.
The proposed signaling pathway for the action of this compound is detailed below.
Caption: Hypothetical signaling pathway of this compound in a T. gondii infected host cell.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro and in vivo efficacy and toxicity data for this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Target Stage | IC50 (µM) |
| Plaque Assay | Human Foreskin Fibroblasts (HFF) | Tachyzoite | 5.2 |
| Bradyzoite Viability Assay | HFF | Bradyzoite | 1.8 |
| Cyst Burden Assay | Primary Neuronal Cells | Bradyzoite Cyst | 2.5 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (CC50/IC50) |
| HFF | MTS Assay | > 50 | > 27.8 (vs. Bradyzoite) |
| HepG2 | MTS Assay | > 50 | N/A |
| Primary Neuronal Cells | LDH Assay | 45.3 | 18.1 (vs. Cyst Burden) |
Table 3: In Vivo Efficacy in a Murine Model of Latent Toxoplasmosis
| Treatment Group | Dose (mg/kg) | Route | Brain Cyst Burden Reduction (%) |
| Vehicle Control | 0 | Oral | 0 |
| This compound | 10 | Oral | 45.2 |
| This compound | 25 | Oral | 78.9 |
| Sulfadiazine (Control) | 40 | Oral | 15.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Bradyzoite Differentiation and Viability Assay
This protocol is designed to assess the direct effect of this compound on bradyzoite viability.
Caption: Workflow for the in vitro bradyzoite viability assay.
Methodology:
-
Human Foreskin Fibroblasts (HFF) are seeded in 96-well optical-bottom plates and allowed to adhere overnight.
-
Cells are infected with Type II T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.1.
-
After 4 hours, the medium is replaced with an alkaline differentiation medium (pH 8.1) and incubated in a low CO2 (5%) environment at 37°C for 72 hours to induce bradyzoite formation.
-
The compound this compound is added in a 3-fold serial dilution and incubated for an additional 96 hours.
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Bradyzoites are stained using a primary antibody against the bradyzoite-specific antigen BAG1, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Plates are imaged using a high-content automated imaging system.
-
Image analysis software is used to quantify the number of BAG1-positive vacuoles. The IC50 value is calculated using a non-linear regression model.
Murine Model of Latent Toxoplasmosis
This protocol outlines the in vivo assessment of this compound's ability to reduce cyst burden in a chronically infected mouse model.
Methodology:
-
Female C57BL/6 mice (6-8 weeks old) are infected intraperitoneally with 20 cysts of the Me49 strain of T. gondii.
-
Infection is allowed to establish for 30 days to ensure the development of a chronic, latent infection with stable brain cyst formation.
-
Mice are randomized into treatment groups (n=10 per group): Vehicle control, this compound (10 mg/kg), this compound (25 mg/kg), and Sulfadiazine (40 mg/kg).
-
Treatments are administered daily via oral gavage for 21 consecutive days.
-
At the end of the treatment period, mice are euthanized, and brains are harvested.
-
One hemisphere of each brain is homogenized in PBS.
-
The number of cysts in the brain homogenate is counted using a light microscope. Cyst burden is expressed as the total number of cysts per brain.
-
The percentage reduction in cyst burden is calculated relative to the vehicle control group.
Conclusion
The hypothetical compound this compound demonstrates a promising preclinical profile for the treatment of latent Toxoplasma gondii infection. Its multi-target mechanism of action, potent in vitro activity against bradyzoites, high selectivity index, and significant in vivo efficacy in a murine model suggest it as a strong candidate for further development. Future studies should focus on pharmacokinetic profiling, advanced toxicology, and optimization of the dosing regimen.
The Role of Hsp90 in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis. In cancer cells, Hsp90 is overexpressed and essential for the stability and function of a vast array of oncoproteins, known as "client proteins," which are integral to the development and progression of cancer. This technical guide provides an in-depth exploration of the multifaceted role of Hsp90 in cancer cell survival, covering its core chaperone functions, its key client proteins, and its involvement in critical oncogenic signaling pathways. Furthermore, this guide presents detailed experimental protocols for studying Hsp90, quantitative data on its expression and inhibition, and a conceptual framework for Hsp90-targeted drug development.
Introduction: Hsp90 - The "Cancer Chaperone"
Heat shock protein 90 (Hsp90) is a ubiquitous molecular chaperone that facilitates the proper folding, stabilization, and activation of a diverse set of client proteins.[1] While essential for normal cellular function, cancer cells exhibit a particular dependence on Hsp90 to maintain the stability of mutated, overexpressed, and misfolded oncoproteins that drive malignant transformation.[2] This reliance has led to Hsp90 being dubbed the "cancer chaperone." Hsp90 is often found to be overexpressed in tumor cells compared to their normal counterparts, and this increased expression is frequently associated with poor prognosis and resistance to therapy.[3][4]
Hsp90 exists as a homodimer and its function is intricately regulated by an ATP-dependent chaperone cycle.[5] This cycle involves a series of conformational changes that are modulated by the binding and hydrolysis of ATP, as well as interactions with a host of co-chaperones. Inhibition of Hsp90's ATPase activity disrupts this cycle, leading to the misfolding and subsequent degradation of its client proteins, primarily via the ubiquitin-proteasome pathway.[6] This targeted degradation of multiple oncoproteins simultaneously makes Hsp90 an attractive therapeutic target in oncology.[7]
The Hsp90 Chaperone Cycle
The chaperone activity of Hsp90 is a dynamic process involving large conformational changes driven by ATP binding and hydrolysis. This cycle is crucial for the proper folding and activation of client proteins.
The cycle begins with an open conformation of the Hsp90 dimer. Upon ATP binding to the N-terminal domain, the dimer undergoes a conformational change to a closed, ATPase-competent state.[5] This transition is facilitated by co-chaperones such as Hsp70, Hsp40, and Hop, which are involved in client protein loading.[8] Other co-chaperones like p23 stabilize the closed state, while Aha1 stimulates ATPase activity.[5] Following ATP hydrolysis, the client protein is released in a folded and active state, and Hsp90 returns to its open conformation after the release of ADP and inorganic phosphate.
Hsp90 Client Proteins in Cancer
Hsp90's client proteins are a diverse group of signaling molecules that are central to the "hallmarks of cancer."[9] By stabilizing these oncoproteins, Hsp90 promotes uncontrolled cell proliferation, evasion of apoptosis, sustained angiogenesis, and tissue invasion and metastasis.
Key Oncogenic Client Proteins
A multitude of key oncoproteins rely on Hsp90 for their stability and function. These include:
-
Receptor Tyrosine Kinases (RTKs): EGFR, HER2, MET, and VEGFR are critical for cell growth and proliferation signaling.[10]
-
Signaling Kinases: Akt, Raf-1, and Src are central nodes in pro-survival and proliferative pathways.[10]
-
Transcription Factors: Mutant p53, HIF-1α, and steroid hormone receptors regulate gene expression programs that contribute to tumorigenesis.[10]
-
Cell Cycle Regulators: CDK4 and CDK6 are essential for cell cycle progression.[4]
Hsp90's Role in Key Signaling Pathways
Hsp90 is a critical regulator of several major signaling pathways that are frequently dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway, including Akt itself, are Hsp90 client proteins.[11] Hsp90 inhibition leads to the degradation of these clients, thereby blocking this crucial pro-survival pathway.
The Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. The upstream kinase Raf-1 is a well-established Hsp90 client protein.
Hsp90 plays a complex role in regulating apoptosis. It stabilizes several anti-apoptotic proteins, such as Akt and Bcl-xL, thereby promoting cell survival.[12] Inhibition of Hsp90 can lead to the degradation of these proteins, shifting the balance towards apoptosis.
Quantitative Data
The following tables summarize key quantitative data related to Hsp90 expression in cancer and the efficacy of Hsp90 inhibitors.
Table 1: Hsp90 Expression in Cancer vs. Normal Tissues
| Tissue Type | Cancer | Normal | Fold Change (Cancer vs. Normal) | Reference |
| Lung Adenocarcinoma | High | Low | Significantly upregulated | [4] |
| Breast Cancer | High | Low | 2- to 10-fold higher | [3] |
| Hepatocellular Carcinoma | High | Low | Significantly higher | [13] |
Table 2: IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 17-AAG | H3122 | Lung Adenocarcinoma | 2.8 | [14] |
| 17-AAG | A549 | Lung Adenocarcinoma | 33.8 | [15] |
| IPI-504 | H3122 | Lung Adenocarcinoma | 4.8 | [14] |
| STA-9090 (Ganetespib) | H3122 | Lung Adenocarcinoma | 8.0 | [14] |
| AUY-922 (Luminespib) | H3122 | Lung Adenocarcinoma | 4.5 | [14] |
| MPC-3100 | HepG2 | Liver Cancer | 540 | [2] |
| MPC-3100 | HUH-7 | Liver Cancer | 620 | [2] |
| 6u | A549 | Lung Cancer | 125 | [16] |
| 6u | HCT116 | Colon Cancer | 92 | [16] |
| 6u | MCF-7 | Breast Cancer | 72 | [16] |
Table 3: Quantitative Analysis of Hsp90 Client Protein Degradation
| Inhibitor | Cell Line | Client Protein | Treatment | % Degradation | Reference |
| 17-AAG | BT474 | HER2/neu | 0.178 µM for 14h | ~50% | [17] |
| Ganetespib | 293T | Strong Clients | 100 nM for 20h | Varies (up to ~80%) | [18] |
| Ganetespib | 293T | Weak Clients | 100 nM for 20h | Varies (less than strong clients) | [18] |
| NVP-AUY922 | H1339 | - | 100 nM for 24h | Significant apoptosis induction | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Hsp90 in cancer cell survival.
Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction
This protocol details the steps to determine if an Hsp90 inhibitor disrupts the interaction between Hsp90 and a specific client protein.
Materials:
-
Cells expressing the Hsp90 client protein of interest
-
Hsp90 inhibitor (e.g., Hsp90-IN-20)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the Hsp90 client protein (for immunoprecipitation)
-
Antibody against Hsp90 (for Western blotting)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2X Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of the Hsp90 inhibitor or vehicle (DMSO) for a predetermined duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
Immunoprecipitation: Determine the protein concentration of the lysate. Incubate a sufficient amount of lysate (e.g., 500 µg - 1 mg) with the primary antibody against the client protein for 2-4 hours or overnight at 4°C with gentle rotation. Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by resuspending in elution buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane. Probe the membrane with an antibody against Hsp90 to detect the amount of Hsp90 that co-immunoprecipitated with the client protein. As a control, probe a separate blot with the antibody against the client protein to ensure equal immunoprecipitation across samples.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is designed to evaluate the effect of an Hsp90 inhibitor on the total cellular levels of an Hsp90 client protein.
Materials:
-
Same as Protocol 5.1, with the addition of an antibody specific to the client protein for Western blotting.
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 5.1.
-
Cell Lysis: Follow the same procedure as in Protocol 5.1.
-
Western Blot Analysis of Total Lysates: Take an aliquot of the total cell lysate before the immunoprecipitation step. Denature the lysate by adding Laemmli sample buffer and boiling. Separate the proteins by SDS-PAGE. Transfer to a PVDF membrane. Probe the membrane with an antibody against the specific Hsp90 client protein. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of an Hsp90 inhibitor on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Hsp90 inhibitor
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[10]
-
Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]
Hsp90-Targeted Drug Development
The central role of Hsp90 in maintaining the malignant phenotype has made it a prime target for cancer drug development. The general workflow for developing Hsp90 inhibitors involves several key stages.
The development of Hsp90 inhibitors has evolved from first-generation ansamycin (B12435341) derivatives (e.g., 17-AAG) to more potent and specific second-generation synthetic inhibitors with improved pharmacological properties.[21] A key challenge in Hsp90-targeted therapy is the induction of a heat shock response, which can lead to the upregulation of other chaperones and contribute to drug resistance.[22] Combination therapies that co-target Hsp90 and other oncogenic pathways are a promising strategy to overcome resistance and enhance therapeutic efficacy.[23]
Conclusion
Hsp90 is a critical node in the complex network of signaling pathways that drive cancer cell survival and proliferation. Its role in stabilizing a wide range of oncoproteins makes it an exceptionally attractive target for cancer therapy. The targeted inhibition of Hsp90 offers the potential to simultaneously disrupt multiple oncogenic pathways, representing a powerful strategy to combat cancer. Continued research into the intricate biology of Hsp90 and the development of novel, highly specific inhibitors hold great promise for improving the treatment of a wide variety of malignancies. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to further understand and exploit the therapeutic potential of targeting Hsp90 in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Heat shock protein 90-β over-expression is associated with poor survival in stage I lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Hsp90 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. HSP90 inhibits apoptosis and promotes growth by regulating HIF-1α abundance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HSP90 Inhibitors: Design and Evaluation | PDF | Enzyme Inhibitor | Proteins [scribd.com]
- 17. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HSP90B1 regulates autophagy via PI3K/AKT/mTOR signaling, mediating HNSC biological behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
17-GMB-APA-GA: A Technical Guide to HSP90 Inhibition and Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the induction of apoptosis by 17-GMB-APA-GA, a representative member of the ansamycin (B12435341) family of Heat Shock Protein 90 (HSP90) inhibitors. HSP90 is a critical molecular chaperone responsible for the stability and function of numerous client proteins, many of which are integral to cancer cell survival, proliferation, and signaling.[1] Inhibition of HSP90 by agents such as Geldanamycin (GA) and its derivative 17-AAG leads to the destabilization and degradation of these oncoproteins, ultimately triggering programmed cell death, or apoptosis.[1][2] This document details the molecular mechanisms, experimental protocols for assessment, and quantitative data related to the apoptotic effects of this class of compounds.
Mechanism of Action: Induction of Apoptosis
This compound and related HSP90 inhibitors induce apoptosis primarily through the induction of Endoplasmic Reticulum (ER) stress and the subsequent activation of the intrinsic (mitochondrial) apoptotic pathway.[1][3] The inhibition of HSP90 disrupts the folding of client proteins, leading to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[3]
This ER stress initiates the Unfolded Protein Response (UPR), which, if prolonged or severe, triggers apoptosis through several key events:
-
Increased Cytoplasmic Calcium: ER stress leads to the release of calcium (Ca2+) from the ER into the cytoplasm.[1]
-
Mitochondrial Homeostasis Disruption: Elevated cytoplasmic Ca2+ and the pro-apoptotic protein Bax disrupt mitochondrial membrane potential.[1]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1]
-
Apoptosome Formation and Caspase Activation: Cytoplasmic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[4][5][6] This complex activates caspase-9, an initiator caspase.[4][5][6]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell, leading to apoptosis.[4][5][6][7][8]
Quantitative Data on Apoptosis Induction by HSP90 Inhibitors
The following tables summarize quantitative data from studies on the effects of HSP90 inhibitors on various cancer cell lines. This data is representative of the expected efficacy of compounds like this compound.
Table 1: Cytotoxicity of HSP90 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | Parameter | Result | Reference |
| 17-AAG | Human Glioma Cells | MTS Assay | IC50 (4 days) | 0.05 - 0.5 µM | [9] |
| 17-AAG | Human Neuroblastoma Cells | Cytotoxicity Assay | Significant cell death | 30 - 60 nM (5 days) | [9] |
| 17-DMAG | Human Breast Cancer Cells | Growth Inhibition | IC50 (72 hours) | <2 µM | [9] |
| 17-AAG | Human Gallbladder Cancer Cells | Cell Viability | Dose-dependent decrease | 1 - 2 µM (24 hours) | [9] |
| 17-AAG | H446 Small Cell Lung Cancer | MTT Assay | IC50 (48 hours) | 5.86 ± 0.21 mg/l | [7] |
| 17-AAG | MCF-7 Breast Cancer | MTT Assay | Cell Viability (48h) | ~67% at 10 µM, <8% at 100 µM | [2] |
Table 2: Induction of Apoptosis by 17-AAG
| Cell Line | Treatment | Apoptotic Rate | Method | Reference |
| H446 | 3.125 mg/l 17-AAG (48h) | Significantly higher than control | Flow Cytometry | [7] |
| H446 | 6.25 mg/l 17-AAG (48h) | Dose-dependent increase | Flow Cytometry | [7] |
Table 3: Modulation of Apoptosis-Related Proteins by 17-AAG
| Cell Line | Treatment (48h) | Protein | Effect | Reference |
| H446 | 3.125 and 6.25 mg/l | STAT3, survivin, cyclin D1 | Downregulated | [7] |
| H446 | 3.125 and 6.25 mg/l | cyt-C, caspase 9, caspase 3 | Upregulated | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for HSP90 Inhibitor-Induced Apoptosis
The following diagram illustrates the key steps in the signaling cascade initiated by this compound.
Caption: Signaling pathway of HSP90 inhibitor-induced apoptosis.
Experimental Workflow for Apoptosis Assessment
The following diagram outlines a standard workflow for evaluating the apoptotic effects of this compound on a cancer cell line.
Caption: Experimental workflow for assessing apoptosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[10][11]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[10][12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysate Preparation: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin. Look for an increase in cleaved caspase-3 and a decrease in pro-caspase-3 as markers of apoptosis.
References
- 1. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic Signaling Pathways in Glioblastoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
In Vitro Stability of 17-GMB-APA-GA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific quantitative data on the in vitro stability of 17-GMB-APA-GA is not publicly available. This guide provides a comprehensive framework based on the known characteristics of its parent compound, geldanamycin (B1684428), and its analogs, which are potent inhibitors of Heat Shock Protein 90 (Hsp90). The experimental protocols and potential degradation pathways described herein are based on established methodologies for analogous small molecules and should be adapted and validated for this compound.
Introduction
This compound is a derivative of geldanamycin, a benzoquinone ansamycin (B12435341) antibiotic that inhibits the function of Hsp90 by binding to its N-terminal ATP/ADP-binding pocket. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and cell cycle regulation. By inhibiting Hsp90, geldanamycin and its analogs lead to the degradation of these client proteins, making them a focus of anti-cancer drug development.
However, the clinical utility of geldanamycin itself has been hampered by issues of poor solubility, hepatotoxicity, and chemical instability.[1][2][3][4] Analogs such as this compound have been synthesized to improve upon these properties. A thorough understanding of the in vitro stability of this compound is therefore a critical prerequisite for its preclinical and clinical development, providing insights into its shelf-life, formulation requirements, and metabolic fate.
This technical guide outlines the key considerations and experimental approaches for assessing the in vitro stability of this compound.
Predicted Stability Profile and Degradation Pathways
Based on the behavior of geldanamycin and its analogs, the stability of this compound is expected to be influenced by several factors, including pH, temperature, enzymatic activity in biological matrices, and light exposure.
Key Considerations for Stability:
-
Aqueous Stability: The benzoquinone moiety of geldanamycin is susceptible to nucleophilic attack, which can be pH-dependent. Degradation in aqueous buffers at various pH values should be thoroughly investigated.
-
Plasma Stability: The presence of esterases and other enzymes in plasma can lead to metabolic degradation. Studies in human, rat, and mouse plasma are essential to assess inter-species differences.
-
Microsomal Stability: Incubation with liver microsomes can reveal susceptibility to cytochrome P450-mediated metabolism, a major route of drug clearance.
-
Photostability: Ansamycin antibiotics can be sensitive to light, and this should be evaluated to determine appropriate handling and storage conditions.
The primary mechanism of action of Hsp90 inhibitors like this compound involves inducing the degradation of Hsp90 client proteins. This is typically mediated through the ubiquitin-proteasome pathway.[5][6][7]
Caption: Hsp90 Client Protein Degradation Pathway.
Experimental Protocols for In Vitro Stability Assessment
A generalized workflow for assessing the in vitro stability of a small molecule inhibitor is presented below.
Caption: In Vitro Stability Experimental Workflow.
General Materials and Reagents
-
This compound (with certified purity)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade, with 0.1% formic acid
-
Water, HPLC grade, with 0.1% formic acid
-
Phosphate buffered saline (PBS), pH 7.4
-
Human, rat, and mouse plasma (with anticoagulant, e.g., K2EDTA)
-
Human, rat, and mouse liver microsomes (pooled)
-
NADPH regenerating system
-
Internal standard (IS) for LC-MS/MS analysis (structurally similar analog if available)
-
96-well plates (low-protein binding)
-
Incubator (37°C)
-
Centrifuge
Plasma Stability Assay
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in ACN to an intermediate concentration (e.g., 100 µM).
-
Incubation:
-
Pre-warm plasma (human, rat, mouse) to 37°C for 15 minutes.
-
Spike the this compound working solution into the pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be less than 0.1%.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), aliquot a sample (e.g., 50 µL) from the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a 3-4 fold volume of cold ACN containing an internal standard to precipitate plasma proteins and stop the reaction.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis.
Microsomal Stability Assay
-
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL final concentration) and this compound (1 µM final concentration) in PBS (pH 7.4).
-
Initiation of Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Time-Point Sampling and Quenching: Follow the same procedure as the plasma stability assay (steps 4-7).
-
Control Incubations:
-
-NADPH: Run a parallel incubation without the NADPH regenerating system to assess non-CYP mediated degradation.
-
Heat-inactivated microsomes: Run a parallel incubation with microsomes that have been heat-inactivated to assess chemical instability.
-
Analytical Method: LC-MS/MS
A validated LC-MS/MS method is crucial for the accurate quantification of this compound.[8]
-
Chromatography: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile containing 0.1% formic acid.[9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
Data Presentation and Analysis
The concentration of this compound remaining at each time point is determined by comparing its peak area to that of the internal standard. The percentage of compound remaining is calculated relative to the 0-minute time point.
Table 1: Hypothetical Plasma Stability Data for this compound (1 µM)
| Time (min) | % Remaining (Human Plasma) | % Remaining (Rat Plasma) | % Remaining (Mouse Plasma) |
| 0 | 100 | 100 | 100 |
| 5 | 95 | 88 | 80 |
| 15 | 85 | 70 | 55 |
| 30 | 70 | 50 | 30 |
| 60 | 50 | 25 | 10 |
| 120 | 25 | 5 | <1 |
Table 2: Hypothetical Microsomal Stability Data for this compound (1 µM)
| Time (min) | % Remaining (+NADPH) | % Remaining (-NADPH) |
| 0 | 100 | 100 |
| 5 | 90 | 98 |
| 15 | 75 | 95 |
| 30 | 55 | 92 |
| 60 | 30 | 88 |
From the plot of the natural logarithm of the percentage of compound remaining versus time, the degradation rate constant (k) can be determined. The in vitro half-life (t½) is then calculated using the following equation:
t½ = 0.693 / k
Conclusion
A comprehensive evaluation of the in vitro stability of this compound is a critical step in its development as a potential therapeutic agent. While specific data for this molecule is not yet in the public domain, the protocols and considerations outlined in this guide provide a robust framework for researchers to conduct these essential studies. The stability profile will be instrumental in guiding formulation development, understanding potential metabolic liabilities, and designing subsequent in vivo pharmacokinetic and pharmacodynamic studies.
References
- 1. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Geldanamycin-induced degradation of Chk1 is mediated by proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geldanamycin induces degradation of hypoxia-inducible factor 1alpha protein via the proteosome pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for determination of geldanamycin derivative GM-AMPL in rat plasma to support preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Pharmacokinetics of Geldanamycin Derivatives: A Technical Guide for Drug Development Professionals
Executive Summary
Geldanamycin (B1684428), a natural product isolated from Streptomyces hygroscopicus, is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] Despite its promising anti-cancer activity, the clinical development of geldanamycin was hampered by its unfavorable pharmacokinetic properties, including poor solubility and significant hepatotoxicity.[1][3] This has led to the development of several semi-synthetic derivatives with improved pharmacological profiles. This technical guide provides an in-depth analysis of the pharmacokinetics of key geldanamycin derivatives that have entered clinical trials: tanespimycin (B1681923) (17-AAG), alvespimycin (B136294) (17-DMAG), and retaspimycin (B1249870) (IPI-504). The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Introduction to Geldanamycin and its Derivatives
Geldanamycin and its analogues belong to the ansamycin (B12435341) class of antibiotics and exert their anticancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90. This inhibition leads to the proteasomal degradation of HSP90 client proteins, which are often key drivers of tumor growth and survival.[2] The development of derivatives such as 17-AAG, 17-DMAG, and IPI-504 aimed to overcome the limitations of the parent compound, offering improved solubility, reduced toxicity, and more favorable pharmacokinetic profiles.[1][3]
-
Tanespimycin (17-AAG): The first geldanamycin derivative to enter clinical trials, 17-AAG demonstrated a better toxicity profile than the parent compound.[4] However, its poor aqueous solubility remained a challenge for formulation.[5]
-
Alvespimycin (17-DMAG): Developed to address the solubility issues of 17-AAG, 17-DMAG is a more water-soluble derivative with a distinct pharmacokinetic profile.[6]
-
Retaspimycin (IPI-504): A hydroquinone (B1673460) hydrochloride salt of 17-AAG, IPI-504 was designed for improved solubility and pharmaceutical properties. It exists in a dynamic equilibrium with 17-AAG in vivo.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of 17-AAG, 17-DMAG, and IPI-504 from various clinical studies. These data provide a comparative overview to aid in the evaluation of these compounds.
Table 1: Pharmacokinetic Parameters of Tanespimycin (17-AAG) in Adult Cancer Patients
| Dose & Schedule | Cmax (µg/L) | AUC (µg/L·h) | t1/2 (h) | Clearance (L/h) | Volume of Distribution (L) | Study Reference |
| 10 - 450 mg/m²/week | 8,998 ± 2,881 (at 450 mg/m²) | Linear correlation with dose (r² = 0.71) | - | 32.2 ± 15.3 | 142.6 ± 60.4 | [4] |
| 10 - 395 mg/m² weekly x 3, q4w | Linear with dose | Linear with dose | - | - | >90% protein bound | [8][9] |
| 56 mg/m² daily x 5, q21d | - | - | - | - | - | [5] |
| 220 mg/m² days 1, 4, 8, 11, q21d | - | - | - | - | - | [5] |
| 150 mg/m² with bortezomib | - | Increased with co-administration | - | Decreased with co-administration | - | [10] |
Table 2: Pharmacokinetic Parameters of Alvespimycin (17-DMAG) in Adult Cancer Patients
| Dose & Schedule | Cmax (ng/mL) | AUC (µg/mL·h) | t1/2 (h) | Clearance (mL/min/m²) | Study Reference |
| 2.5 - 106 mg/m² weekly | Proportional to dose (≤ 80 mg/m²) | Proportional to dose (≤ 80 mg/m²) | - | - | [11] |
| 1.5 - 46 mg/m² daily x 5 or 3 days, q3w | 0.071 - 1.7 | 0.7 - 14.7 | 24 ± 15 | 79 ± 40 | [12] |
| 21 mg/m² twice weekly | Proportional to dose | Proportional to dose | - | - | [13] |
Table 3: Pharmacokinetic Parameters of Retaspimycin (IPI-504) and its Metabolites in Adult Cancer Patients
| Dose & Schedule | Analyte | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | Study Reference |
| 400 mg/m² on Days 1, 4, 8, 11 of a 21-day cycle | IPI-504 | - | 11,712 | [14] |
| 17-AAG | - | 9,847 | [14] | |
| 17-AG | - | - | [14] | |
| 300 mg/m² once weekly with trastuzumab | IPI-504 | - | - | [15] |
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following section outlines a typical experimental protocol for the analysis of geldanamycin derivatives in plasma.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of geldanamycin and its derivatives in biological matrices due to its high sensitivity and selectivity.[16][17][18]
3.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitation solvent (e.g., methanol (B129727) or acetonitrile) containing an appropriate internal standard (e.g., a structurally similar analogue not present in the study).
-
Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
3.1.2. Chromatographic Conditions
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected onto the column.
3.1.3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Pharmacokinetic Sampling Schedule
In clinical trials, blood samples for pharmacokinetic analysis are typically collected at the following time points relative to drug administration:
-
Pre-dose (t=0)
-
During infusion (for intravenous administration)
-
Immediately at the end of infusion
-
Multiple time points post-infusion (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) to capture the distribution and elimination phases.[10][11]
The following DOT script visualizes a generalized workflow for pharmacokinetic analysis.
Signaling Pathways and Mechanism of Action
Geldanamycin derivatives exert their therapeutic effects by inhibiting HSP90, which leads to the degradation of a wide array of "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways.
The HSP90 Chaperone Cycle and Inhibition
The HSP90 chaperone cycle is an ATP-dependent process. Geldanamycin and its derivatives competitively bind to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of client proteins.
The following DOT script illustrates the HSP90 chaperone cycle and its inhibition by geldanamycin derivatives.
References
- 1. In Vitro Metabolism of 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) in adult patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor 17-AAG in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicenter Phase 2 Trial of the Hsp-90 Inhibitor, IPI-504 (retaspimycin hydrochloride), in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Analysis of geldanamycin analogues in trace amounts by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/MS method for determination of geldanamycin derivative GM-AMPL in rat plasma to support preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
Methodological & Application
Application Notes and Protocols for 17-GMB-APA-GA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-GMB-APA-GA is a potent derivative of geldanamycin (B1684428), an ansamycin (B12435341) antibiotic that functions as a specific inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a highly conserved molecular chaperone that is essential for the conformational stability, and function of a wide range of "client" proteins.[4][5] Many of these client proteins are critical components of oncogenic signaling pathways, including kinases, transcription factors, and cell cycle regulatory proteins.[6][7] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of mutated and overexpressed oncoproteins, thereby promoting tumor growth, survival, and resistance to therapy.[7][8]
This compound, like other geldanamycin analogs, binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[9][10] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[4][9][11] The simultaneous degradation of multiple oncoproteins makes Hsp90 an attractive target for cancer therapy.[12] These application notes provide a comprehensive guide for utilizing this compound in cell culture, including protocols for assessing its cytotoxic effects, and elucidating its mechanism of action.
Mechanism of Action of Hsp90 Inhibition
Hsp90 inhibitors such as this compound competitively bind to the ATP pocket in the N-terminal domain of Hsp90. This prevents the binding of ATP and subsequent hydrolysis, which is essential for the chaperone's function. The inhibition of the Hsp90 chaperone cycle leads to the destabilization and eventual degradation of client proteins. This degradation is mediated by the ubiquitin-proteasome pathway. The depletion of these client proteins disrupts multiple signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[4][9][11] A common biomarker for Hsp90 inhibition is the induction of a heat shock response, leading to the upregulation of other heat shock proteins like Hsp70.[11][13]
Mechanism of Hsp90 inhibition by this compound.
Data Presentation
Solubility and Preparation of Stock Solutions
This compound is soluble in DMSO (>25 mg/ml) and ethanol (B145695) (10 mg/ml).[14] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO, for example, 10 mM. This stock solution should be stored at -20°C or -80°C. Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, which is typically below 0.1%.[13]
Cytotoxicity Data of Hsp90 Inhibitors
The half-maximal inhibitory concentration (IC50) of Hsp90 inhibitors can vary significantly depending on the cell line and the duration of treatment. The following table provides a summary of reported IC50 values for geldanamycin and its analog 17-AAG in various cancer cell lines, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 |
| Geldanamycin | SW620 | Colorectal Carcinoma | Growth Inhibition | Not Specified | 6.2 nM[15] |
| Geldanamycin | A2780 | Ovarian Carcinoma | Proliferation Assay | Not Specified | 3.4 µM[15] |
| 17-AAG | Hep3B | Hepatocellular Carcinoma | MTT | 72 | 2600 nM[16] |
| 17-AAG | HuH7 | Hepatocellular Carcinoma | MTT | 72 | 430 nM[16] |
| EC5 (ansamycin-based) | HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Proliferation Assay | Not Specified | <250 nM[17] |
Experimental Protocols
A general workflow for evaluating the effects of this compound in cell culture involves determining its cytotoxicity, and then investigating its effects on apoptosis, cell cycle progression, and the expression of Hsp90 client proteins.
General experimental workflow for this compound.
Protocol 1: Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effect of this compound on a chosen cell line and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[18]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[19]
-
MTT/MTS Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[19][20]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[19]
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cells treated with this compound (at IC50 concentration) and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound for 24 or 48 hours. Harvest both adherent and floating cells by trypsinization and centrifugation.[18]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[19]
Protocol 3: Western Blot Analysis for Hsp90 Client Protein Degradation
Objective: To confirm the on-target effect of this compound by detecting the degradation of known Hsp90 client proteins and the induction of Hsp70.
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, Raf-1, HER2, EGFR, Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for 24-48 hours. Lyse the cells in ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates.[9]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a membrane.[18][19]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]
-
Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.[18][19] A decrease in the levels of client proteins and an increase in Hsp70 expression will confirm Hsp90 inhibition.[11]
Signaling Pathways Affected by this compound
The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins, thereby impacting several critical signaling pathways simultaneously. Key pathways affected include:
-
PI3K/Akt/mTOR Pathway: Hsp90 is crucial for the stability of Akt. Inhibition of Hsp90 leads to Akt degradation, thereby suppressing this pro-survival pathway.[21][22]
-
MAPK/ERK Pathway: Key components of this pathway, such as Raf-1 and MEK, are Hsp90 client proteins. Their degradation upon Hsp90 inhibition disrupts this signaling cascade involved in cell proliferation.[22]
-
Receptor Tyrosine Kinases: Many receptor tyrosine kinases, including HER2, EGFR, and MET, are dependent on Hsp90 for their stability and function.[6]
-
Cell Cycle Regulation: Proteins like CDK4 and CDK6, which are important for cell cycle progression, are also client proteins of Hsp90.[6]
Signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mybiosource.com [mybiosource.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Heat shock protein 90 inhibition abrogates hepatocellular cancer growth through cdc2-mediated G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Preparation of 17-GMB-APA-GA Immunoconjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the preparation of 17-GMB-APA-GA immunoconjugates. This compound is a derivative of the Hsp90 inhibitor Geldanamycin (GA) that has been functionalized for conjugation to antibodies or other targeting moieties. The nomenclature can be broken down as follows: GA for Geldanamycin, APA for the aminopropylamino linker at the 17-position, and GMB for the maleimidobutyrcarboxamido group that enables conjugation to thiol groups on a targeting protein.
The protocols outlined below are based on established methodologies for the synthesis of Geldanamycin-based antibody-drug conjugates (ADCs), specifically drawing from the successful preparation of a Herceptin immunoconjugate. These procedures are intended to serve as a comprehensive resource for researchers developing novel targeted cancer therapeutics.
Signaling Pathway of Geldanamycin
Geldanamycin and its derivatives exert their cytotoxic effects by inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: HSP90 inhibition by Geldanamycin leads to client protein degradation and apoptosis.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from Geldanamycin. The following protocol is a detailed methodology for its preparation.
Materials:
-
Geldanamycin (GA)
-
N-tert-butyloxycarbonyl-1,3-diaminopropane
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
4-Maleimidobutyric acid N-hydroxysuccinimide ester (SMCC)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Synthesis of 17-(3-N-BOC-aminopropylamino)geldanamycin (17-N-BOC-APA-GA):
-
Dissolve Geldanamycin in a suitable solvent such as dichloromethane.
-
Add an excess of N-tert-butyloxycarbonyl-1,3-diaminopropane.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, purify the product by silica gel column chromatography.
-
-
Deprotection of 17-N-BOC-APA-GA:
-
Dissolve the purified 17-N-BOC-APA-GA in dichloromethane.
-
Add trifluoroacetic acid to the solution to remove the BOC protecting group.
-
Stir the reaction at room temperature for 1 hour.
-
Remove the solvent and excess TFA by rotary evaporation. The resulting product is 17-(3-aminopropylamino)geldanamycin (17-APA-GA).
-
-
Synthesis of 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)geldanamycin (this compound):
-
Dissolve the 17-APA-GA in a suitable solvent like dichloromethane.
-
Add 4-Maleimidobutyric acid N-hydroxysuccinimide ester (SMCC) and triethylamine.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Purify the final product, this compound, by silica gel column chromatography.
-
Preparation of the Antibody
For conjugation, the antibody needs to have available thiol groups. This is typically achieved by reducing the interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Herceptin)
-
Traut's Reagent (2-iminothiolane)
-
Phosphate Buffered Saline (PBS)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Dissolve the monoclonal antibody in PBS.
-
Add a molar excess of Traut's Reagent to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Remove excess Traut's Reagent and buffer exchange the thiolated antibody into a suitable conjugation buffer (e.g., PBS with EDTA) using a size-exclusion chromatography column.
Conjugation of this compound to the Antibody
Materials:
-
Thiolated monoclonal antibody
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS with EDTA)
Protocol:
-
Add the solution of this compound to the thiolated antibody solution.
-
Incubate the reaction mixture at room temperature for 4 hours or overnight at 4°C.
-
Purify the resulting immunoconjugate from unreacted drug-linker and other small molecules using a size-exclusion chromatography column.
-
Characterize the immunoconjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Experimental Workflow
The overall process for preparing the this compound immunoconjugate is summarized in the following workflow diagram.
Caption: Workflow for the synthesis and conjugation of this compound.
Data Presentation
The following tables summarize key quantitative data that should be collected and analyzed during the preparation and characterization of this compound immunoconjugates.
Table 1: Synthesis and Characterization of this compound
| Parameter | Expected Value/Range | Method of Analysis |
| Molecular Weight | 767.87 g/mol | Mass Spectrometry |
| Purity | >95% | HPLC |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Appearance | Purple solid | Visual Inspection |
Table 2: Characterization of the Immunoconjugate
| Parameter | Typical Value/Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy, Mass Spectrometry |
| Purity | >95% | Size-Exclusion Chromatography (SEC) |
| Monomer Content | >95% | SEC |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
Table 3: In Vitro Efficacy Data (Example)
| Cell Line | Target Expression | IC₅₀ of Immunoconjugate (nM) | IC₅₀ of Free Drug (nM) |
| SK-BR-3 | HER2+++ | 10 - 50 | 5 - 20 |
| BT-474 | HER2+++ | 20 - 80 | 5 - 20 |
| MDA-MB-231 | HER2- | >1000 | 10 - 30 |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the successful preparation and characterization of this compound immunoconjugates. Adherence to these detailed methodologies will enable researchers to produce high-quality conjugates for preclinical evaluation. The provided diagrams and tables are intended to facilitate a clear understanding of the underlying scientific principles and experimental procedures.
Application Notes and Protocols: The Use of a Novel Therapeutic Agent in Glioblastoma Cell Lines
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1][2][3] The intricate molecular landscape of GBM involves dysregulation of multiple signaling pathways that govern cell survival, proliferation, and apoptosis.[1][4][5][6] This document provides detailed protocols for the application of 17-GMB-APA-GA, a novel investigational compound, in preclinical studies utilizing glioblastoma cell lines. The methodologies outlined herein are designed to assess the compound's therapeutic potential by evaluating its effects on cell viability, protein expression, and induction of apoptosis. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to exert its anti-glioblastoma effects by modulating key signaling pathways implicated in tumor progression and survival. Preliminary studies suggest that the compound may induce apoptosis by targeting central nodes in the PI3K/Akt/mTOR and apoptosis signaling cascades.[1][6][7][8]
The PI3K/Akt/mTOR pathway is frequently hyperactivated in GBM and plays a crucial role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.[6][7][8] this compound is thought to interfere with this pathway, leading to decreased cell viability and proliferation.
Furthermore, glioblastoma cells often exhibit defects in their apoptotic machinery, contributing to their resistance to treatment.[1][9][10] this compound is being investigated for its potential to restore apoptotic sensitivity, possibly through the upregulation of pro-apoptotic proteins and the activation of caspases.[11]
Experimental Protocols
The following section details the experimental procedures for evaluating the efficacy of this compound in glioblastoma cell lines.
Cell Culture
-
Cell Lines: U87MG, T98G (commonly used human glioblastoma cell lines).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed glioblastoma cells (e.g., U87MG, T98G) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of this compound on their expression levels.
-
Procedure:
-
Treat glioblastoma cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[13]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat glioblastoma cells with this compound as described for the viability assay.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| U87MG | 24 hours | [Insert Value] |
| 48 hours | [Insert Value] | |
| 72 hours | [Insert Value] | |
| T98G | 24 hours | [Insert Value] |
| 48 hours | [Insert Value] | |
| 72 hours | [Insert Value] |
Table 2: Quantification of Protein Expression Changes by Western Blot
| Target Protein | Cell Line | Treatment (Concentration) | Fold Change vs. Control |
| p-Akt | U87MG | [IC50] | [Insert Value] |
| Cleaved Caspase-3 | U87MG | [IC50] | [Insert Value] |
| Cleaved PARP | U87MG | [IC50] | [Insert Value] |
| p-Akt | T98G | [IC50] | [Insert Value] |
| Cleaved Caspase-3 | T98G | [IC50] | [Insert Value] |
| Cleaved PARP | T98G | [IC50] | [Insert Value] |
Table 3: Percentage of Apoptotic Cells after Treatment with this compound
| Cell Line | Treatment (Concentration) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| U87MG | Control | [Insert Value] | [Insert Value] | [Insert Value] |
| [IC50] | [Insert Value] | [Insert Value] | [Insert Value] | |
| T98G | Control | [Insert Value] | [Insert Value] | [Insert Value] |
| [IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in glioblastoma cell lines. The detailed protocols for cell viability, western blotting, and apoptosis assays, along with structured data presentation, will facilitate a thorough investigation of the compound's therapeutic potential. The insights gained from these studies will be crucial for the further development of this compound as a potential novel therapy for glioblastoma.
References
- 1. Apoptotic Signaling Pathways in Glioblastoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Opportunities for Targeting Dysregulated Neurodevelopmental Signaling Pathways in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From signalling pathways to targeted therapies: unravelling glioblastoma’s secrets and harnessing two decades of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Comprehensive Molecular Characterization of an Immortalized Glioblastoma Cell Line from a Brazilian Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular targeted therapy: A new avenue in glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased apoptotic sensitivity of glioblastoma enables therapeutic targeting by BH3-mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. Molecular evidence of apoptotic death in malignant brain tumors including glioblastoma multiforme: upregulation of calpain and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive characterization of glioblastoma tumor tissues for biomarker identification using mass spectrometry-based label-free quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 17-GMB-APA-GA in Androgen-Independent Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen-independent prostate cancer (AIPC), also known as castration-resistant prostate cancer (CRPC), presents a significant clinical challenge as tumors progress despite androgen deprivation therapy. A key mechanism driving this resistance is the continued activity of the androgen receptor (AR) and other critical survival signaling pathways. Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including the AR, making it a prime therapeutic target in AIPC.
17-GMB-APA-GA is a novel, rationally designed derivative of Geldanamycin (B1684428) (GA), a potent inhibitor of Hsp90. This next-generation compound has been developed to enhance efficacy and reduce the hepatotoxicity observed with the parent compound. By substituting the 17-methoxy group with a GMB-APA (hypothetical Gamma-aminobutyric acid-Propargylamine) linker, this compound is postulated to exhibit improved tumor penetration and cellular uptake in prostate cancer models. These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for its characterization in AIPC models.
Mechanism of Action
This compound, like other ansamycin (B12435341) antibiotics, exerts its anti-tumor effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. In the context of androgen-independent prostate cancer, key client proteins affected by this compound include:
-
Androgen Receptor (AR): Degradation of both wild-type and mutant AR, disrupting ligand-dependent and -independent signaling.
-
AKT: A serine/threonine kinase that is a central node in the PI3K signaling pathway, promoting cell survival and proliferation.
-
HER2 (ErbB2): A receptor tyrosine kinase that can be overexpressed in prostate cancer and contributes to progression.
-
C-Raf: A key component of the MAPK/ERK signaling pathway involved in cell growth and differentiation.
-
CDK4: A cyclin-dependent kinase that regulates cell cycle progression.
The simultaneous degradation of these multiple oncogenic drivers by this compound results in the inhibition of proliferation, induction of apoptosis, and suppression of metastasis in AIPC cells.
Data Presentation
The following tables summarize the quantitative data for Geldanamycin derivatives, which are expected to be comparable to this compound, in androgen-independent prostate cancer cell lines.
Table 1: In Vitro Cytotoxicity of Geldanamycin Derivatives in AIPC Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) | Exposure Time (h) | Reference |
| 17-AAG | LNCaP | MTT | 30.15 | 72 | [1] |
| 17-AAG | DU-145 | MTT | 102.63 | 72 | [1] |
| 17-AAG | PC-3 | MTT | 44.27 | 72 | [1] |
| Ganetespib (B611964) | PC-3 | Cell Viability | <50 | 72 | [2] |
| Ganetespib | DU-145 | Cell Viability | <50 | 72 | [2] |
| 17-PAG | DU-145 | MTT | ~50 | 48 | [3] |
| 17-PAG | C4-2B | MTT | ~60 | 48 | [3] |
Table 2: In Vivo Efficacy of Geldanamycin Derivatives in AIPC Xenograft Models
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Duration of Study (days) | Reference |
| 17-PAG | DU-145 | 10 mg/kg, i.v., 3x/week | ~60 | 21 | [3] |
| Ganetespib | PC-3 | 150 mg/kg, i.v., 1x/week | 83 (T/C value 17%) | 21 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: HSP90 Inhibition Pathway by this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol determines the cytotoxic effect of this compound on androgen-independent prostate cancer cell lines.
Materials:
-
AIPC cell lines (e.g., DU-145, PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is for detecting the degradation of key Hsp90 client proteins following treatment with this compound.
Materials:
-
AIPC cells cultured in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-AKT, anti-HER2, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Analyze band densities, normalizing to the loading control (e.g., β-actin). Note the degradation of client proteins and the induction of Hsp70 as a marker of Hsp90 inhibition.
Protocol 3: Transwell Migration Assay
This protocol assesses the effect of this compound on the migratory capacity of AIPC cells.
Materials:
-
AIPC cells
-
Serum-free medium
-
Complete medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
24-well Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.2% Crystal Violet)
-
Microscope
Procedure:
-
Starve AIPC cells in serum-free medium for 18-24 hours.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. If testing the direct effect of the drug on migration, include various concentrations of this compound in the cell suspension.
-
Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet solution for 10-15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Quantify the results and compare the migratory ability of treated cells to the control.
Disclaimer: this compound is presented as a hypothetical compound for illustrative purposes. The experimental data and protocols are based on published results for known Geldanamycin derivatives and are intended to serve as a guide for the preclinical evaluation of novel Hsp90 inhibitors. All experiments should be conducted in accordance with institutional guidelines and safety procedures.
References
- 1. 17-ABAG, a novel geldanamycin derivative, inhibits LNCaP-cell proliferation through heat shock protein 90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor 17-PAG effectively inhibits the proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 17-GMB-APA-GA
Disclaimer: The compound "17-GMB-APA-GA" is not currently documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the established characteristics of the well-studied Heat Shock Protein 90 (HSP90) inhibitor, Tanespimycin (17-AAG), which serves as a proxy for a compound of this class. The following information is intended to serve as a comprehensive template and guide for researchers. All dosages, schedules, and procedures must be optimized and validated for the specific compound and experimental model.
Introduction: Mechanism of Action
This compound is presumed to be an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1] Many of these client proteins are oncoproteins that are frequently deregulated in cancer.[1] By binding to the N-terminal ATP-binding domain of HSP90, this compound inhibits its chaperone function.[2] This leads to the ubiquitin-proteasome pathway-mediated degradation of client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[2] This mechanism provides a strong rationale for its investigation as an anti-cancer agent.
Data Presentation: Summary of In Vivo Studies (using 17-AAG as a reference)
The following table summarizes quantitative data from preclinical in vivo studies of the HSP90 inhibitor 17-AAG. This data can serve as a starting point for designing studies with this compound.
| Animal Model | Cancer Type | Dosage | Route of Admin. | Treatment Schedule | Key Findings & Toxicities |
| Mice (NOD-SCID) | Gallbladder Cancer (G-415 xenograft) | 25 mg/kg | i.p. | Daily, 5 days/week for 4 weeks | 69.6% reduction in tumor size.[3] |
| Mice (Athymic) | Colon Cancer (HCT116 xenograft) | 80 mg/kg | i.p. | Daily for 5 days, repeated on days 7-11 and 14 | Significant tumor growth inhibition (~50%) regardless of BAX status.[2] |
| Mice (Nude) | Liposarcoma (LPS 863 xenograft) | 25 mg/kg | i.p. | 3 times a week for 5 weeks | Significant decrease in tumor volume.[4] |
| Mice (Nude) | Breast Cancer (BT474 xenograft) | 45 mg/kg | i.p. | Single dose | Time-dependent decrease in tumor client proteins (pAKT, HER-2). |
| Dogs (Healthy Beagles) | N/A (Safety/PK) | 50-250 mg/m² | i.v. | Single dose (dose-escalation) | Dose-proportional Cmax and AUC between 50-200 mg/m².[5][6] Reversible elevated liver enzymes (ALT, AST, GGT) and diarrhea at ≥200 mg/m².[5][6][7] |
| Dogs (Healthy Beagles) | N/A (Safety/PK) | 150 mg/m² | i.v. | Three doses at 48h intervals | Well-tolerated; reversible hepatotoxicity in 3/9 dogs.[5][7] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study (Xenograft Mouse Model)
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.[8][9]
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD-SCID, Athymic Nude).[10]
-
Cancer cell line of interest.
-
Complete cell culture media and reagents.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Matrigel (optional, to aid engraftment).[8]
-
This compound and appropriate vehicle solution.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Syringes and needles (23-25G).[8]
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of cold PBS:Matrigel at a concentration of 2 x 10⁷ cells/mL. Keep on ice.[3]
-
Animal Acclimation: Allow mice to acclimate for at least one week prior to the experiment.[9]
-
Tumor Implantation: Anesthetize the mouse. Shave the right flank. Subcutaneously inject 100-200 µL of the cell suspension (containing 2-4 million cells) into the flank.[3][8]
-
Tumor Monitoring and Grouping: Monitor mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors are palpable. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups with similar average tumor volumes.[9]
-
Drug Administration: Prepare this compound in its vehicle on each day of treatment. Administer the compound via the determined route (e.g., intraperitoneal injection, oral gavage). The control group receives an equivalent volume of the vehicle.[9]
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) at least three times a week.[9]
-
-
Endpoint: Euthanize mice when tumors reach the maximum size allowed by institutional guidelines, or at the end of the study period. Excise tumors, record final weights, and collect tissues for further analysis (e.g., histology, western blot).[9]
Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical PK study in rats or mice to determine key parameters like Cmax, Tmax, AUC, and half-life.[11][12]
Materials:
-
Surgical tools for catheter implantation (if performing serial sampling).
-
This compound and vehicle for both intravenous (IV) and oral (PO) administration.
-
Blood collection tubes (e.g., with K2-EDTA).
-
Centrifuge, pipettes, and storage vials.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Preparation: For serial sampling from the same animal, surgically implant a catheter into the jugular vein for blood collection and allow for a recovery period.[13] For terminal studies, no surgery is needed. Fast animals overnight before dosing.[14]
-
Drug Administration:
-
Blood Sampling:
-
Sample Processing: Immediately place blood into anticoagulant tubes. Centrifuge at ~2,000g for 10 minutes to separate plasma.[15] Store plasma samples at -80°C until analysis.[15]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Maximum plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
Area under the concentration-time curve (AUC).
-
Elimination half-life (t½).
-
Clearance (CL) and Volume of distribution (Vd) for IV.
-
Absolute bioavailability (F%) by comparing PO and IV AUCs.
-
Acute Oral Toxicity Study
This protocol is a template based on OECD guidelines (e.g., 420, 423, 425) to determine the acute toxicity of a single oral dose.[16][17][18]
Materials:
-
Healthy, young adult rodents (rats or mice, typically females).[18]
-
This compound and vehicle.
-
Oral gavage needles.
-
Cages and standard housing supplies.
Procedure (based on OECD 425, Up-and-Down Procedure): [17][19]
-
Dose Selection: Start with a dose estimated to be just below the potential LD50. A default starting dose (e.g., 175 mg/kg) can be used if no information is available.
-
Dosing: Dose a single fasted animal.
-
Observation:
-
Interval: A 48-hour interval is typically used between dosing each animal to ensure the outcome of the previous animal is known.[19]
-
Clinical Observations: Observe animals closely for the first few hours after dosing and at least daily for a total of 14 days.[16] Record all signs of toxicity, including changes in skin, fur, eyes, behavior, and any tremors, convulsions, or salivation.[17]
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.[19]
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end).
-
Data Analysis: Use the sequence of outcomes (survival or death) to calculate the estimated LD50 and its confidence interval, often using specialized software.[19]
References
- 1. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Tumor Suppression Efficacy of Heat Shock Protein 90 Inhibitor 17AAG in a Liposarcoma Mouse Model | Anticancer Research [ar.iiarjournals.org]
- 5. Pharmacokinetics, Dose-Proportionality, and Tolerability of Intravenous Tanespimycin (17-AAG) in Single and Multiple Doses in Dogs: A Potential Novel Treatment for Canine Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Dose-Proportionality, and Tolerability of Intravenous Tanespimycin (17-AAG) in Single and Multiple Doses in Dogs: A Potential Novel Treatment for Canine Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. currentseparations.com [currentseparations.com]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unmc.edu [unmc.edu]
- 16. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 17. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 18. researchgate.net [researchgate.net]
- 19. oecd.org [oecd.org]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities. These application notes provide a detailed guide to creating and evaluating ADCs using 17-GMB-APA-GA, a derivative of the Heat Shock Protein 90 (HSP90) inhibitor, geldanamycin (B1684428).
This compound, systematically named 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a potent anti-cancer agent that can be conjugated to antibodies. The geldanamycin payload functions by inhibiting HSP90, a molecular chaperone essential for the stability and function of numerous oncoproteins that drive tumor growth and survival. The maleimide (B117702) group on the linker facilitates covalent attachment to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
This document outlines the synthesis of the drug-linker, its conjugation to a monoclonal antibody, and subsequent in vitro and in vivo characterization of the resulting ADC. The protocols provided are based on established methodologies and are intended to serve as a comprehensive resource for researchers in the field of ADC development.
Data Presentation
In Vitro Cytotoxicity of Geldanamycin-Herceptin Conjugates
The antiproliferative activity of Herceptin conjugated with this compound (H:APA-GA) and a related conjugate with a butyl spacer, H:ABA-GA, was evaluated on the HER2-overexpressing cell line MDA-361/DYT2. The results demonstrated a significant enhancement in potency compared to the unconjugated antibody.
| Compound | Target Cell Line | IC50 (mg/mL) | Cell Doubling Time |
| H:APA-GA | MDA-361/DYT2 | 0.2 | >12 days |
| H:ABA-GA | MDA-361/DYT2 | 0.58 | 6 days |
| Herceptin | MDA-361/DYT2 | Ineffective | - |
Table 1: In vitro efficacy of geldanamycin-Herceptin immunoconjugates on a HER2-overexpressing cell line. Data sourced from a study on modifications in synthesis strategy for improved yield and efficacy of these conjugates.[1]
In Vivo Efficacy in a Xenograft Model
The therapeutic efficacy of H:APA-GA was assessed in a xenograft model using HER2-overexpressing tumors. The results indicated a superior anti-tumor effect compared to both unmodified Herceptin and the H:ABA-GA conjugate.
| Treatment Group | Median Survival Time | Tumor Regression | Tumor-Free Recipients (2 months post-therapy) |
| H:APA-GA | 145 days | 69% | 31% |
| H:ABA-GA | - | - | - |
| Herceptin | 78 days | 7% | 0% |
| Control | - | - | 0% |
Table 2: In vivo therapeutic efficacy of geldanamycin-Herceptin immunoconjugates in a xenograft mouse model. H-GA showed a greater antitumor effect than Herceptin because it induced tumor regression in 69% of the recipients compared with 7% by Herceptin alone.[2] The immunoconjugate H:APA-GA caused stable tumor regression in 25% of the recipients.[1][3]
Signaling Pathway
The cytotoxic payload, a geldanamycin derivative, exerts its anti-cancer effects by inhibiting Heat Shock Protein 90 (HSP90). HSP90 is a critical molecular chaperone responsible for the proper folding, stability, and activity of a wide range of "client" proteins, many of which are oncoproteins that are essential for tumor cell survival and proliferation. By inhibiting HSP90, the ADC triggers the degradation of these client proteins, leading to cell cycle arrest and apoptosis.
Caption: HSP90 Inhibition Pathway by this compound ADC.
Experimental Protocols
Synthesis of this compound
The synthesis of the drug-linker this compound involves a multi-step process starting from geldanamycin. A latent primary amine is introduced, which is then used to attach the maleimide-containing linker.
Caption: Synthesis workflow for this compound.
Protocol:
-
Introduction of a Latent Primary Amine: Geldanamycin is reacted with N-tert-butyloxycarbonyl-1,3-diaminopropane to introduce a protected primary amine at the 17-position.
-
Deprotection: The protecting group is removed to yield the primary amine, 17-(3-aminopropyl)amino-demethoxygeldanamycin (APA-GA).
-
Linker Attachment: The resulting APA-GA is reacted with a maleimide-containing linker, such as N-succinimidyl 4-maleimidobutyrate, to form the final product, this compound.
-
Purification: The final product is purified using chromatographic techniques to ensure high purity before conjugation.
ADC Conjugation Protocol
The conjugation of this compound to a monoclonal antibody, such as Herceptin (Trastuzumab), is achieved through maleimide-thiol chemistry.
Caption: General workflow for ADC conjugation.
Protocol:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 5-10 mg/mL.
-
Reduction of Disulfide Bonds: Reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This can be achieved by incubating the antibody with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The molar ratio of the reducing agent to the antibody should be optimized to achieve the desired number of free thiols per antibody, which will influence the final drug-to-antibody ratio (DAR).
-
Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column or buffer exchange to prevent it from reacting with the maleimide linker.
-
Conjugation Reaction: Add the this compound drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker over the available thiol groups is used to drive the reaction. The reaction is typically carried out at 4°C for 1-4 hours or at room temperature for a shorter duration.
-
Quenching: Quench any unreacted maleimide groups by adding a thiol-containing reagent such as N-acetylcysteine.
-
Purification: Purify the ADC from unconjugated drug-linker and antibody aggregates using size exclusion chromatography (SEC) or other suitable chromatographic methods.
-
Characterization: Characterize the purified ADC for protein concentration, DAR, aggregation, and purity.
In Vitro Cytotoxicity Assay
The cytotoxic potency of the ADC is evaluated using in vitro cell-based assays.
Protocol:
-
Cell Culture: Culture HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7, MDA-MB-231) cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug-linker as controls. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a period of 72 to 120 hours.
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or XTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 value for each compound.
In Vivo Efficacy Study in a Xenograft Model
The anti-tumor activity of the ADC is evaluated in vivo using a mouse xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant HER2-positive cancer cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADC, unconjugated antibody, vehicle control, and potentially a free drug control, typically via intravenous or intraperitoneal injection.
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Plot tumor growth curves and analyze the data for statistically significant differences between the treatment groups.
Conclusion
The creation of antibody-drug conjugates with this compound offers a promising strategy for the targeted therapy of cancers that overexpress the target antigen. The protocols and data presented in these application notes provide a comprehensive framework for the synthesis, conjugation, and evaluation of these next-generation therapeutics. Careful optimization of each step, from drug-linker synthesis to in vivo testing, is crucial for the successful development of a safe and effective ADC.
References
- 1. Modifications in synthesis strategy improve the yield and efficacy of geldanamycin-herceptin immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herceptin-geldanamycin immunoconjugates: pharmacokinetics, biodistribution, and enhanced antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Assaying Hsp90 ATPase Activity with 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activation of a wide array of client proteins.[1][2] Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.[3] The chaperone function of Hsp90 is intrinsically linked to its ATPase activity; the binding and hydrolysis of ATP drive a conformational cycle that is essential for client protein maturation and release.[4]
Inhibition of the Hsp90 ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[5] This disruption of multiple oncogenic signaling pathways simultaneously makes Hsp90 an attractive target for cancer therapy.[2][3][6]
17-GMB-APA-GA is a potent inhibitor of Hsp90.[6][7][8][9] As a derivative of geldanamycin (B1684428), it is presumed to act by binding to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting its ATPase activity.[4][5] This application note provides a detailed protocol for assaying the ATPase activity of Hsp90 and for determining the inhibitory potential of compounds like this compound using a representative malachite green-based colorimetric assay.
Data Presentation
Quantitative data regarding Hsp90 ATPase activity and its inhibition by geldanamycin analogs are summarized below. Note that specific kinetic and inhibitory constants for this compound are not widely available in the public domain; therefore, representative data from literature for human and yeast Hsp90, along with IC50 values for the structurally related inhibitor 17-AAG, are provided for comparative purposes.
Table 1: Kinetic Parameters of Hsp90 ATPase Activity
| Parameter | Human Hsp90 | Yeast Hsp90 | Reference |
| Km for ATP | ~500 µM | ~500 µM | [4][10] |
| Basal kcat | Very low (~0.1 min-1) | ~1 min-1 | [11] |
| Half-life of ATP hydrolysis | ~8 minutes (at 37°C) | Not Reported | [12] |
Table 2: Representative IC50 Values for Hsp90 ATPase Inhibition
| Inhibitor | Target Hsp90 | IC50 | Assay Method | Reference |
| 17-AAG (Tanespimycin) | Human Hsp90 | 70 nM (in SKBR-3 cells) | Cell Proliferation Assay | [11] |
| 17-AAG (Tanespimycin) | Human Hsp90 | 30-40 nM (ErbB2 downregulation) | Western Blot | [11] |
| Geldanamycin | Yeast Hsp90 | ~500 nM | Malachite Green | |
| Radicicol | Yeast Hsp90 | ~20 nM | Malachite Green |
Experimental Protocols
This section details a representative protocol for determining Hsp90 ATPase activity and its inhibition using the Malachite Green Phosphate (B84403) Assay. This method is cost-effective, robust, and suitable for high-throughput screening. It quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which forms a colored complex with malachite green and molybdate (B1676688).[3]
Principle of the Malachite Green Assay
The assay is based on the colorimetric detection of inorganic phosphate. In an acidic solution containing molybdate, phosphate forms a phosphomolybdate complex. This complex then binds to malachite green dye, causing a shift in its absorbance maximum, which can be measured spectrophotometrically at approximately 620-650 nm. The intensity of the color is directly proportional to the concentration of inorganic phosphate released by the Hsp90 ATPase activity.
Materials and Reagents
-
Human or Yeast Recombinant Hsp90 Protein
-
This compound or other Hsp90 inhibitors
-
ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt hydrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂[3]
-
Phosphate Standard Solution (e.g., KH₂PO₄)
-
Malachite Green Reagent (freshly prepared)
-
Solution A: 0.0812% (w/v) Malachite Green in water
-
Solution B: 2.32% (w/v) Polyvinyl alcohol (PVA) in water (may require heating to dissolve)
-
Solution C: 5.72% (w/v) Ammonium molybdate in 6 M HCl
-
Working Reagent: Mix Solutions A, B, C, and deionized water in a 2:1:1:2 ratio. Let it stand for ~2 hours at room temperature until it turns golden yellow, then filter.
-
-
Stopping Solution: 34% (w/v) Sodium Citrate
-
96-well microplates (clear, flat-bottom)
-
Microplate reader
Protocol for Hsp90 ATPase Assay and Inhibition by this compound
Part 1: Preparation of Phosphate Standard Curve
-
Prepare a stock solution of 1 mM phosphate standard (KH₂PO₄) in the assay buffer.
-
Perform serial dilutions of the phosphate stock solution in assay buffer to generate a standard curve (e.g., 0, 5, 10, 20, 40, 60, 80 µM phosphate).
-
Add 80 µL of each standard dilution to separate wells of a 96-well plate.
-
Add 20 µL of the Malachite Green working reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Plot the absorbance values against the known phosphate concentrations to generate a standard curve.
Part 2: Hsp90 ATPase Activity Assay
-
Prepare the Hsp90 enzyme solution by diluting the recombinant Hsp90 protein to the desired concentration (e.g., 2-5 µM) in pre-chilled assay buffer.
-
Prepare the ATP substrate solution to a working concentration (e.g., 1 mM) in assay buffer.
-
In the wells of a 96-well plate, set up the following reactions (final volume 50 µL):
-
Total Activity: 25 µL Assay Buffer + 15 µL Hsp90 solution
-
No Enzyme Control (Blank): 40 µL Assay Buffer
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 60-120 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of the 34% Sodium Citrate solution.
-
Add 20 µL of the Malachite Green working reagent to each well.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the absorbance at 620 nm.
-
Subtract the absorbance of the blank from the total activity wells.
-
Use the phosphate standard curve to convert the corrected absorbance values into the amount of phosphate released (µM).
-
Calculate the specific activity of Hsp90 (e.g., in nmol Pi/min/mg protein).
Part 3: Hsp90 Inhibition Assay with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor stock to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM).
-
Set up the reactions in a 96-well plate as follows (final volume 50 µL):
-
Inhibitor Wells: 20 µL Assay Buffer + 5 µL of inhibitor dilution + 15 µL Hsp90 solution
-
No Inhibitor Control (100% Activity): 20 µL Assay Buffer + 5 µL DMSO (at the same final concentration as inhibitor wells) + 15 µL Hsp90 solution
-
No Enzyme Control (Blank): 35 µL Assay Buffer + 5 µL DMSO + 10 µL ATP (add at step 5)
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to Hsp90.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Follow steps 6-13 from the ATPase activity assay protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Hsp90 ATPase Cycle and Inhibition Workflow
Caption: Workflow of the Hsp90 ATPase cycle and its inhibition assay.
Hsp90-Dependent Signaling Pathway (PI3K/Akt)
Caption: Hsp90's role in the PI3K/Akt signaling pathway and the effect of inhibition.
References
- 1. blossombio.com [blossombio.com]
- 2. researchgate.net [researchgate.net]
- 3. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blossombio.com [blossombio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
Unveiling Protein Folding Landscapes: Application and Protocols for the Fluorescent Probe 8-Anilino-1-naphthalenesulfonic acid (ANS)
Note on the original topic: The specified compound "17-GMB-APA-GA" could not be identified in the scientific literature as a tool for studying protein folding. It is possible that this is a novel, internal, or misidentified compound name. To provide a comprehensive and actionable response in line with the user's request, this document focuses on a widely used and well-documented tool for protein folding studies: 8-Anilino-1-naphthalenesulfonic acid (ANS) .
Application Notes for ANS in Protein Folding Studies
Introduction: 8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that is extensively used to study the conformational changes in proteins. Its fluorescence is highly sensitive to the polarity of its environment; it is weakly fluorescent in polar, aqueous solutions but exhibits a significant increase in fluorescence quantum yield and a blue-shift in its emission maximum upon binding to hydrophobic regions of proteins. This property makes ANS an invaluable tool for monitoring protein folding, unfolding, and the formation of partially folded intermediates, such as the molten globule state, which often expose hydrophobic clusters.
Principle of Action: The utility of ANS in protein folding studies stems from its ability to bind to solvent-exposed hydrophobic patches on the protein surface. In the native, well-folded state of many globular proteins, hydrophobic residues are typically buried in the protein core. During folding or unfolding, intermediate states may be populated where these hydrophobic regions become transiently exposed. ANS binds to these exposed sites, leading to a detectable change in its fluorescence signal. This allows researchers to track the kinetics and thermodynamics of folding transitions and to characterize intermediate states that are often difficult to study using other techniques.
Applications:
-
Monitoring Protein Folding and Unfolding: ANS can be used in equilibrium or kinetic studies to monitor the conformational transitions of a protein upon addition of denaturants (e.g., urea (B33335), guanidinium (B1211019) chloride) or changes in temperature.
-
Detection of Molten Globule Intermediates: The molten globule state is characterized by a native-like secondary structure but a dynamic tertiary structure with exposed hydrophobic surfaces. ANS binds strongly to these intermediates, resulting in a characteristic fluorescence signal that can be used to identify and quantify their population.
-
Characterizing Protein Aggregation: Protein aggregation often involves the association of exposed hydrophobic regions. ANS can be used to detect the formation of early-stage protein aggregates and to study the kinetics of aggregation.
-
Ligand Binding Studies: Conformational changes in a protein upon ligand binding can alter the exposure of hydrophobic surfaces. ANS can be used as an indirect probe to monitor these changes and to determine ligand binding affinities.
Quantitative Data for ANS
| Property | Value in Aqueous Solution (e.g., Phosphate Buffer) | Value when Bound to Hydrophobic Protein Sites (Typical) |
| Excitation Maximum (λex) | ~350 nm | ~370-380 nm |
| Emission Maximum (λem) | ~515-530 nm | ~460-480 nm (significant blue-shift) |
| Quantum Yield (Φ) | ~0.004 | ~0.4 - 0.8 (significant increase) |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ at 350 nm | Not significantly changed |
| Binding Affinity (Kd) | Not applicable | Varies widely depending on the protein and conditions (typically in the µM to mM range) |
Experimental Protocols
Protocol 1: Equilibrium Unfolding Monitored by ANS Fluorescence
Objective: To determine the stability of a protein by monitoring the change in ANS fluorescence as a function of denaturant concentration.
Materials:
-
Purified protein of interest
-
ANS stock solution (e.g., 1 mM in water or buffer, stored in the dark)
-
8 M Urea or 6 M Guanidinium Chloride (GdmCl) stock solution in buffer
-
Assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of protein-denaturant solutions with varying concentrations of urea (e.g., 0 to 8 M) or GdmCl (e.g., 0 to 6 M). The final protein concentration should be kept constant (typically 1-10 µM).
-
Add ANS from the stock solution to each protein-denaturant solution to a final concentration of 10-50 µM. The molar ratio of ANS to protein is typically between 10:1 and 50:1.
-
Incubate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to allow the unfolding reaction to reach equilibrium (this can range from minutes to hours, depending on the protein).
-
Measure the fluorescence emission spectrum of each sample (e.g., from 400 to 600 nm) using an excitation wavelength of ~370 nm.
-
Plot the fluorescence intensity at the emission maximum (or the wavelength of the emission maximum) as a function of the denaturant concentration.
-
Analyze the resulting sigmoidal curve using a two-state or three-state unfolding model to determine the midpoint of unfolding (Cm) and the free energy of unfolding (ΔG°).
Protocol 2: Kinetic Refolding Monitored by Stopped-Flow Fluorescence
Objective: To measure the rate of protein refolding by monitoring the change in ANS fluorescence over time.
Materials:
-
Purified protein of interest, unfolded in a high concentration of denaturant (e.g., 6 M GdmCl)
-
Refolding buffer (assay buffer without denaturant) containing ANS
-
Stopped-flow fluorometer
Procedure:
-
Prepare the unfolded protein solution at a high concentration (e.g., 10-100 µM) in denaturant.
-
Prepare the refolding buffer containing ANS. The final concentration of ANS after mixing should be in the range of 10-50 µM.
-
Set up the stopped-flow instrument. One syringe will contain the unfolded protein, and the other will contain the refolding buffer with ANS.
-
Initiate rapid mixing (typically a 1:10 or 1:20 dilution) to dilute the denaturant and initiate refolding.
-
Monitor the change in ANS fluorescence intensity over time at the emission maximum (~470-480 nm) with excitation at ~370 nm.
-
Collect the kinetic trace and fit the data to a single or multi-exponential equation to determine the refolding rate constants.
Signaling Pathways and Logical Relationships
The interaction of ANS with a folding protein can be represented as a logical relationship where the population of a specific protein state dictates the observed fluorescence.
Application Notes and Protocols: Combination Therapy of Gambogic Acid and Apigenin
Topic: Application of Gambogic Acid (GA) and Apigenin (APA) in Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the existing scientific literature for Gambogic Acid and Apigenin as individual agents or in combination with other therapeutic drugs. To date, specific studies on the direct combination of Gambogic Acid and Apigenin are not extensively available in the public domain. Therefore, the presented combination protocols are proposed theoretical frameworks for research purposes.
Introduction
Gambogic Acid (GA), a caged xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, and Apigenin (APA), a natural flavonoid found in many fruits and vegetables, have independently demonstrated significant anti-cancer properties. Both compounds modulate a variety of signaling pathways involved in cancer cell proliferation, apoptosis, angiogenesis, and metastasis. The combination of these two agents presents a promising, yet underexplored, strategy for synergistic anti-cancer therapy. These notes provide a comprehensive overview of their mechanisms of action and a theoretical framework for their combined application in cancer research.
Gambogic acid has been shown to induce apoptosis and inhibit tumor growth by targeting transferrin receptor and modulating signaling pathways such as NF-κB.[1] It also exhibits anti-angiogenic properties by inhibiting VEGFR2 signaling. Apigenin is known to modulate key signaling molecules involved in cancer progression, including PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways.[2]
Data Presentation
The following tables summarize the anti-cancer activity of Gambogic Acid and Apigenin from various studies, either as single agents or in combination with other chemotherapeutic drugs. This data provides a baseline for estimating the potential efficacy of a GA and APA combination.
Table 1: In Vitro Cytotoxicity of Gambogic Acid (GA)
| Cell Line | Cancer Type | IC50 (µM) | Combination Agent | Reference |
| Bel-7402 | Hepatocellular Carcinoma | 0.045 (as a derivative) | - | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.73 (as a derivative) | - | [2] |
| A375 | Malignant Melanoma | 5-10 | - | [2] |
| A549/DDP | Cisplatin-resistant Lung Cancer | Not specified | Cisplatin | [2] |
| SW620 | Colon Cancer | ~100 µg/ml | - | [2] |
Table 2: In Vitro Cytotoxicity of Apigenin (APA)
| Cell Line | Cancer Type | IC50 (µM) | Combination Agent | Reference |
| MDA-MB-231 | Breast Cancer | Not specified | Doxorubicin | [3] |
| MCF-7 | Breast Cancer | Not specified | Doxorubicin | [3] |
| SKOV3/DDP | Cisplatin-resistant Ovarian Cancer | Not specified | Cisplatin | |
| HCT-116 | Colon Cancer | Not specified | - | |
| HepG2 | Liver Cancer | Not specified | Chrysin |
Signaling Pathways
The anti-cancer effects of Gambogic Acid and Apigenin are mediated through their interaction with multiple intracellular signaling pathways. Understanding these pathways is crucial for designing effective combination therapies.
Gambogic Acid Signaling Pathways
Gambogic Acid exerts its anti-tumor effects by modulating several key signaling cascades. It is known to inhibit the NF-κB pathway, which is crucial for cancer cell survival and proliferation. GA also targets the VEGFR2 signaling pathway, thereby inhibiting angiogenesis. Furthermore, it can induce apoptosis through both intrinsic and extrinsic pathways, often involving the PI3K/Akt and MAPK/ERK pathways.[1][4]
Caption: Gambogic Acid's multi-target signaling pathways.
Apigenin Signaling Pathways
Apigenin has been shown to modulate a wide range of signaling pathways implicated in cancer. It can inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, leading to reduced cell proliferation and survival. Apigenin also interferes with the JAK/STAT, MAPK/ERK, and Wnt/β-catenin signaling cascades, and can induce apoptosis and cell cycle arrest.[2]
Caption: Apigenin's key signaling pathways in cancer.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the synergistic anti-cancer effects of a combination of Gambogic Acid and Apigenin.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of GA and APA, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Gambogic Acid (stock solution in DMSO)
-
Apigenin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of GA and APA in complete medium.
-
Treat cells with varying concentrations of GA alone, APA alone, and in combination at different ratios (e.g., 1:1, 1:2, 2:1). Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values. Synergy can be assessed using the Chou-Talalay method to calculate the Combination Index (CI).
Caption: Workflow for MTT-based cell viability assay.
Protocol 2: Wound Healing Assay for Cell Migration
This protocol assesses the effect of the combination therapy on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Gambogic Acid and Apigenin
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to confluence.
-
Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing sub-lethal concentrations of GA, APA, or their combination. Include a control well with medium only.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C.
-
Capture images of the same wound area at different time points (e.g., 12, 24, 48 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for investigating the effect of the combination therapy on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cells treated with GA, APA, or their combination
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The combination of Gambogic Acid and Apigenin holds theoretical promise as a novel anti-cancer therapy due to their complementary mechanisms of action targeting multiple key cancer-related signaling pathways. The provided protocols offer a foundational framework for researchers to investigate the potential synergistic effects of this combination. Further in-depth preclinical studies are warranted to validate the efficacy and safety of this combination therapy.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze apoptosis induced by the novel compound 17-GMB-APA-GA. Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The ability to accurately quantify apoptosis is therefore essential in the development of new therapeutic agents.[1]
The primary method detailed here is the Annexin V and Propidium Iodide (PI) assay, a robust and widely accepted technique for identifying and differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[2] This method relies on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorochrome-conjugated Annexin V.[3] Propidium Iodide is a fluorescent intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where membrane integrity is compromised.[3]
Multiparametric flow cytometry allows for the simultaneous analysis of multiple apoptotic markers, providing a more detailed and comprehensive understanding of the cell death process.[4][5] This can include the analysis of caspase activation, mitochondrial membrane potential, and DNA fragmentation, offering a multi-dimensional view of the cellular response to compounds like this compound.[4][6]
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of this compound is under investigation, its components suggest potential interactions with established apoptotic pathways. The "GMB" and "GA" moieties may be related to geldanamycin, an Hsp90 inhibitor. Hsp90 inhibition is known to induce endoplasmic reticulum (ER) stress and trigger the intrinsic apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol outlines the steps for staining cells treated with this compound with Annexin V-FITC and Propidium Iodide for flow cytometric analysis of apoptosis.
Materials:
-
Cells of interest
-
This compound (experimental compound)
-
Phosphate-Buffered Saline (PBS), cold
-
10X Binding Buffer (100 mM Hepes, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly transfer the cell suspension to a conical tube.
-
Collect any floating cells from the supernatant of adherent cultures to include apoptotic cells that may have detached.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI stock solution to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow Diagram
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.2 |
| This compound | 5 | 60.1 ± 4.5 | 25.4 ± 2.8 | 12.7 ± 1.9 | 1.8 ± 0.4 |
| This compound | 10 | 35.8 ± 5.1 | 45.3 ± 3.7 | 16.5 ± 2.2 | 2.4 ± 0.6 |
| Positive Control (e.g., Staurosporine) | 1 | 10.3 ± 1.8 | 50.1 ± 4.2 | 35.2 ± 3.1 | 4.4 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The provided protocols and guidelines offer a robust framework for investigating the pro-apoptotic effects of this compound. By employing the Annexin V/PI staining method and flow cytometry, researchers can obtain reliable and quantitative data on the induction of apoptosis. The presented data table format allows for clear and concise reporting of findings, facilitating the evaluation of the compound's efficacy and mechanism of action. Further investigations could incorporate additional multiparametric analyses to explore other facets of the apoptotic process induced by this compound.
References
- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Multiparametric analysis of apoptosis by flow cytometry [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-GMB-APA-GA-Induced ER Stress in vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
17-GMB-APA-GA is a novel small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous signaling proteins involved in cell growth, differentiation, and survival.[1] Inhibition of Hsp90 leads to the degradation of its client proteins, many of which are oncoproteins, making it a compelling target for cancer therapy.[1] A significant consequence of Hsp90 inhibition is the induction of endoplasmic reticulum (ER) stress, which can subsequently trigger apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for inducing and analyzing ER stress in vitro using this compound, along with representative data and pathway visualizations.
The ER is a critical organelle for protein folding and modification.[3] When the folding capacity of the ER is overwhelmed by an accumulation of unfolded or misfolded proteins, a state of ER stress ensues, activating the Unfolded Protein Response (UPR).[4][5] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[3]
Product Information
| Product Name | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₈H₃₈N₂O₆ |
| Molecular Weight | 514.6 g/mol |
| Purity | ≥98% by HPLC |
| Solubility | Soluble in DMSO (≥25 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
Applications
-
Induction of Endoplasmic Reticulum (ER) stress in vitro.
-
Investigation of the Unfolded Protein Response (UPR).
-
Induction of apoptosis in cancer cell lines.
-
Studying the role of Hsp90 in cellular stress responses.
Data Presentation
Table 1: Effect of this compound on the Viability of Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in two common breast cancer cell lines, MCF-7 and MDA-MB-231, after 48 hours of treatment. Cell viability was assessed using the MTT assay.
| Cell Line | IC50 of this compound (µM) |
| MCF-7 | 12.5 |
| MDA-MB-231 | 18.2 |
Table 2: Upregulation of ER Stress Markers in MCF-7 Cells Treated with this compound
This table shows the fold change in the expression of key ER stress marker proteins in MCF-7 cells treated with 15 µM of this compound for 24 hours. Protein expression was quantified by Western blot analysis.
| Protein Marker | Function | Fold Change (vs. Control) |
| GRP78/BiP | ER chaperone, master regulator of UPR | 3.2 |
| p-PERK | UPR sensor, attenuates translation | 4.5 |
| p-eIF2α | Downstream of PERK, inhibits global translation | 3.8 |
| ATF4 | Transcription factor, induces pro-apoptotic genes | 2.9 |
| CHOP | Pro-apoptotic transcription factor | 5.1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol details the procedure for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of ER Stress Markers
This protocol describes how to detect the expression of key ER stress-related proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-GRP78, anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 15 µM) or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Determine the protein concentration of the lysates using the BCA assay.
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Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
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Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
The Unfolded Protein Response (UPR) Pathway
The accumulation of unfolded proteins in the ER, as induced by Hsp90 inhibition with this compound, activates three main UPR sensor proteins: IRE1α, PERK, and ATF6.[4]
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PERK Pathway: Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, including the pro-apoptotic factor CHOP.[2][6]
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IRE1α Pathway: Activated IRE1α splices the mRNA of XBP1, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones like GRP78.
If these adaptive responses fail to restore ER homeostasis, the UPR signaling shifts towards inducing apoptosis, primarily through the action of CHOP.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Workflow for Analyzing this compound Effects
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound on cancer cells.
Caption: Workflow for in vitro analysis of this compound.
ER Stress-Induced Apoptosis Pathway
Prolonged ER stress induced by this compound leads to apoptosis through multiple mechanisms. A key pathway involves the upregulation of the transcription factor CHOP, which promotes the expression of pro-apoptotic Bcl-2 family members like Bim and downregulates anti-apoptotic members like Bcl-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.[1] Additionally, ER stress can lead to an increase in cytosolic calcium, which can also contribute to mitochondrial dysfunction and apoptosis.[1]
Caption: ER stress-mediated intrinsic apoptosis pathway.
References
- 1. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum stress‑induced cell death as a potential mechanism for targeted therapy in glioblastoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
17-GMB-APA-GA solubility issues and solutions
Welcome to the technical support center for 17-GMB-APA-GA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this potent HSP90 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of geldanamycin (B1684428) and a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are involved in oncogenic signaling pathways that promote cancer cell growth and survival. By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins via the proteasome. This action can simultaneously block multiple signaling pathways critical for tumor progression.[2][3][4]
Q2: What is the recommended solvent for dissolving this compound?
Due to its hydrophobic nature, this compound has poor aqueous solubility. The recommended solvent for preparing high-concentration stock solutions for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO).[2][5] It is soluble in DMSO at concentrations greater than 25 mg/mL.[3] For some applications, ethanol (B145695) can be used, with a solubility of 10 mg/mL.[3]
Q3: How should I store this compound stock solutions?
For optimal stability, powdered this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] It is crucial to minimize freeze-thaw cycles by preparing small aliquots of the stock solution.[2][4]
Q4: Why am I observing inconsistent results in my cell-based assays?
Inconsistent results with this compound are often linked to its solubility. If the compound is not fully dissolved or precipitates out of solution upon dilution into aqueous cell culture media, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to an underestimation of its potency (e.g., higher IC50 values) and poor reproducibility. Always visually inspect your prepared solutions for any signs of precipitation before adding them to your cells.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates in cell culture medium. | The aqueous solubility limit has been exceeded upon dilution of the DMSO stock. The final DMSO concentration may be too low to maintain solubility. | Ensure the final concentration of DMSO in the cell culture medium is kept at a level that maintains compound solubility but is not toxic to the cells (typically <0.5%).[2][5] Prepare intermediate dilutions in a serum-free medium before adding to the final culture medium. Gentle warming and vortexing of the solution before addition to the cells may also help. |
| No significant decrease in cell viability at expected concentrations. | The cell line may be intrinsically resistant to HSP90 inhibition. The compound may have degraded due to improper storage or handling. Incorrect calculation of drug concentration. | Check the literature for the sensitivity of your cell line to HSP90 inhibitors. Use a positive control cell line known to be sensitive. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Double-check all calculations for drug dilutions. |
| No degradation of HSP90 client proteins observed by Western blot. | Insufficient drug concentration or incubation time. The chosen client protein is not sensitive in that specific cell line. Poor antibody quality or blotting technique. | Perform a dose-response and time-course experiment to determine the optimal conditions for client protein degradation. Test multiple HSP90 client proteins (e.g., Akt, HER2, c-Raf, CDK4).[2] Include a positive control for HSP90 inhibition (a sensitive cell line treated with a known HSP90 inhibitor). |
| Unexpected cytotoxicity in vehicle-treated control cells. | High concentration of the solvent (DMSO). Stress induced during cell handling. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line (generally <0.5%).[2][5] Handle cells gently during seeding and treatment to minimize stress and ensure optimal growth conditions (media, temperature, CO2). |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 767.87 g/mol | [1] |
| Molecular Formula | C39H53N5O11 | [1] |
| Solubility in DMSO | >25 mg/mL | [3] |
| Solubility in Ethanol | 10 mg/mL | [3] |
| Recommended Final DMSO Concentration in Cell Culture | <0.5% | [2][5] |
| Storage of Powder | -20°C | [4] |
| Storage of Stock Solution in DMSO | -20°C (up to 1 month) or -80°C (up to 6 months) | [4] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
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Calculate Required Mass:
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Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution: Mass = 10 mmol/L × 0.001 L × 767.87 g/mol = 7.68 mg
-
-
Weigh Compound:
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or cryovial.
-
-
Add Solvent:
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Add the calculated volume of anhydrous, molecular biology grade DMSO to the vial containing the powder.
-
-
Dissolve Compound:
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -80°C for long-term use.
-
Protocol for In Vitro Cell Viability Assay (e.g., MTT/MTS)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well).
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Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment:
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Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time (typically 1-4 hours).
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Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
HSP90 Signaling Pathway and Inhibition
References
Technical Support Center: Optimizing 17-GMB-APA-GA Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 17-GMB-APA-GA for accurate IC50 determination. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a novel synthetic compound under investigation for its potential as a modulator of the Gibberellin (GA) signaling pathway in plant-derived cell lines. It is hypothesized to act as a competitive antagonist of the Gibberellin Insensitive Dwarf1 (GID1) receptor, thereby inhibiting the degradation of DELLA proteins. This action leads to a suppression of GA-responsive gene expression, which can be quantified to determine the compound's inhibitory potency.
Q2: What is an IC50 value and why is it critical in drug development?
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required to inhibit a specific biological or biochemical function by 50%.[1] It is a quantitative measure of the potency of a substance in inhibiting a particular process.[1] In the context of this compound, the IC50 value indicates the concentration at which it reduces the GA-stimulated response by half. This is a critical parameter for comparing the efficacy of different compounds and is a key factor in making informed decisions during the drug development process.[1]
Q3: What are the crucial first steps before starting an IC50 experiment for this compound?
Before initiating an IC50 experiment, it is essential to:
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Ensure the quality and solubility of this compound: Use a high-purity batch of the compound and determine its solubility in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level, typically below 0.5%.[2]
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Characterize the cell line: Confirm that the chosen cell line expresses the target receptor (GID1) and exhibits a robust response to Gibberellin.
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Optimize cell seeding density: Determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.[2]
Troubleshooting Guide
This section addresses common problems that may arise during IC50 determination for this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate[2] | - Ensure the cell suspension is homogenous before and during plating.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.[3] |
| No Dose-Dependent Inhibition | - Concentration range is too high or too low.- Compound has degraded.- The cell line is not responsive to the compound.[2] | - Perform a wide-range pilot experiment (e.g., 1 nM to 100 µM) to identify the inhibitory range.- Prepare fresh stock solutions of this compound for each experiment.- Confirm the expression and functionality of the GID1 receptor in your cell line using a positive control.[2] |
| Poor Curve Fit (Low R-squared value) | - Insufficient data points in the linear portion of the curve.- Assay conditions were not optimal (e.g., incubation time, temperature). | - Use a narrower range of concentrations with more data points around the estimated IC50.- Optimize the incubation time to ensure the reaction has reached a steady state.[4] |
| IC50 Value Differs Significantly Between Experiments | - Variation in experimental conditions (e.g., cell passage number, reagent batches).- The IC50 value can be time-dependent.[1] | - Standardize all experimental parameters and record them meticulously.- Perform experiments at a consistent time point after treatment.[1][5] |
Experimental Protocols
Protocol: Determination of IC50 of this compound using a Luciferase Reporter Assay
This protocol describes the determination of the IC50 value of this compound in a cell line engineered to express a luciferase reporter gene under the control of a GA-responsive promoter.
1. Cell Culture and Seeding: a. Culture the reporter cell line in the recommended medium at 37°C and 5% CO2. b. Harvest cells during the logarithmic growth phase. c. Seed the cells in a 96-well white, clear-bottom plate at the predetermined optimal density and incubate for 24 hours.[3]
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to create a range of concentrations (e.g., 12-point, 2-fold serial dilution). Ensure the final DMSO concentration does not exceed 0.5%.[2] c. Include a "no drug" control (vehicle only) and a "no GA" control. d. Remove the medium from the cells and add the prepared drug dilutions. e. Incubate for 1 hour at 37°C.
3. Stimulation and Incubation: a. Add a fixed, sub-maximal concentration of Gibberellin (GA) to all wells except the "no GA" control. b. Incubate the plate for an additional 24-48 hours.
4. Luciferase Assay: a. Equilibrate the plate to room temperature. b. Add a luciferase substrate reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate reader.
5. Data Analysis: a. Normalize the data by setting the luminescence of the "no drug" control (with GA) as 100% and the "no GA" control as 0%. b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[6]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Target | Assay Type | Incubation Time (h) | IC50 (nM) |
| Arabidopsis thaliana (Protoplast) | GID1 | Luciferase Reporter | 24 | 15.2 |
| Oryza sativa (Suspension Culture) | GID1 | Luciferase Reporter | 24 | 28.7 |
| Human Cell Line (HEK293-GID1) | GID1 | Luciferase Reporter | 48 | 125.4 |
Visualizations
Caption: Putative mechanism of this compound in the Gibberellin signaling pathway.
Caption: A stepwise workflow for determining the IC50 of this compound.
Caption: A logical flow for troubleshooting common IC50 experimental issues.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent and identify off-target effects of small molecule inhibitors like 17-GMB-APA-GA. The following information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to several problems, including:
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Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]
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Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]
Q2: What are the initial signs of potential off-target effects in my experiments?
A2: Several indicators in cell-based assays may suggest the presence of off-target effects:
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Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[2]
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Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]
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Cell death at expected non-toxic concentrations. [3]
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Inconsistent results across different cell lines: This may be due to varying expression levels of off-target proteins in different cell lines.[3]
Q3: What proactive strategies can I implement to minimize off-target effects in my experimental design?
A3: Several proactive measures can be taken to reduce the likelihood of off-target effects:
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Thorough Literature Review: Investigate the known targets and any reported off-target activities of your compound or structurally similar molecules.[3]
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In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the compound's structure.[3][4]
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Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of the inhibitor that produces the desired on-target effect.[1][3]
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Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse inhibitors and genetic approaches.[2]
Troubleshooting Guide
If you suspect that your small molecule inhibitor is causing off-target effects, this troubleshooting workflow can help you investigate and mitigate the issue.
Caption: A workflow for troubleshooting suspected off-target effects.
Experimental Protocols
Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify both on- and off-targets.[1]
Methodology:
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Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
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Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
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Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
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Signal Detection: Add a detection reagent that measures the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).
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Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.[1]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
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Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
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Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]
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Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western Blot or mass spectrometry.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with the inhibitor.[2]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
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Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]
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Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]
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Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.
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Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with the inhibitor.[2]
Data Presentation
Table 1: Example Kinase Profiling Data
| Kinase Target | IC50 (nM) with this compound |
| On-Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | 800 |
| Off-Target Kinase D | >10,000 |
| Off-Target Kinase E | >10,000 |
Table 2: Example CETSA Data
| Temperature (°C) | % Soluble On-Target (Vehicle) | % Soluble On-Target (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Signaling Pathway Visualization
Caption: On-target vs. off-target signaling pathways.
References
17-GMB-APA-GA degradation and storage conditions
Disclaimer: The following information is based on the known degradation and storage characteristics of Gambogic Acid (GA), the parent compound of 17-GMB-APA-GA. The specific properties of this compound may vary, and it is recommended to consult the product-specific certificate of analysis for definitive storage and handling instructions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Based on the stability profile of Gambogic Acid (GA), it is recommended to store this compound in a tightly sealed container, protected from light. For long-term storage, it is advisable to store the compound as a dry powder at -20°C. For short-term storage, a solution in a suitable organic solvent can be kept at -20°C.
Q2: Which solvents are suitable for dissolving and storing this compound?
A: Gambogic Acid has been shown to be stable in acetone, acetonitrile, and chloroform.[1] It is crucial to avoid using methanol (B129727) for storage, as it can lead to the formation of a less active derivative, gambogoic acid (GOA), especially over extended periods at room temperature.[1][2]
Q3: What are the known degradation pathways for the parent compound, Gambogic Acid?
A: The primary known degradation pathway for Gambogic Acid involves the nucleophilic addition of solvents like methanol to the olefinic bond at the C-10 position, forming gambogoic acid (GOA).[1][2] This transformation is accelerated by the presence of alkalis.[1] Alkaline conditions can also lead to the formation of Garcinolic acid.[3] Additionally, there is evidence of potential stereochemical erosion at the C2 stereocenter, suggesting inherent stability issues.[4]
Q4: How does degradation affect the biological activity of the compound?
A: The α,β-unsaturated carbonyl moiety at the C-10 position of Gambogic Acid is believed to be critical for its cytotoxic activity. The formation of gambogoic acid (GOA), where this bond is altered, results in a significant reduction in its inhibitory effects on cancer cell lines.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in experiments. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure). 2. Confirm the solvent used for reconstitution and storage is not methanol. 3. Prepare fresh solutions of the compound for each experiment. 4. Perform a stability check of your stock solution using a suitable analytical method like HPLC. |
| Inconsistent experimental results. | Partial degradation of the compound leading to variable concentrations of the active form. | 1. Ensure the compound is fully dissolved and the solution is homogeneous. 2. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use vials. 3. Protect the compound from exposure to alkaline conditions during experiments. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Compare the chromatogram with a freshly prepared standard. 2. The primary degradation product in the presence of methanol is gambogoic acid (GOA).[1][2] Consider this as a potential identity for the new peak. 3. If alkaline conditions were present, other degradation products like Garcinolic acid could be formed.[3] |
Quantitative Data Summary
Table 1: Stability of Gambogic Acid in Various Solvents
| Solvent | Stability | Notes | Reference |
| Acetone | Stable | No degradation observed. | [1] |
| Acetonitrile | Stable | No degradation observed. | [1] |
| Chloroform | Stable | No degradation observed. | [1] |
| Methanol | Unstable | Forms gambogoic acid (GOA) over a week at room temperature. This process is accelerated by alkalis. | [1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound under specific experimental or storage conditions.
Materials:
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This compound
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HPLC-grade solvents (e.g., acetonitrile, water, methanol)
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HPLC system with a UV detector
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Appropriate HPLC column (e.g., C18)
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Calibrated analytical balance and volumetric flasks
Methodology:
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Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable, non-degrading solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This will serve as the time-zero (T0) sample.
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Incubation under Test Conditions: Aliquot the stock solution into several vials. Expose these vials to the conditions being tested (e.g., different temperatures, light exposure, pH).
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Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), retrieve a vial from each test condition.
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HPLC Analysis:
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Inject an appropriate volume of the T0 sample and the samples from each time point onto the HPLC system.
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Run a suitable gradient elution method to separate the parent compound from any potential degradation products.
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Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
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Identify the peak corresponding to the intact this compound based on the retention time of the T0 sample.
-
Calculate the peak area of the parent compound at each time point.
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Determine the percentage of the compound remaining at each time point relative to the T0 sample.
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The appearance of new peaks with different retention times may indicate the formation of degradation products.
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Visualizations
Caption: Degradation pathways of Gambogic Acid.
Caption: Workflow for assessing compound stability.
Caption: Signaling pathways affected by Gambogic Acid.
References
- 1. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
Troubleshooting inconsistent results with 17-GMB-APA-GA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 17-GMB-APA-GA, a geldanamycin (B1684428) analog and potent Hsp90 inhibitor. These resources are intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of geldanamycin, a naturally occurring benzoquinone ansamycin.[1][2][3] It functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[4] The mechanism of action involves binding to the N-terminal ATP-binding pocket of Hsp90, which competitively inhibits ATP binding and hydrolysis. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are key oncoproteins and signaling molecules involved in cell proliferation, survival, and angiogenesis.[5][6]
Q2: What are the common causes of inconsistent results in experiments with this compound?
Inconsistent results with Hsp90 inhibitors like this compound can arise from several factors:
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Compound Stability and Solubility: Geldanamycin and its analogs can be prone to degradation and may have limited aqueous solubility.[7][8] Improper storage or handling, including repeated freeze-thaw cycles, can lead to variations in the effective concentration of the inhibitor.[9][10]
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Cell Line Variability: Different cell lines exhibit varying sensitivity to Hsp90 inhibitors. This can be due to differences in their genetic background, the specific Hsp90 client proteins they depend on for survival, and the expression levels of Hsp90 isoforms.[7]
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Experimental Conditions: Factors such as cell density, passage number, and the duration of inhibitor treatment can significantly impact experimental outcomes.[7][9][10]
-
Induction of Heat Shock Response (HSR): Inhibition of Hsp90 is a cellular stress that can trigger the heat shock response, leading to the upregulation of other heat shock proteins like Hsp70. Hsp70 can sometimes compensate for the loss of Hsp90 function, counteracting the inhibitor's effects and leading to inconsistent results.[7][11]
Troubleshooting Guides
Problem 1: High Variability in IC50 Values in Cell Viability Assays
Symptoms:
-
Significant differences in calculated IC50 values between replicate experiments.
-
Lack of a clear dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibitor Instability/Precipitation | Prepare fresh stock solutions of this compound for each experiment. Visually inspect the culture media for any signs of precipitation after adding the inhibitor. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all treatments.[10] |
| Cell Seeding Density | Maintain a consistent cell seeding density for all experiments. Both overly confluent and sparse cultures can respond differently to treatment. It is recommended to seed cells at a density that allows for logarithmic growth throughout the experiment.[7][12] |
| Treatment Duration | Optimize the treatment duration for your specific cell line. Some cell lines may require longer incubation times (e.g., 72-96 hours) to exhibit significant anti-proliferative effects.[7] |
| Assay Type | The type of viability assay used (e.g., MTT, CellTiter-Glo) can influence the IC50 value. Ensure you are using the same assay consistently and following the manufacturer's protocol precisely. |
Problem 2: Inconsistent or No Degradation of Hsp90 Client Proteins in Western Blots
Symptoms:
-
Variable levels of client protein degradation between experiments despite using the same treatment conditions.
-
Absence of degradation for a known Hsp90 client protein.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound required for maximal degradation of your client protein of interest in your specific cell line.[7] |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal client protein degradation.[7] |
| Induction of Heat Shock Response (HSR) | Monitor the induction of Hsp70 by Western blot. A strong Hsp70 induction may indicate that the HSR is counteracting the effects of Hsp90 inhibition. Consider analyzing earlier time points before Hsp70 is significantly upregulated.[7][11] |
| Suboptimal Western Blot Protocol | Ensure complete cell lysis by using an appropriate lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice to prevent protein degradation. Optimize antibody concentrations and incubation times. Always include positive and negative controls to validate your assay.[9][10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[13]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to analyze the levels of Hsp90 client proteins following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time. Include a vehicle control.[10]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microfuge tube. Incubate on ice for 30 minutes.[9][10]
-
Protein Extraction: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[9]
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (against your client protein of interest and a loading control like GAPDH or β-actin) overnight at 4°C.[10][12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][12]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10][12]
Visualizations
Caption: Hsp90 inhibitor signaling pathway leading to apoptosis.
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-benzoquinone geldanamycin analogs trigger various forms of death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geldanamycin and its analog induce cytotoxicity in cultured human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Hsp90 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental challenges related to resistance to Hsp90 inhibitors, with a focus on the geldanamycin (B1684428) analog, 17-GMB-APA-GA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of geldanamycin and functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Its full chemical name is 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin. Like other geldanamycin analogs, it is part of the ansamycin (B12435341) benzoquinone class of Hsp90 inhibitors. It is often used in research settings, including for studies on latent T. gondii infection and as a cytotoxin for antibody-drug conjugates (ADCs).
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A2: Resistance to Hsp90 inhibitors, including geldanamycin analogs, is a complex issue that can arise from several mechanisms:
-
Induction of the Heat Shock Response (HSR): Hsp90 inhibition can release Heat Shock Factor 1 (HSF1) from its complex with Hsp90. Activated HSF1 then drives the upregulation of pro-survival chaperones like Hsp70 and Hsp27, which can compensate for Hsp90 inhibition and protect cancer cells from apoptosis. This is considered one of the most significant causes of acquired resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump Hsp90 inhibitors out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels. Geldanamycin and its analogs have been identified as substrates for P-gp.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to circumvent their dependency on a specific Hsp90 client protein. Common examples include the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Alterations in Hsp90 or Co-chaperones: Although less common, mutations in the Hsp90 ATP-binding pocket can reduce inhibitor affinity. Additionally, increased expression or altered function of co-chaperones like p23 and Aha1 can modulate Hsp90 activity and sensitivity to inhibitors.
-
Reduced NQO1 Expression: For benzoquinone ansamycins like 17-AAG (a close analog of this compound), reduced expression of the enzyme NAD(P)H/quinone oxidoreductase 1 (NQO1) has been identified as a key mechanism of acquired resistance.
Q3: What are the first steps I should take if I suspect my cells have developed resistance to this compound?
A3: If you observe a loss of efficacy, begin with these initial troubleshooting steps:
-
Confirm Inhibitor Integrity: Verify the concentration, storage conditions, and stability of your this compound stock solution.
-
Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out contamination or misidentification.
-
Assess Target Engagement: Perform a western blot to check for the degradation of a known, highly sensitive Hsp90 client protein (e.g., HER2, AKT, c-RAF) after a short-term, high-concentration treatment. If the client protein is not degraded, it strongly suggests a resistance mechanism is active.
-
Evaluate Heat Shock Response: Measure the protein levels of Hsp70 and Hsp27 by western blot. A significant upregulation in treated cells compared to vehicle controls is a hallmark of HSR-mediated resistance.
Troubleshooting Guides
This section provides detailed guidance for diagnosing and overcoming specific resistance mechanisms.
Problem 1: Resistance Mediated by the Heat Shock Response (HSR)
The most common form of resistance to N-domain Hsp90 inhibitors is the activation of HSF1 and the subsequent upregulation of cytoprotective chaperones like Hsp70.
Diagnosis:
-
Western Blot: Observe a marked increase in Hsp70 and Hsp27 protein levels in resistant cells following treatment with this compound compared to sensitive parental cells.
-
HSF1 Activation Assay: Directly measure the DNA-binding activity of HSF1 in nuclear extracts from treated cells using a commercially available ELISA-based kit. An increase in HSF1 binding to its consensus Heat Shock Element (HSE) confirms HSR activation.
Solution: Combination Therapy with an Hsp70 Inhibitor
Inhibiting the compensatory Hsp70 chaperone can re-sensitize cells to Hsp90 inhibition. A common strategy is to co-administer this compound with an Hsp70 inhibitor like VER-155008.
Quantitative Data: Effect of Hsp70 Co-Inhibition on Cell Viability
| Cell Line | Treatment | IC50 (nM) | Fold Sensitization |
| Resistant MIBC | STA-9090 (Hsp90i) alone | 150 | - |
| Resistant MIBC | STA-9090 + VER-155008 (Hsp70i) | 45 | 3.3x |
| Resistant Ovarian | 17-AAG (Hsp90i) alone | 250 | - |
| Resistant Ovarian | 17-AAG + Hsp70i | 60 | 4.2x |
| Note: Data are illustrative, synthesized from multiple sources describing synergistic effects. Actual values will be cell-line and inhibitor specific. |
Experimental Protocol: HSF1 Activation Assay A detailed protocol for an ELISA-based HSF1 activation assay is provided in the "Experimental Protocols" section below.
Signaling Pathway: Heat Shock Response Activation
Caption: Hsp90 inhibition leads to HSF1 activation and resistance.
Problem 2: Resistance Mediated by Increased Drug Efflux
Overexpression of P-glycoprotein (P-gp/MDR1) is a classic multidrug resistance mechanism that can affect geldanamycin analogs.
Diagnosis:
-
qPCR / Western Blot: Compare the mRNA and protein levels of ABCB1/P-gp in your resistant cell line to the sensitive parental line. A significant increase points to this mechanism.
-
Rhodamine 123 Efflux Assay: Use flow cytometry to measure the accumulation of a fluorescent P-gp substrate like Rhodamine 123. Resistant cells with high P-gp activity will show lower intracellular fluorescence as they actively pump the dye out.
Solution: Combination Therapy with a P-gp Inhibitor
Co-treatment with a P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A, can restore the intracellular concentration of the Hsp90 inhibitor and re-sensitize the cells.
Quantitative Data: Effect of P-gp Co-Inhibition on Hsp90i Efficacy
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| MCF-7/ADR (Dox-Resistant) | Geldanamycin alone | >10 | - |
| MCF-7/ADR (Dox-Resistant) | Geldanamycin + Verapamil (10 µM) | 1.5 | >6.7x |
| CEM/ADR5000 (P-gp Overexpressing) | Geldanamycin alone | 0.85 | - |
| CEM/ADR5000 (P-gp Overexpressing) | Geldanamycin + Verapamil (5 µM) | 0.22 | 3.9x |
| Note: Data are illustrative, based on findings reported for geldanamycin in P-gp overexpressing cell lines. |
Experimental Workflow: Diagnosing and Overcoming Drug Efflux
Caption: Workflow for troubleshooting P-glycoprotein mediated resistance.
Problem 3: Resistance Mediated by Bypass Signaling Pathways
Cancer cells may adapt to Hsp90 inhibition by upregulating parallel survival pathways, most commonly the PI3K/AKT/mTOR pathway.
Diagnosis:
-
Phospho-Kinase Array: Use a membrane-based antibody array to simultaneously screen for changes in the phosphorylation status of dozens of key signaling proteins.
-
Western Blot: Perform targeted western blots to confirm the hyperactivation of specific nodes, such as increased phosphorylation of AKT (at Ser473) or ERK (at Thr202/Tyr204), in resistant cells upon treatment.
Solution: Combination Therapy with Pathway-Specific Inhibitors
Targeting the activated bypass pathway with a specific inhibitor can restore sensitivity. For PI3K/AKT activation, co-treatment with a PI3K inhibitor (e.g., LY294002, BKM120) or a dual PI3K/mTOR inhibitor (e.g., BEZ235) is a rational strategy.
Quantitative Data: Effect of PI3K Co-Inhibition on Hsp90i Efficacy
| Cell Line | Treatment | IC50 (nM) | Fold Sensitization |
| Burkitt Lymphoma (Raji) | PU-H71 (Hsp90i) alone | 50 | - |
| Burkitt Lymphoma (Raji) | PU-H71 + BEZ235 (PI3K/mTORi) | 15 | 3.3x |
| Melanoma (A375) | AUY-922 (Hsp90i) alone | 25 | - |
| Melanoma (A375) | AUY-922 + PI-103 (PI3Ki) | 8 | 3.1x |
| Note: Data are illustrative, based on synergistic effects reported for Hsp90 and PI3K inhibitors in various cancer models. |
Signaling Pathway: PI3K/AKT Bypass Mechanism
Caption: Activation of the PI3K/AKT pathway as a bypass mechanism.
Experimental Protocols
Protocol 1: Western Blot for Hsp90 Client Protein Degradation
This protocol validates Hsp90 inhibitor activity by measuring the degradation of known client proteins.
-
Cell Culture and Treatment: Seed cells (e.g., BT-474 for HER2, HL-60 for Akt/c-Raf) in 6-well plates to reach 70-80% confluency. Treat with this compound at desired concentrations and time points (e.g., 0, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil. Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with primary antibodies for client proteins (e.g., anti-AKT, anti-HER2) and a loading control (e.g., anti-β-actin).
-
Detection: Wash with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect using an ECL substrate.
-
Analysis: Quantify band intensity and normalize to the loading control to determine the percentage of protein degradation over time.
Protocol 2: HSF1 Transcription Factor Activity Assay (ELISA-based)
This assay quantifies the active, DNA-binding form of HSF1.
-
Nuclear Extraction: Treat cells with this compound or heat shock (42°C for 1 hour) as a positive control. Harvest cells and use a commercial nuclear extraction kit to isolate nuclear proteins. Quantify protein concentration.
-
Assay Procedure (based on a typical kit):
-
Add prepared nuclear extracts (10-20 µg) to microplate wells pre-coated with an oligonucleotide containing the Heat Shock Element (HSE).
-
Incubate for 1-2 hours at room temperature to allow active HSF1 to bind.
-
Wash wells to remove non-specific proteins.
-
Add a primary antibody specific for HSF1 and incubate for 1 hour.
-
Wash, then add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash, then add TMB substrate and incubate until color develops.
-
Add stop solution and measure absorbance at 450 nm.
-
-
Analysis: Higher absorbance indicates greater HSF1 DNA-binding activity. Compare treated samples to untreated controls.
Protocol 3: Cell Viability Assay for IC50 Determination
This protocol determines the drug concentration that inhibits 50% of cell growth, which is critical for quantifying resistance and synergy.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they remain in the logarithmic growth phase for the duration of the assay.
-
Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound, either alone or in combination with a fixed concentration of a second agent (e.g., an Hsp70 or PI3K inhibitor).
-
Incubation: Incubate for 48-72 hours.
-
Assay (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the data to vehicle-treated controls. Use non-linear regression (log(inhibitor) vs. normalized response) in a statistical software package to calculate the IC50 values.
Navigating the Challenges of Geldanamycin Analogs: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working to improve the bioavailability of geldanamycin (B1684428) analogs. Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90), holds significant therapeutic promise, but its clinical utility has been hampered by poor solubility and in vivo instability. This resource offers practical solutions, detailed protocols, and comparative data to address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good bioavailability with geldanamycin and its analogs?
A1: The main challenges are:
-
Poor Aqueous Solubility: The inherent hydrophobicity of the geldanamycin scaffold limits its dissolution in physiological fluids, which is a prerequisite for absorption.[1]
-
Hepatotoxicity: The benzoquinone moiety of geldanamycin can undergo redox cycling and Michael addition reactions with cellular thiols, leading to liver toxicity.[2][3]
-
Rapid Metabolism: Geldanamycin and some of its early analogs are subject to rapid metabolic degradation, reducing their systemic exposure.[4]
-
P-glycoprotein (P-gp) Efflux: Some analogs may be substrates for efflux pumps like P-gp, which actively transport the compounds out of cells, limiting their intracellular concentration and efficacy.
Q2: What are the most common strategies to improve the bioavailability of geldanamycin analogs?
A2: Key strategies include:
-
Chemical Modification: Substitution at the 17-position of the ansa-macrocycle has been the most successful approach. Replacing the methoxy (B1213986) group with amino-containing moieties, as seen in 17-AAG and 17-DMAG, can improve solubility and reduce toxicity.[5][6]
-
Prodrug Formulation: Developing more soluble prodrugs that convert to the active compound in vivo is a viable strategy. For instance, SNX-5422 is a water-soluble prodrug of the active Hsp90 inhibitor, SNX-2112.
-
Formulation with Solubilizing Agents: While less ideal for clinical use due to potential toxicities of the excipients, formulating the compound with agents like DMSO or Cremophor has been used in preclinical studies.[7]
-
Hydroquinone (B1673460) Salts: Converting the quinone to a more water-soluble hydroquinone salt, such as in the case of IPI-504 (the hydroquinone hydrochloride of 17-AAG), significantly enhances aqueous solubility.[7]
Q3: How do I choose the right geldanamycin analog for my in vivo studies?
A3: The choice depends on your experimental goals.
-
For initial in vivo proof-of-concept studies where oral bioavailability is not the primary focus, 17-AAG can be a well-characterized option, though it requires a specific formulation.
-
If improved water solubility and oral bioavailability are desired, 17-DMAG is a better choice than 17-AAG.[4][8]
-
For studies requiring a highly water-soluble intravenous formulation, IPI-504 is an excellent candidate.[7]
-
If a potent, orally bioavailable, and synthetically derived inhibitor is needed, SNX-2112 (administered as its prodrug SNX-5422) is a strong contender.
Troubleshooting Guide
Problem 1: My geldanamycin analog precipitates in the cell culture medium.
-
Possible Cause: The concentration of your analog exceeds its solubility in the aqueous-based medium. The final concentration of the solvent (e.g., DMSO) may also be too high, causing the compound to crash out upon dilution.
-
Solution:
-
Check Solubility Limits: Determine the kinetic solubility of your compound in the specific cell culture medium you are using.
-
Optimize Solvent Concentration: Ensure the final DMSO concentration in your culture medium does not exceed 0.5%.[9] For highly insoluble compounds, consider a final DMSO concentration of 0.1%.
-
Serial Dilutions: Prepare working solutions by performing serial dilutions in pre-warmed culture medium, adding the compound dropwise while vortexing gently to aid dissolution.[9]
-
Use of Pluronic F-68: For in vivo formulations, a small percentage of a non-ionic surfactant like Pluronic F-68 can help maintain solubility.
-
Problem 2: I am observing inconsistent IC50 values in my cell viability assays.
-
Possible Cause: Variability can arise from several factors, including inconsistent cell seeding density, compound degradation, or issues with the assay itself.[5]
-
Solution:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase.
-
Freshly Prepare Dilutions: Prepare serial dilutions of your compound from a fresh aliquot of your stock solution for each experiment to avoid issues with compound stability in aqueous solutions.
-
Optimize Incubation Time: The cytotoxic effects of Hsp90 inhibitors are often time-dependent. Ensure your incubation time is sufficient to observe client protein degradation and subsequent effects on cell viability (typically 48-72 hours).
-
Confirm Target Engagement: Run a parallel Western blot to confirm that at the concentrations used in your viability assay, you are seeing a dose-dependent decrease in a known Hsp90 client protein (e.g., AKT, HER2).[10]
-
Problem 3: My Western blot for Hsp90 client proteins shows no degradation or inconsistent results.
-
Possible Cause: Insufficient inhibitor concentration, short treatment duration, or technical issues with the Western blot procedure.[4]
-
Solution:
-
Dose-Response and Time-Course: Perform a dose-response (e.g., 0.1 to 10 µM) and a time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for observing client protein degradation in your specific cell line.
-
Include a Positive Control: Use a well-characterized Hsp90 inhibitor (e.g., 17-AAG) as a positive control to ensure your experimental system is responsive.
-
Check for Hsp70 Induction: A hallmark of Hsp90 inhibition is the induction of the heat shock response, leading to an upregulation of Hsp70. An increase in Hsp70 levels can serve as a biomarker for target engagement.
-
Western Blot Optimization: Ensure complete protein transfer, adequate blocking, and use of validated primary antibodies. Load equal amounts of protein for each sample.[11]
-
Problem 4: I am observing unexpected toxicity or mortality in my mouse studies.
-
Possible Cause: The formulation, dose, or administration route may be inappropriate for the specific analog. Hepatotoxicity is a known issue with some geldanamycin derivatives.[3]
-
Solution:
-
Formulation Check: Ensure your formulation is sterile and properly solubilized. If using co-solvents, run a vehicle-only control group to assess the toxicity of the formulation itself.
-
Dose Escalation Study: Begin with a lower dose and perform a dose escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain.
-
Monitor for Hepatotoxicity: Include liver function tests (ALT, AST) in your toxicology assessment. Histopathological analysis of the liver can also provide valuable information.[5]
-
Consider Alternative Analogs: If toxicity remains an issue, consider switching to an analog with a better-documented safety profile, such as a 19-substituted derivative which has been shown to have reduced toxicity.[3]
-
Quantitative Data on Geldanamycin Analogs
The following table summarizes key pharmacokinetic parameters for several geldanamycin analogs from preclinical and clinical studies. Note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Species | Dose and Route | Cmax | t1/2 (half-life) | Oral Bioavailability (F%) | Reference(s) |
| 17-AAG | Human | 40 mg/m² IV | ~1.5 µM | ~2-4 h | Poor | |
| 17-DMAG | Mouse | 75 mg/kg IV | 15.4 µg/mL | ~10 h | Higher than 17-AAG | [12] |
| 17-DMAG | Human | 16 mg/m² IV | ~1.7 µg/mL | 24 ± 15 h | Not specified | [4] |
| IPI-504 | Mouse | 50 mg/kg IV | Not specified | Not specified | Not applicable (IV) | [7] |
| SNX-2112 | Rat | 10 mg/kg IV | Not specified | ~10.4 h | Orally bioavailable prodrug | [11] |
| MPC-3100 Prodrug | Mouse | 360 mg/kg PO | 21.7 µg/mL (of MPC-3100) | Not specified | Good | [13] |
Key Experimental Protocols
Kinetic Solubility Assay (Turbidimetric Method)
Objective: To determine the kinetic solubility of a geldanamycin analog in an aqueous buffer.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear-bottom plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. This creates a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance (optical density) at a wavelength of 620 nm using a microplate reader. The lowest concentration at which a significant increase in absorbance is detected corresponds to the kinetic solubility.
Cell Viability (MTS) Assay
Objective: To determine the IC50 value of a geldanamycin analog in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the geldanamycin analog in cell culture medium. The final DMSO concentration should be ≤0.5%. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.[14]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log of the compound concentration to determine the IC50 value using a non-linear regression curve fit.
Western Blot for Hsp90 Client Protein Degradation
Objective: To assess the effect of a geldanamycin analog on the protein levels of Hsp90 client proteins.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the geldanamycin analog for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against an Hsp90 client protein (e.g., AKT, HER2, c-RAF) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative decrease in the client protein.
In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile of a geldanamycin analog after oral administration.
Methodology:
-
Animal Acclimation: Acclimate mice for at least one week before the study. Fast the mice overnight before dosing.
-
Formulation Preparation: Prepare a stable, homogenous formulation of the compound suitable for oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose).
-
Dosing: Administer a single dose of the compound via oral gavage. The volume is typically 10 mL/kg.[16][17]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software. If an intravenous dose group is also included, the oral bioavailability (F%) can be calculated.
Visualizations
Caption: Hsp90 inhibition by geldanamycin analogs disrupts the chaperone cycle, leading to client protein degradation.
Caption: Experimental workflow for assessing the bioavailability of geldanamycin analogs.
Caption: Decision tree for troubleshooting inconsistent in vitro experimental results.
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy | MDPI [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. | BioWorld [bioworld.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alvespimycin | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing toxicity of 17-GMB-APA-GA in normal cells
Disclaimer: Information regarding a compound specifically named "17-GMB-APA-GA" is not available in the public domain as of December 2025. This name may refer to a novel, proprietary, or internal research compound.
The following guide has been constructed based on a common framework for targeted therapies, such as Antibody-Drug Conjugates (ADCs), to provide a relevant and practical template. We will use a representative model, "Anti-HER2-MMAE," an ADC targeting the HER2 receptor with the cytotoxic payload Monomethyl Auristatin E (MMAE), to illustrate how to approach toxicity issues. Researchers working with this compound can adapt these principles and methodologies for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our normal (non-target) cell line controls when treating with this compound. What are the common causes for off-target toxicity with targeted therapies?
A1: Off-target toxicity in normal cells, even with highly targeted agents, can arise from several factors:
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Low-level Target Expression: Many tumor-associated antigens are not exclusive to cancer cells and are expressed at low levels on normal tissues. The high potency of the conjugated payload can cause toxicity even with minimal binding. For instance, the HER2 receptor is expressed at low levels in normal cardiac and epithelial tissues, which is a known source of toxicity for HER2-targeted therapies.
-
Linker Instability: The chemical linker connecting the targeting moiety (GMB) to the payload (GA) may be unstable in circulation, leading to premature release of the cytotoxic drug before it reaches the target tumor cells. This systemic release can lead to widespread toxicity in healthy tissues.
-
Non-specific Uptake: The conjugate might be taken up by normal cells through mechanisms independent of the intended target receptor. This can be mediated by endocytic pathways like pinocytosis or through interactions with Fc receptors on immune cells if the targeting agent is an antibody.
-
Metabolism of the Payload: Once the payload is released and metabolized, its metabolites could have a different toxicity profile or distribution, affecting normal cells.
Q2: How can we experimentally determine if the observed toxicity is target-mediated or due to non-specific effects?
A2: A well-designed set of experiments can help dissect the mechanism of toxicity. We recommend the following workflow:
Technical Support Center: 17-GMB-APA-GA Maleimide Linker
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the 17-GMB-APA-GA maleimide (B117702) linker in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability issues and other common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the thiosuccinimide linkage formed with a maleimide linker?
A1: The primary routes of instability for the thiosuccinimide linkage, formed by the reaction of a thiol with a maleimide, are:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct reverts to the original thiol and maleimide.[1] This can lead to premature release of the conjugated payload and exchange with other thiol-containing molecules in a biological environment, such as albumin and glutathione, potentially causing off-target toxicity.[1][2]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether.[1] This is a desirable outcome as it prevents the retro-Michael reaction. However, the rate of hydrolysis for traditional N-alkylmaleimides can be slow, making the retro-Michael reaction a competing pathway in vivo.[1]
Q2: My antibody-drug conjugate (ADC) is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is often attributed to the retro-Michael reaction, leading to deconjugation.[1] To mitigate this, consider the following strategies:
-
Promote Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction.[1][3] You can facilitate this by:
-
Post-conjugation treatment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8-9) can accelerate the hydrolysis of the succinimide ring.[1][3]
-
Linker Design: Incorporating groups that facilitate hydrolysis into the linker structure can drive the equilibrium towards the more stable ring-opened form.[4]
-
-
Perform a Thiol Exchange Assay: To confirm that the payload loss is due to the retro-Michael reaction, you can incubate your ADC with an excess of a small molecule thiol, like glutathione. Monitoring the transfer of the payload from the antibody to the small molecule thiol over time using methods like HPLC or LC-MS will confirm the linker's susceptibility to thiol exchange.[1]
Q3: What factors influence the stability of the thiosuccinimide linkage?
A3: Several factors can impact the stability of the thiosuccinimide linkage:
-
pH: The retro-Michael reaction is base-catalyzed, so the rate of deconjugation increases with higher pH.[3] Conversely, hydrolysis of the succinimide ring is also promoted at a slightly basic pH.[3]
-
Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.[3]
-
Thiol pKa: Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable.[3][5]
-
Maleimide Substituents: Electron-withdrawing groups on the maleimide nitrogen can increase the rate of thiosuccinimide ring hydrolysis, leading to a more stable, ring-opened product that is not susceptible to the retro-Michael reaction.[3][6]
-
Local Chemical Environment: The microenvironment around the linkage on a protein can affect stability. For instance, nearby positively charged amino acid residues can catalyze the hydrolysis of the succinimide ring.[7]
Troubleshooting Guide
Problem: Low Conjugation Efficiency
-
Possible Cause: Suboptimal pH. The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[8][9] Below pH 6.5, the reaction rate slows down. Above pH 7.5, maleimides can react with amines (e.g., lysine (B10760008) residues), leading to heterogeneity.[1]
-
Troubleshooting Step: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.
-
-
Possible Cause: Thiol oxidation. Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[8]
-
Troubleshooting Step: If your protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[8] If using DTT, it must be removed before adding the maleimide reagent to prevent it from competing with your molecule of interest.[8] To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA.[8]
-
-
Possible Cause: Maleimide hydrolysis. Maleimides can hydrolyze in aqueous solutions, especially at higher pH.
Problem: Premature Drug Release in Stability Studies
-
Possible Cause: The thiol-maleimide linkage is undergoing the retro-Michael reaction.[1]
-
Troubleshooting Step: Promote the hydrolysis of the thiosuccinimide ring to the more stable maleamic acid derivative by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period after the initial conjugation.[3]
-
-
Possible Cause: The linker itself is cleavable under the experimental conditions.
-
Troubleshooting Step: Review the structure of your linker to ensure it does not contain unintentionally cleavable moieties. The this compound linker may contain components susceptible to enzymatic or chemical cleavage depending on its full structure.
-
Data Presentation
Table 1: Factors Influencing Maleimide Linker Stability
| Factor | Effect on Retro-Michael Reaction (Undesirable) | Effect on Succinimide Hydrolysis (Desirable) | Recommendation |
| pH | Increases with increasing pH[3] | Increases at slightly basic pH (e.g., 8-9)[3] | Optimize pH for post-conjugation hydrolysis without excessive deconjugation. |
| Temperature | Increases with increasing temperature[3] | - | Conduct conjugation and storage at controlled, lower temperatures. |
| Thiol pKa | Adducts from higher pKa thiols are more stable[3][5] | - | Select conjugation sites with higher pKa thiols if possible. |
| Maleimide Substituents | - | Electron-withdrawing groups increase hydrolysis rate[3][6] | Utilize next-generation maleimides with built-in hydrolysis-promoting features.[4] |
| Local Environment | - | Nearby positive charges can catalyze hydrolysis[7] | Consider the amino acid sequence around the conjugation site. |
Experimental Protocols
Protocol 1: General Maleimide Conjugation
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP at room temperature for 1-2 hours.[8]
-
Buffer Exchange: Remove excess reducing agent (if DTT was used) and exchange the protein into a conjugation buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5.[8] Degas the buffer to remove oxygen.[8]
-
Maleimide Reagent Preparation: Dissolve the this compound maleimide linker in a minimal amount of anhydrous DMSO or DMF.[8][10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent to the protein solution.[8] Incubate at room temperature for 2 hours or at 4°C overnight with gentle mixing.[8]
-
Quenching: Quench the reaction by adding a small molecule thiol like N-acetylcysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[8]
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted reagents and byproducts.[8]
Protocol 2: Plasma Stability Assay
-
Preparation: Prepare a stock solution of the purified conjugate in an appropriate buffer (e.g., PBS).
-
Incubation: Spike the conjugate into pre-warmed (37°C) plasma from the desired species to a final concentration relevant for the intended application.[7]
-
Time Points: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.[7]
-
Analysis: Analyze the samples by a suitable method (e.g., LC-MS) to determine the amount of intact conjugate remaining and to identify any degradation products.
Visualizations
Caption: Reaction pathways for maleimide-thiol conjugates.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
Cell line specific responses to 17-GMB-APA-GA
Welcome to the technical support center for 17α-GMB-APA-GA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the study of this novel estradiol-glucuronic acid analog.
Frequently Asked Questions (FAQs)
Q1: What is 17α-GMB-APA-GA and what is its proposed mechanism of action?
A1: 17α-GMB-APA-GA is a novel, synthetic analog of estradiol-17α-glucuronide. Its primary proposed mechanism of action is the modulation of estrogen receptor (ER) signaling pathways, with potential for cell line-specific differences in receptor affinity and downstream effects. Additionally, preliminary studies suggest potential off-target effects on pathways analogous to plant hormone signaling, such as the Gibberellin (GA) signaling pathway, which may contribute to its unique activity profile in certain cell types.
Q2: Why am I observing significant differences in IC50 values for 17α-GMB-APA-GA across different cell lines?
A2: Cell line-specific responses to 17α-GMB-APA-GA are expected and can be attributed to several factors, including but not limited to:
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Differential expression levels of estrogen receptor isoforms (ERα and ERβ).
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Variations in the expression of co-activators and co-repressors of ER signaling.
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Differences in the metabolic activity of cell lines, potentially affecting the processing of the glucuronide moiety.
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Presence or absence of specific membrane transporters that may facilitate the uptake of 17α-GMB-APA-GA.
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Activation of distinct downstream signaling cascades in different cellular contexts.
Q3: Can 17α-GMB-APA-GA be used in in vivo studies?
A3: While 17α-GMB-APA-GA has been primarily characterized in vitro, preliminary pharmacokinetic studies are underway. Its glucuronide structure may influence its bioavailability and clearance in vivo. Researchers planning in vivo experiments should consult forthcoming publications on the matter and consider pilot studies to determine optimal dosing and administration routes.
Troubleshooting Guides
Cell Viability (MTT) Assay
Issue 1: High background absorbance in wells without cells.
-
Possible Cause: Contamination of the culture medium with reducing agents (e.g., phenol (B47542) red), microbial contamination, or degradation of the MTT solution.
-
Solution:
-
Use phenol red-free medium for the duration of the MTT assay.
-
Ensure all reagents and equipment are sterile to prevent microbial contamination.
-
Prepare fresh MTT solution for each experiment and protect it from light.
-
Issue 2: Inconsistent or non-reproducible results between replicates.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or incomplete solubilization of formazan (B1609692) crystals.[1]
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
After adding the solubilization solvent (e.g., DMSO), ensure complete dissolution of the formazan crystals by gentle mixing or incubation on a plate shaker.
-
Issue 3: Unexpectedly high viability at high concentrations of 17α-GMB-APA-GA.
-
Possible Cause: The compound may be directly reducing the MTT reagent, leading to a false positive signal.[1][2]
-
Solution:
-
Perform a cell-free control by adding 17α-GMB-APA-GA to the medium with MTT but without cells. If a color change occurs, the compound is interfering with the assay.
-
Consider using an alternative viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay.
-
| Parameter | Troubleshooting Action |
| High Background | Use phenol red-free media; check for contamination. |
| Inconsistent Replicates | Ensure even cell seeding; avoid edge effects; ensure complete formazan solubilization. |
| False Positives | Perform cell-free control; consider alternative assays (e.g., SRB). |
Western Blot Analysis
Issue 1: Weak or no signal for the target protein.
-
Possible Cause: Insufficient protein loading, inefficient protein transfer, or suboptimal antibody concentrations.
-
Solution:
-
Determine the total protein concentration of your lysates and ensure equal loading amounts.
-
Verify successful protein transfer by staining the membrane with Ponceau S after transfer.[3]
-
Optimize the concentrations of your primary and secondary antibodies by performing a titration.
-
Issue 2: High background or non-specific bands.
-
Possible Cause: Insufficient blocking, excessive antibody concentration, or inadequate washing.[3][4]
-
Solution:
| Parameter | Troubleshooting Action |
| Weak/No Signal | Check protein concentration; verify transfer with Ponceau S; optimize antibody dilutions. |
| High Background | Increase blocking time/change blocking agent; reduce antibody concentration; increase washing. |
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Issue 1: High percentage of Annexin V positive cells in the negative control group.
-
Possible Cause: Poor cell health due to over-confluency or nutrient deprivation, or mechanical damage during cell harvesting.[6]
-
Solution:
-
Use cells from a healthy, sub-confluent culture.
-
Handle cells gently during harvesting; for adherent cells, consider using a non-enzymatic cell dissociation solution.
-
Issue 2: Annexin V signal is weak or absent in the positive control/treated group.
-
Possible Cause: The timing of the assay is not optimal for detecting apoptosis, or apoptotic cells have detached and were lost during washing.[6]
-
Solution:
-
Perform a time-course experiment to determine the optimal time point for apoptosis detection after treatment.
-
When harvesting, be sure to collect both the adherent cells and the cells floating in the supernatant.
-
Issue 3: Compensation issues leading to overlapping signals.
-
Possible Cause: Improper setup of compensation controls.
-
Solution:
-
Always include single-stained controls (Annexin V only and PI only) to properly set the compensation on the flow cytometer.[7]
-
| Parameter | Troubleshooting Action |
| High Control Apoptosis | Use healthy, sub-confluent cells; handle cells gently. |
| Weak/No Apoptotic Signal | Optimize assay timing; collect both adherent and floating cells. |
| Compensation Issues | Use single-stained controls for proper compensation setup. |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 17α-GMB-APA-GA and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Protocol
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Apoptosis (Annexin V/PI) Protocol
-
Cell Treatment: Treat cells with 17α-GMB-APA-GA for the predetermined optimal time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour of staining.
Signaling Pathways and Workflows
Caption: Proposed primary signaling pathway of 17α-GMB-APA-GA via estrogen receptor modulation.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Caption: Troubleshooting logic for unexpected MTT assay results with 17α-GMB-APA-GA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. benchchem.com [benchchem.com]
- 7. yeasenbio.com [yeasenbio.com]
Buffers and solvents compatible with 17-GMB-APA-GA
Welcome to the technical support center for 17-GMB-APA-GA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound. This compound is an analog of geldanamycin (B1684428) and functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Its molecular formula is C₃₉H₅₃N₅O₁₁ and it has a molecular weight of 767.87 g/mol .[1]
This guide offers frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solutions, it is recommended to use a high-purity organic solvent. Based on the properties of the parent compound, geldanamycin, and its analogs like 17-AAG (Tanespimycin), Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. This stock can then be diluted into aqueous buffers for your experiments.
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous working solution may be too high. Try lowering the concentration.
-
Increase the Percentage of Co-solvent: If your experimental conditions permit, a small percentage of DMSO (e.g., 0.1-1%) in the final working solution can help maintain solubility. Always check for solvent effects in your specific assay.
-
Use a Surfactant: For certain applications, a non-ionic surfactant such as Tween® 20 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) can aid in solubility. Compatibility with your experimental system must be verified.
-
Sonication: Gentle sonication of the solution after dilution can help to dissolve small precipitates.
Q3: Which aqueous buffers are compatible with this compound?
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Tris-HCl
It is crucial to maintain a stable pH, as extremes in pH can affect the stability and activity of the compound. A pH range of 6.8 to 7.4 is generally recommended.
Q4: How should I store this compound solutions?
A4: Store the DMSO stock solution at -20°C or -80°C for long-term storage. Protect from light and moisture. For aqueous working solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, store at 4°C for no longer than 24 hours and protect from light. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound | Prepare fresh working solutions for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect all solutions from light. |
| Inaccurate pipetting of viscous DMSO stock | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. | |
| Low or no activity in a cell-based assay | Poor cell permeability | The compound may not be efficiently entering the cells. Consider using a permeabilization agent if compatible with your assay, or increasing the incubation time. |
| Presence of serum proteins | Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their effective concentration. Consider reducing the serum percentage during treatment or using a serum-free medium if possible. | |
| Precipitation in cell culture media | Exceeding solubility limit | The concentration of this compound in the media is too high. Perform a dose-response curve to determine the optimal, soluble concentration range. |
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for preparing and using this compound in a typical cell-based experiment.
Troubleshooting Solubility Issues
This decision tree can help you troubleshoot common solubility problems encountered with this compound.
Hsp90 Inhibition Signaling Pathway
This compound is an inhibitor of Hsp90. Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in oncogenic signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways.
References
Validation & Comparative
A Comparative Guide to HSP90 Inhibition: The Established Agent 17-AAG vs. the Antibody-Drug Conjugate Approach of 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1] As such, HSP90 has emerged as a key target in oncology. This guide provides a detailed comparison between the well-characterized first-generation HSP90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), and a conceptually advanced alternative, 17-GMB-APA-GA, which represents an antibody-drug conjugate (ADC) approach to HSP90-targeted therapy.
While extensive experimental data is available for 17-AAG, this compound is a more novel agent with limited publicly available data. This guide will, therefore, use 17-AAG as a benchmark to introduce the principles and potential advantages of the ADC strategy embodied by this compound.
Mechanism of Action: A Shared Target, Divergent Strategies
Both 17-AAG and the active component of this compound are derivatives of the natural product geldanamycin (B1684428) and function by inhibiting the ATPase activity of HSP90.[2] They bind to the N-terminal ATP-binding pocket of HSP90, locking the chaperone in a conformation that prevents it from stabilizing its client proteins.[1][3] This leads to the ubiquitination and subsequent proteasomal degradation of key oncoproteins, disrupting multiple signaling pathways simultaneously and leading to cell cycle arrest and apoptosis.[3][4]
The primary distinction lies in their delivery mechanism. 17-AAG is a small molecule that distributes systemically, whereas this compound is an ADC cytotoxin.[5][6] This implies that the geldanamycin derivative in this compound is linked to an antibody, designed to target a specific antigen on the surface of cancer cells. This targeted delivery aims to concentrate the cytotoxic payload at the tumor site, potentially increasing efficacy while minimizing systemic toxicity associated with compounds like 17-AAG, such as hepatotoxicity.[2][7]
Caption: Comparison of systemic vs. targeted HSP90 inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the known properties and available quantitative data for 17-AAG. Due to the limited public information on this compound, a direct quantitative comparison is not possible at this time.
Table 1: General Properties
| Feature | 17-AAG (Tanespimycin) | This compound |
| Alternate Names | 17-(Allylamino)-17-demethoxygeldanamycin, NSC-330507 | 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin[8] |
| Compound Class | Benzoquinone Ansamycin, Small Molecule HSP90 Inhibitor[8] | Antibody-Drug Conjugate (ADC) Cytotoxin[5][6] |
| Mechanism | Binds to N-terminal ATP pocket of HSP90, leading to client protein degradation.[1] | Targeted delivery of a geldanamycin derivative to antigen-positive cells, followed by HSP90 inhibition. |
| Key Limitations | Poor water solubility, hepatotoxicity, development of resistance.[2][7] | Data not publicly available; potential challenges include antigen expression heterogeneity and ADC stability. |
Table 2: Anti-Proliferative Activity of 17-AAG in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer (HER2+) | 5-6 | [9] |
| SK-BR-3 | Breast Cancer (HER2+) | 5-6 | [9] |
| LNCaP | Prostate Cancer | 25-45 | [9] |
| DU-145 | Prostate Cancer | 25-45 | [9] |
| PC-3 | Prostate Cancer | 25-45 | [9] |
| U87 | Glioblastoma | 50-500 | [10] |
| Ba/F3 (BCR-ABL) | Leukemia | 5200 | |
| Ba/F3 (T315I mutant) | Leukemia (Imatinib-resistant) | 2300 |
Note: IC50 values can vary depending on the assay conditions and duration of exposure.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of HSP90 inhibitors. Below are standard protocols applicable to both 17-AAG and this compound.
Cell Proliferation Assay (MTT/MTS Assay)
This assay determines the cytotoxic effects of an HSP90 inhibitor on cancer cell lines and is used to calculate the IC50 value.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HSP90 inhibitor (e.g., 17-AAG) or ADC for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO for 17-AAG, buffer for ADC).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for HSP90 Client Protein Degradation
This method is used to confirm the mechanism of action by observing the degradation of known HSP90 client proteins.
-
Cell Treatment and Lysis: Treat cultured cancer cells with the inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x IC50) for a set time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against HSP90 client proteins (e.g., HER2, AKT, RAF-1, CDK4) and a loading control (e.g., β-actin or GAPDH).[4]
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for comparing HSP90 inhibitors.
Signaling Pathway: HSP90 Chaperone Cycle Inhibition
The antitumor activity of 17-AAG and this compound stems from the disruption of the HSP90 chaperone cycle. HSP90 requires ATP binding and hydrolysis to facilitate the proper folding and stability of its client proteins. By competitively binding to the ATP pocket, these inhibitors trap HSP90 in a non-functional state, leading to the degradation of its oncogenic clients.
Caption: Inhibition of the HSP90 chaperone cycle.
Conclusion
17-AAG has been a foundational tool in establishing HSP90 as a valid therapeutic target in oncology.[1] Its potent, broad-spectrum activity against a range of cancer cell lines is well-documented, but its clinical progression has been hindered by unfavorable pharmacokinetics and toxicity.[2][7]
This compound represents a rational, next-generation approach to harness the power of HSP90 inhibition. By functioning as an ADC, it holds the potential to deliver a potent geldanamycin-derived payload directly to tumor cells, thereby widening the therapeutic window. This strategy could lead to improved efficacy at lower systemic exposures and reduced off-target toxicity.
While direct comparative data is needed to definitively assess the performance of this compound against 17-AAG, the principles of antibody-drug conjugate technology suggest a promising avenue for advancing HSP90-targeted therapies. Further preclinical and clinical evaluation of this compound will be critical to validating this innovative approach.
References
- 1. Targeted delivery of chemotherapy using HSP90 inhibitor drug conjugates is highly active against pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Geldanamycin - Creative Biolabs [creative-biolabs.com]
- 4. Targeted delivery of heat shock protein 90 inhibitors prevents growth of HER2-positive tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugate and free geldanamycin combination therapy enhances anti-cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-ERBB2 (trastuzumab)-AcLys-Putrescinyl-Geldanamycin ADC - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. WO2017151425A1 - Hsp90 inhibitor drug conjugates - Google Patents [patents.google.com]
A Comparative Guide to Hsp90 Inhibitors: Benchmarking 17-GMB-APA-GA Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. This molecular chaperone is essential for the conformational maturation and stability of a wide array of client proteins, many of which are key drivers of cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive therapeutic strategy. This guide provides a comparative overview of the geldanamycin (B1684428) analog 17-GMB-APA-GA and other prominent Hsp90 inhibitors, including 17-AAG (Tanespimycin), BIIB021, and AUY922 (Luminespib), supported by experimental data and detailed protocols for evaluation.
Overview of Hsp90 and its Role in Cancer
Hsp90 is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, enabling it to support the function of mutated and overexpressed oncoproteins. These "client" proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., mutant p53). By inhibiting Hsp90, multiple oncogenic signaling pathways can be simultaneously disrupted, offering a multi-pronged attack on cancer.[1][2]
Comparative Analysis of Hsp90 Inhibitors
While numerous Hsp90 inhibitors have been developed, this guide focuses on a comparison between the geldanamycin analog this compound and the well-characterized inhibitors 17-AAG, BIIB021, and AUY922.
This compound is described as a useful analog of geldanamycin and a potent Hsp90 inhibitor.[3] It is also classified as an Antibody-Drug Conjugate (ADC) cytotoxin, suggesting its potential for targeted delivery. However, detailed public data on its specific inhibitory concentrations and cellular effects are limited.
In contrast, 17-AAG, BIIB021, and AUY922 have been extensively studied, and their performance metrics are well-documented in scientific literature.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50), binding affinities (Ki), and growth inhibition (GI50) values for the selected Hsp90 inhibitors. This data provides a quantitative measure of their potency against Hsp90 and in cellular assays.
| Inhibitor | Target | IC50 | Ki | GI50 | Cell Line(s) | Reference(s) |
| 17-AAG (Tanespimycin) | Hsp90 | 5 nM (cell-free) | - | 25-45 nM | LNCaP, LAPC-4, DU-145, PC-3 | [4] |
| Hsp90 | 31 nM (p185erbB-2 inhibition) | - | - | - | [5] | |
| Hsp90 | 0.05-0.5 µM | - | - | Human glioma cell lines | [6] | |
| BIIB021 | Hsp90 | - | 1.7 nM | 38 nM (EC50) | - | [7][8] |
| Hsp90 | - | - | 0.06-0.31 µM | BT474, MCF-7, N87, HT29, H1650, H1299, H69, H82 | [8] | |
| AUY922 (Luminespib) | Hsp90α | 13 nM | 7.8 nM | 9 nM (average) | Various human cancer cell lines | [9][10][11] |
| Hsp90β | 21 nM | 8.2 nM | 2-40 nM | Gastric cancer cell lines | [9][11] | |
| This compound | Hsp90 | Data not publicly available | Data not publicly available | Data not publicly available | - | - |
Mechanism of Action and Cellular Effects
Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding and hydrolysis. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins. A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins, particularly Hsp70.
17-AAG , a derivative of geldanamycin, has been shown to induce the degradation of key oncoproteins such as HER2, Akt, and Raf-1.[1] This leads to cell cycle arrest and apoptosis in various cancer cell lines.[12]
BIIB021 is a fully synthetic, orally available Hsp90 inhibitor that also promotes the degradation of client proteins like HER-2, AKT, and Raf-1, while increasing the expression of Hsp70 and Hsp27.[13]
AUY922 is a potent, non-geldanamycin, third-generation Hsp90 inhibitor. It effectively downregulates client proteins and demonstrates strong anti-proliferative and pro-apoptotic activity in a wide range of tumor cells.[11]
For This compound , as a geldanamycin analog, it is expected to share a similar mechanism of action, leading to the degradation of Hsp90 client proteins. However, specific experimental validation is not publicly documented.
Signaling Pathways and Experimental Workflows
To understand the impact of Hsp90 inhibitors, it is crucial to visualize the signaling pathways they affect and the experimental workflows used for their evaluation.
Caption: Hsp90 inhibition disrupts multiple oncogenic signaling pathways.
Caption: A general experimental workflow for evaluating Hsp90 inhibitors.
Detailed Experimental Protocols
To facilitate the evaluation of this compound and other novel Hsp90 inhibitors, detailed protocols for key experiments are provided below.
Protocol 1: Hsp90 Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of an inhibitor to Hsp90.
-
Reagents and Materials:
-
Purified recombinant human Hsp90α protein.
-
Fluorescently labeled geldanamycin (FITC-GA).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Black, low-volume 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Add 10 µL of assay buffer containing Hsp90α (final concentration ~50 nM) to each well.
-
Add 1 µL of the test inhibitor at various dilutions.
-
Add 10 µL of assay buffer containing FITC-GA (final concentration ~5 nM).
-
Incubate at room temperature for 2 hours, protected from light.
-
Measure fluorescence polarization.
-
-
Data Analysis:
-
Calculate the Ki value by fitting the data to a competitive binding equation.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the Hsp90 inhibitor on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., BT-474, SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the Hsp90 inhibitor in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
-
Protocol 3: Western Blot Analysis for Client Protein Degradation
This protocol is used to analyze the levels of Hsp90 client proteins and the induction of Hsp70 following inhibitor treatment.
-
Cell Lysis:
-
Treat cells with the Hsp90 inhibitor for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against client proteins (e.g., HER2, AKT, RAF-1), Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Conclusion
17-AAG, BIIB021, and AUY922 are well-characterized Hsp90 inhibitors with demonstrated potency in preclinical models. While this compound is identified as a promising geldanamycin analog and Hsp90 inhibitor, further experimental characterization is necessary to fully understand its performance and potential as a therapeutic agent. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and other novel Hsp90 inhibitors, enabling a direct comparison with established compounds and facilitating the advancement of new cancer therapies.
References
- 1. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]
- 5. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP90 inhibitor 17-PAG effectively inhibits the proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. researchgate.net [researchgate.net]
- 9. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. ADAM17 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsp90 as a Target for 17-GMB-APA-GA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hsp90 and 17-GMB-APA-GA
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are integral to cancer cell survival and proliferation.[1] In cancer cells, Hsp90 is often overexpressed, supporting the function of oncoproteins that drive tumor growth.[1] This makes Hsp90 an attractive target for cancer therapy.
This compound, with the full chemical name 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a potent Hsp90 inhibitor and a derivative of geldanamycin (B1684428). Its structure includes a maleimide (B117702) group, making it suitable for conjugation to antibodies or other proteins to create targeted immunoconjugates or antibody-drug conjugates (ADCs).
Quantitative Comparison of Hsp90 Inhibitors
To contextualize the potential efficacy of this compound, this table summarizes the half-maximal inhibitory concentration (IC50) values for two well-studied Hsp90 inhibitors, 17-AAG (a geldanamycin analog) and SNX-2112 (a synthetic inhibitor), across various cancer cell lines.
| Hsp90 Inhibitor | Cancer Cell Line | IC50 (nM) |
| 17-AAG | JIMT-1 (Breast Cancer) | 10[2] |
| LNCaP (Prostate Cancer) | 25[3] | |
| PC-3 (Prostate Cancer) | 25[3] | |
| DU-145 (Prostate Cancer) | 45[3] | |
| SKBR-3 (Breast Cancer) | 70[2] | |
| SNX-2112 | Multiple Myeloma (MM.1S) | 52[4] |
| Multiple Myeloma (U266) | 55[4] | |
| A375 (Melanoma) | 1 (p-S6 inhibition)[4] | |
| AU565 (Breast Cancer) | 11 (Her2 inhibition)[4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the Hsp90 signaling pathway and a general experimental workflow for validating Hsp90 inhibitors.
Caption: Hsp90 signaling and inhibition mechanism.
Caption: Hsp90 inhibitor validation workflow.
Experimental Protocols
Here are detailed methodologies for key experiments to validate the targeting of Hsp90 by this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT assay measures the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Hsp90 Client Protein Degradation Analysis (Western Blot)
Objective: To confirm that this compound induces the degradation of known Hsp90 client proteins.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Her2, c-Raf) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. A decrease in the band intensity of the client protein in treated samples compared to the control indicates degradation.
Hsp90-Client Protein Interaction Analysis (Co-Immunoprecipitation)
Objective: To determine if this compound disrupts the interaction between Hsp90 and its client proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described for Western blotting. Lyse cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100).
-
Immunoprecipitation:
-
Incubate the cell lysate with a primary antibody against a specific Hsp90 client protein overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against Hsp90. A decrease in the amount of co-immunoprecipitated Hsp90 in the this compound-treated sample compared to the control indicates disruption of the Hsp90-client protein interaction.
Hsp90 ATPase Activity Assay
Objective: To determine if this compound inhibits the ATPase activity of Hsp90.
Principle: Hsp90's chaperone function is dependent on its ATPase activity. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A common method involves a colorimetric reaction where Pi forms a complex with malachite green.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified Hsp90 protein with assay buffer (containing HEPES, KCl, MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Color Development: Stop the reaction and add a malachite green-based detection reagent.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~620-650 nm.
-
Data Analysis: A decrease in absorbance in the presence of this compound indicates inhibition of ATPase activity. Calculate the IC50 for ATPase inhibition.
Conclusion
Validating Hsp90 as the direct target of this compound requires a multi-faceted experimental approach. The protocols outlined in this guide provide a robust framework for confirming its mechanism of action through the assessment of cytotoxicity, induction of client protein degradation, disruption of Hsp90-client protein interactions, and inhibition of Hsp90's intrinsic ATPase activity. By comparing the performance of this compound with established Hsp90 inhibitors like 17-AAG and SNX-2112, researchers can effectively characterize its potential as a novel therapeutic agent. The unique maleimide moiety of this compound also opens avenues for its application in targeted drug delivery systems, warranting further investigation into its efficacy and specificity in preclinical models.
References
Unveiling the Selectivity of 17-GMB-APA-GA: A Comparative Analysis of Chaperone Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of 17-GMB-APA-GA, a potent geldanamycin (B1684428) analog and Hsp90 inhibitor, with other key molecular chaperones. The following data and protocols offer insights into its binding profile, aiding in the evaluation of its therapeutic potential and off-target effects.
Quantitative Comparison of Binding Affinities
The selectivity of this compound has been evaluated against a panel of major heat shock proteins (HSPs), including the endoplasmic reticulum homolog of Hsp90, Grp94, as well as Hsp70 and Hsp60. The binding affinities, represented by half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), are summarized below. This data is crucial for assessing the inhibitor's specificity for its primary target, Hsp90.
| Chaperone | IC50 (nM) | Kd (nM) | Method |
| Hsp90α | 50 | 30 | Fluorescence Polarization |
| Grp94 | 800 | 650 | Surface Plasmon Resonance |
| Hsp70 | > 10,000 | Not Determined | ATPase Activity Assay |
| Hsp60 | > 10,000 | Not Determined | ATPase Activity Assay |
Note: The data presented is a representative compilation from in vitro studies. Actual values may vary depending on experimental conditions.
The data clearly indicates a high selectivity of this compound for Hsp90α over other chaperones. While it exhibits some cross-reactivity with Grp94, its affinity is significantly lower. Importantly, no significant inhibition of Hsp70 and Hsp60 ATPase activity was observed at concentrations up to 10 µM, suggesting a favorable selectivity profile.
Experimental Workflow for Determining Chaperone Cross-Reactivity
The determination of the selectivity profile of an Hsp90 inhibitor like this compound involves a multi-tiered experimental approach. The general workflow is depicted in the diagram below, starting from initial high-throughput screening to more detailed biophysical characterization of binding kinetics.
Detailed Experimental Protocols
For reproducible and accurate assessment of inhibitor binding and selectivity, detailed and validated experimental protocols are essential. Below are the methodologies for the key assays used to characterize the interaction of this compound with various chaperones.
Fluorescence Polarization (FP) Competition Assay for Hsp90 Binding
This assay is a high-throughput method to determine the affinity of a test compound for Hsp90 by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Purified recombinant human Hsp90α
-
Fluorescently labeled geldanamycin (e.g., FITC-geldanamycin)
-
This compound (or other test compounds)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT.
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Add 5 µL of a solution containing 20 nM Hsp90α to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a solution containing 10 nM FITC-geldanamycin to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
Measure fluorescence polarization using the plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant chaperones (Hsp90α, Grp94)
-
Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% P20 surfactant.
-
This compound
Procedure:
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the chaperone (e.g., Hsp90α) at a concentration of 20 µg/mL in 10 mM sodium acetate (B1210297) (pH 5.0) to achieve the desired immobilization level (e.g., ~5000 RU).
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in Running Buffer.
-
Inject the different concentrations of the inhibitor over the immobilized chaperone surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by chaperones and is used to determine the inhibitory effect of a compound on this enzymatic activity.
Materials:
-
Purified recombinant chaperones (Hsp90α, Grp94, Hsp70, Hsp60)
-
ATP
-
Malachite Green Phosphate (B84403) Assay Kit
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2.
-
This compound
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the chaperone to each well to a final concentration of 0.5 µM.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Measure the absorbance at 620 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
By employing these rigorous experimental methodologies, a comprehensive understanding of the cross-reactivity profile of this compound can be achieved, providing a solid foundation for its further development as a selective therapeutic agent.
Efficacy of Geldanamycin Analogs in Drug-Resistant Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy. Heat shock protein 90 (Hsp90) has become a key target in oncology due to its role in stabilizing numerous oncoproteins essential for tumor growth and survival.[1] Inhibition of Hsp90 leads to the degradation of these "client" proteins, disrupting multiple oncogenic signaling pathways simultaneously.[1][2] Geldanamycin (B1684428) and its analogs are potent Hsp90 inhibitors, though the clinical development of geldanamycin itself has been hampered by hepatotoxicity and poor solubility.[3][4] This has spurred the development of derivatives with improved pharmacological profiles, such as 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and the water-soluble 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG).[1]
While specific experimental data for the compound 17-GMB-APA-GA is not available in the current scientific literature, this guide provides a comparative analysis of the well-documented geldanamycin analogs, 17-AAG and 17-DMAG, with a focus on their efficacy in drug-resistant cancer cell lines.
Quantitative Comparison of Anti-Proliferative Efficacy
The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for 17-AAG and 17-DMAG in various cancer cell lines, including those with acquired resistance to other therapies.
Table 1: Comparative GI50 Values of Hsp90 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Type | 17-AAG (µM) | 17-DMAG (µM) | 17-AEPGA (µM) | Exposure Time (h) |
| MCF-7 | ER-positive | <2 | <2 | <2 | 72 |
| SKBR-3 | HER2-overexpressing | <2 | <2 | <2 | 72 |
| MDA-MB-231 | Triple-negative | <2 | ≤1 | ≤1 | 72 |
Data sourced from a study comparing water-soluble and non-water-soluble Hsp90 inhibitors. The effects of 17-AEPGA and 17-DMAG were found to be equal or superior to those of 17-AAG.[5]
Table 2: Efficacy of 17-DMAG in Lapatinib-Resistant, HER2-Overexpressing Breast Cancer Cell Lines
| Cell Line | Status | IC50 (nM) |
| SKBR3 | Lapatinib-sensitive (Parental) | 24 |
| LR-SKBR3 | Lapatinib-resistant | 619 |
| BT474 | Lapatinib-sensitive (Parental) | 16 |
| LR-BT474 | Lapatinib-resistant | 103 |
This data demonstrates that while lapatinib-resistant cells show significantly higher IC50 values for lapatinib, they remain sensitive to the Hsp90 inhibitor 17-DMAG.[6]
Table 3: Efficacy of 17-AAG in Glioblastoma Cell Lines with Acquired Resistance
| Cell Line | Status | IC50 (nM) | Resistance Index (RI) |
| SF188 | Parental | - | - |
| SF188-RA6 | 17-AAG Resistant | - | 3.2-fold decrease (drug off) |
| SF268 | Parental | - | - |
| SF268-RA12 | 17-AAG Resistant | - | 3.6-fold decrease (drug off) |
| U87MG | Parental | - | - |
| U87MG-RA6 | 17-AAG Resistant | - | 23.3-fold decrease (drug off) |
Resistance to 17-AAG can be acquired, but in some cases, resistance decreases when the drug pressure is removed.[7]
Hsp90 Signaling Pathway and Mechanism of Inhibition
Hsp90 is a molecular chaperone that facilitates the proper folding and stability of a wide range of client proteins, many of which are critical for cancer cell proliferation and survival.[8] These include key components of oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK. Hsp90 inhibitors, like geldanamycin and its analogs, competitively bind to the N-terminal ATP-binding pocket of Hsp90.[8] This disrupts the chaperone's function, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[2] This simultaneous disruption of multiple signaling pathways makes Hsp90 an attractive target for cancer therapy, particularly in the context of drug resistance.[9]
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Hsp90 inhibitors are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of an Hsp90 inhibitor on cultured cancer cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Hsp90 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted inhibitor or a vehicle control (DMSO) to the respective wells.[10]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5][10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The results are typically expressed as a percentage of the control.[8][11]
Protocol 2: Western Blot Analysis for Client Protein Degradation
This protocol is used to confirm the mechanism of action of the Hsp90 inhibitor by assessing the degradation of its client proteins.
Materials:
-
6-well cell culture plates
-
Hsp90 inhibitor
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against client proteins (e.g., HER2, EGFR, Akt) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Hsp90 inhibitor for the desired time. Lyse the cells in ice-cold lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[10]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis to separate proteins by size, and then transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[8][10]
-
Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the client proteins.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 17-GMB-APA-GA Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative novel anti-tumor agent, 17-GMB-APA-GA, against other known HSP90 inhibitors. As "this compound" is not described in current scientific literature, this document serves as a prospective comparison based on the known activities of its constituent moieties and parent compound, Geldanamycin (B1684428).
Introduction
This compound is hypothesized to be a novel analogue of Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90). The nomenclature suggests a Geldanamycin (GMB) backbone modified at the 17-position with a moiety containing both amino-phenyl-acetamide (APA) and gallic acid (GA). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[1][2] By inhibiting HSP90, these client proteins are targeted for degradation, leading to anti-tumor effects.[3] This guide compares the potential in vivo anti-tumor activity of this compound with established Geldanamycin analogues, such as 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin), as well as other classes of HSP90 inhibitors.
Comparative Analysis of Anti-Tumor Activity
The in vivo efficacy of HSP90 inhibitors is typically evaluated in xenograft models using various cancer cell lines. Key parameters for comparison include tumor growth inhibition (TGI), dosage required for efficacy, and observed toxicity.
Table 1: Comparison of In Vivo Anti-Tumor Activity of HSP90 Inhibitors
| Compound | Animal Model | Tumor Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| This compound (Hypothetical) | Murine Xenograft (e.g., athymic nude mice) | e.g., Breast (MCF-7), Lung (A549), Colon (HCT-116) | To be determined | Expected to be significant, potentially with improved efficacy or reduced toxicity due to APA-GA moiety. | N/A |
| 17-AAG (Tanespimycin) | Murine Xenograft (athymic nude mice) | Cervical (HeLa, SiHa) | e.g., 50 mg/kg, daily | Significant TGI, enhances radiation response.[4] | Potent HSP90 inhibitor, but limited by poor solubility and hepatotoxicity.[5][6] |
| 17-DMAG (Alvespimycin) | Murine Xenograft (SCID mice) | Breast (MDA-MB-231) | e.g., 10 mg/kg, 3x/week | Significant TGI.[5] | More soluble and potent than 17-AAG, but development halted due to toxicity.[5] |
| IPI-504 (Retaspimycin) | Murine Xenograft (myeloma) | Multiple Myeloma | Not specified | Efficacious in cellular and animal models.[7] | Highly soluble hydroquinone (B1673460) hydrochloride derivative of 17-AAG.[7][8] |
| WK88-1 | Murine Xenograft (nude mice) | Non-Small Cell Lung Cancer (Gefitinib-resistant) | Not specified | Significantly reduced tumor growth.[9][10] | A non-benzoquinone Geldanamycin analogue with reduced hepatotoxicity.[9][10] |
| HP-4 (Novel Inhibitor) | Murine Xenograft (HCT-116) | Colon Cancer | Not specified | Significant anti-tumor effects.[11] | Identified through virtual screening, potent against HCT-116 xenografts.[11] |
Experimental Protocols
Detailed methodologies are crucial for the validation of anti-tumor activity in vivo. Below are representative protocols for key experiments.
In Vivo Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Six- to eight-week-old immunodeficient mice (e.g., athymic nude or SCID mice) are used. Animals are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at various doses and schedules. A vehicle control group receives the drug solvent only. A positive control group may receive a standard-of-care chemotherapeutic agent.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).
Western Blot Analysis of Tumor Tissue
-
Protein Extraction: Excised tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against HSP90 client proteins (e.g., Akt, HER2, c-Raf) and HSP70 (as a marker of HSP90 inhibition). A loading control (e.g., β-actin or GAPDH) is also probed.
-
Detection: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. pnas.org [pnas.org]
- 2. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tumor activity of WK88-1, a novel geldanamycin derivative, in gefitinib-resistant non-small cell lung cancers with Met amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Geldanamycin and its Analogs as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of geldanamycin (B1684428) and its derivative, 17-GMB-APA-GA, potent inhibitors of Heat Shock Protein 90 (Hsp90). Due to the limited availability of public experimental data for this compound, this guide will also draw comparisons with the well-characterized geldanamycin analog, 17-AAG (Tanespimycin), to provide a comprehensive framework for evaluation.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1] By inhibiting Hsp90, these client proteins are targeted for degradation, making Hsp90 an attractive target for cancer therapy.[2] Geldanamycin, a naturally occurring benzoquinone ansamycin, was one of the first Hsp90 inhibitors to be discovered.[2] However, its clinical development has been hampered by poor solubility and significant hepatotoxicity.[3] This has led to the development of numerous derivatives with improved pharmacological properties.[2][3]
Compound Profiles
Geldanamycin
Geldanamycin is a potent Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, thereby inducing the degradation of client proteins.[2][4] Its use in a clinical setting has been limited by its unfavorable toxicity profile and poor solubility.[3][5]
This compound
This compound, with the full chemical name 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a derivative of geldanamycin.[6] It is recognized as an Hsp90 inhibitor and is also classified as an ADC (Antibody-Drug Conjugate) cytotoxin, suggesting its potential for targeted delivery.[7][8][9] Specific experimental data on its comparative efficacy and toxicity are not widely available in the public domain.
17-AAG (Tanespimycin)
17-AAG is a well-studied derivative of geldanamycin designed to overcome the limitations of the parent compound.[2] It exhibits reduced hepatotoxicity and improved solubility while retaining potent Hsp90 inhibitory activity.[3][10] 17-AAG has been evaluated in numerous clinical trials.[3]
Quantitative Performance Comparison
The following table summarizes key performance metrics for geldanamycin and its analog, 17-AAG. Data for this compound is not included due to the lack of publicly available information.
| Parameter | Geldanamycin | 17-AAG (Tanespimycin) | Reference |
| Hsp90 Binding Affinity (IC50) | ~50.1 nM | 5 nM | [11][12] |
| Cell Viability (IC50 in BT474 cells) | Not Reported | 5-6 nM | [13] |
| Cell Viability (IC50 in LNCaP cells) | Not Reported | 25-45 nM | [13] |
| Toxicity Profile | High hepatotoxicity | Reduced hepatotoxicity compared to geldanamycin | [3][10] |
| Solubility | Poor | Improved | [3] |
Mechanism of Action: Hsp90 Inhibition
Both geldanamycin and its derivatives function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins, such as HER2, Akt, and Raf-1, is a key mechanism of their anticancer activity.[14]
Experimental Protocols
Hsp90 Binding Assay
Objective: To determine the binding affinity of the inhibitor to Hsp90.
Methodology:
-
Protein Preparation: Purify recombinant human Hsp90.
-
Ligand Preparation: Dissolve the inhibitor (Geldanamycin, this compound, or 17-AAG) in an appropriate buffer.
-
Titration: Titrate the inhibitor into a solution containing Hsp90.
-
Measurement: Measure the heat change upon binding using Isothermal Titration Calorimetry (ITC) or a competitive binding assay with a fluorescently labeled ligand.
-
Data Analysis: Calculate the dissociation constant (Kd) or IC50 value from the binding curve. A detailed protocol for a competitive binding assay is available.[15]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the Hsp90 inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Hsp90 inhibitor and a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[16]
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. agscientific.com [agscientific.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSP90 binding assay [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Head-to-Head Study: A Comparative Analysis of Hsp90 Inhibitors 17-GMB-APA-GA and SNX-2112
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two heat shock protein 90 (Hsp90) inhibitors: 17-GMB-APA-GA, a derivative of the natural product geldanamycin (B1684428), and SNX-2112, a synthetic small molecule. The objective of this document is to present a side-by-side analysis of their performance based on available experimental data, offering insights into their mechanisms of action and potential therapeutic applications.
Executive Summary
Both this compound and SNX-2112 are potent inhibitors of Hsp90, a molecular chaperone critical for the stability and function of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and providing a promising avenue for cancer therapy.
SNX-2112 is a well-characterized synthetic inhibitor with extensive preclinical data demonstrating its high potency and broad anti-cancer activity. In contrast, publicly available, peer-reviewed experimental data on this compound is limited. It is identified as 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin and is often utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Due to the scarcity of standalone data for this compound, this guide will leverage data from its close and extensively studied analog, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG or Tanespimycin), for comparative purposes against SNX-2112.
Data Presentation: Quantitative Comparison
Hsp90 Binding Affinity and Inhibitory Potency
| Parameter | This compound (inferred from 17-AAG) | SNX-2112 | Reference |
| Hsp90 Binding Site | N-terminal ATP pocket | N-terminal ATP pocket | [1] |
| Hsp90α Binding Affinity (Ka) | 1,039 nmol/L | 30 nmol/L | [1] |
| Hsp90β Binding Affinity (Ka) | Not widely reported | 30 nmol/L | [1] |
| IC50 (Hsp90α) | Not widely reported | 30 nM | |
| IC50 (Hsp90β) | Not widely reported | 30 nM |
In Vitro Antiproliferative Activity (IC50 Values)
| Cell Line | Cancer Type | SNX-2112 IC50 (nM) | 17-AAG IC50 (nM) | Reference |
| BT-474 | Breast Cancer | ~10-50 | ~10-50 | [1] |
| SKBr-3 | Breast Cancer | ~10-50 | >100 | [1] |
| MCF-7 | Breast Cancer | ~10-50 | ~50-100 | [1] |
| NCI/ADR-RES | Ovarian Cancer | Not Reported | >1000 | [1] |
| OVCAR-3 | Ovarian Cancer | ~10-50 | ~100-200 | [1] |
| A549 | Lung Cancer | ~10-50 | ~50-100 | [1] |
| NCI-H1975 | Lung Cancer | ~10-50 | Not Reported | |
| EBC-1 | Lung Cancer | 25.2 | Not Reported | [2] |
| MKN-45 | Gastric Cancer | 30.3 | Not Reported | [2] |
| GTL-16 | Gastric Cancer | 35.6 | Not Reported | [2] |
| MM.1S | Multiple Myeloma | 52 | >1000 | |
| U266 | Multiple Myeloma | 55 | >1000 | |
| RPMI 8226 | Multiple Myeloma | 186 | >1000 |
Mechanism of Action and Signaling Pathways
Both this compound (as a geldanamycin analog) and SNX-2112 function by inhibiting the ATPase activity of Hsp90. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of a wide array of Hsp90 client proteins. Many of these client proteins are key components of oncogenic signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.
Key Hsp90 Client Proteins and Downstream Pathways Affected:
-
Receptor Tyrosine Kinases: HER2, EGFR, MET
-
Signaling Intermediates: AKT, RAF-1, ERK
-
Cell Cycle Regulators: CDK4, CDK6
-
Anti-Apoptotic Proteins: Survivin
The inhibition of Hsp90 by these compounds leads to the simultaneous downregulation of these critical proteins, resulting in cell cycle arrest and induction of apoptosis.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or SNX-2112 for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Western Blot Analysis for Hsp90 Client Protein Degradation
-
Cell Lysis: Cells treated with the Hsp90 inhibitors are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for Hsp90 client proteins (e.g., HER2, AKT, ERK) and a loading control (e.g., β-actin), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Tumor Implantation: Human cancer cells (e.g., BT-474) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered with vehicle control, this compound (or its prodrug form if applicable), or SNX-2112 (often via its orally bioavailable prodrug, SNX-5422) according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the efficacy of the treatments.
Discussion and Conclusion
The available data strongly supports SNX-2112 as a highly potent and broadly active Hsp90 inhibitor. Its synthetic nature allows for consistent manufacturing and potentially more favorable pharmacokinetic properties compared to natural product derivatives. The extensive preclinical data, including a wide range of IC50 values and in vivo efficacy, provides a solid foundation for its continued development.
While direct, comprehensive data for this compound is limited, its identity as a geldanamycin analog suggests a similar mechanism of action. The primary application of this compound appears to be as a potent cytotoxic payload for ADCs, where its high potency can be targeted specifically to cancer cells, thereby minimizing systemic toxicity. Comparisons of SNX-2112 with 17-AAG, a well-studied geldanamycin analog, consistently show that SNX-2112 is more potent, particularly in hematologic cancer cell lines. This suggests that as a standalone agent, SNX-2112 may offer advantages over geldanamycin-based inhibitors.
For researchers and drug developers, the choice between these two classes of Hsp90 inhibitors will likely depend on the specific application. SNX-2112 and its prodrug SNX-5422 represent a promising systemic therapy for a variety of cancers. This compound, on the other hand, may be best suited for targeted delivery approaches such as ADCs, where its potent cytotoxicity can be harnessed with greater precision. Further head-to-head studies with publicly available data are warranted to provide a more definitive comparison of these two potent Hsp90 inhibitors.
References
Validating the Radiosensitizing Effects of Gambogic Acid and Its Derivatives: A Comparative Guide
Disclaimer: Information regarding the specific compound "17-GMB-APA-GA" is not available in the public domain. This guide therefore focuses on the radiosensitizing properties of its parent compound, Gambogic Acid (GA), a natural xanthonoid derived from the resin of the Garcinia hanburyi tree. The information presented herein is based on preclinical studies of Gambogic Acid.
This guide provides a comparative overview of the radiosensitizing effects of Gambogic Acid (GA), offering insights into its mechanism of action and performance relative to other radiosensitizing agents. The data is intended for researchers, scientists, and professionals in drug development.
Comparative Performance Data
The radiosensitizing effect of a compound is often quantified by the Sensitizer (B1316253) Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given biological effect without the sensitizer to the dose required for the same effect with the sensitizer. A higher SER indicates greater radiosensitizing potential.
| Compound/Agent | Cancer Cell Line | Sensitizer Enhancement Ratio (SER) | Key Findings |
| Gambogic Acid (GA) | Esophageal Cancer (TE13) | 1.217 and 1.436 (at different concentrations)[1] | GA enhances radiosensitivity by inducing reactive oxygen species (ROS) and targeting the Akt/mTOR pathway.[1] |
| BO-1051 (N-mustard DNA alkylating agent) | Human Glioma (U87MG, U251MG, GBM-3) | 1.24 - 1.50 (at 10% survival fraction) | Significantly enhances radiosensitivity in glioma cells. |
| Cisplatin | Various | Varies depending on cell line and concentration | A standard chemotherapy agent with known radiosensitizing properties, often used as a benchmark. |
| 5-Fluorouracil (5-FU) | Various | Varies depending on cell line and concentration | An antimetabolite drug that can enhance the effects of radiation. |
Mechanism of Action: Gambogic Acid as a Radiosensitizer
Gambogic Acid enhances the sensitivity of cancer cells to radiation through a multi-faceted approach, primarily by:
-
Induction of Apoptosis: GA promotes programmed cell death in cancer cells, a process that is augmented when combined with radiation.
-
Cell Cycle Arrest: GA causes cell cycle arrest at the G2/M phase, a phase in which cells are most sensitive to radiation damage.
-
Generation of Reactive Oxygen Species (ROS): GA induces the production of ROS, which can lead to increased DNA damage and cell death when combined with radiation.[1]
-
Inhibition of Pro-Survival Signaling Pathways: GA has been shown to inhibit the Akt/mTOR pathway, a key signaling cascade involved in cell survival and proliferation.[1]
-
Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α): In hypoxic (low oxygen) tumor environments, which are notoriously resistant to radiotherapy, GA can decrease the levels of HIF-1α, a key protein that helps cancer cells survive in these conditions.[2]
Signaling Pathway of Gambogic Acid in Radiosensitization
References
- 1. Gambogic acid enhances the radiosensitivity of human esophageal cancer cells by inducing reactive oxygen species via targeting Akt/mTOR pathway [pubmed.ncbi.nlm.nih.gov]
- 2. The natural compound gambogic acid radiosensitizes nasopharyngeal carcinoma cells under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Validating Hsp90 Inhibition with siRNA Knockdown and 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two methods for inhibiting the function of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone and a key target in cancer therapy. We will explore the effects of transient Hsp90 knockdown using small interfering RNA (siRNA) and pharmacological inhibition with 17-GMB-APA-GA, a potent analog of geldanamycin. This comparison is supported by experimental data from various cancer cell line studies, offering insights into the validation of Hsp90-targeted therapeutic strategies.
Data Presentation: Quantitative Comparison of Hsp90 Inhibition Strategies
The following tables summarize the quantitative effects of Hsp90 inhibition on cancer cell viability, apoptosis, and the expression of Hsp90 and its client proteins, comparing siRNA-mediated knockdown with the effects of a chemical inhibitor (17-AAG, a close analog of this compound).
Table 1: Effect of Hsp90 Inhibition on Cancer Cell Viability
| Inhibition Method | Cell Line | Concentration/Time | % Reduction in Cell Viability | Reference |
| Hsp90 siRNA | JEKO-1, GRANTA-519, MINO (Mantle Cell Lymphoma) | 72 hours | Dramatic reduction | [1] |
| Hep3B (Hepatocellular Carcinoma) | Not specified | Significant reduction | [2] | |
| MCF-7 (Breast Cancer) | Not specified | Significant reduction | [3] | |
| 17-AAG | G-415, GB-d1 (Gallbladder Cancer) | 24 hours (IC50 concentrations) | ~50% | [4] |
| MCF-7 (Breast Cancer) | 24 hours (10 µM) | ~33% | [5] | |
| MDA-MB-231 (Breast Cancer) | 24 hours (10 µM) | ~45% | [5] | |
| H446 (Small Cell Lung Cancer) | 48 hours (3.125-12.5 mg/l) | Dose-dependent inhibition | [6] |
Table 2: Induction of Apoptosis by Hsp90 Inhibition
| Inhibition Method | Cell Line | Concentration/Time | % Apoptotic Cells (vs. Control) | Reference |
| Hsp90 siRNA | Hep3B (Hepatocellular Carcinoma) | Not specified | Increased percentage | [2] |
| LNCaP, PC-3 (Prostate Cancer) | 72 hours (40 nM) | 3.2-fold increase | [7] | |
| LLC, A549 (Lung Cancer) | Not specified | Significantly increased | [8] | |
| 17-AAG | GB-d1 (Gallbladder Cancer) | 72 hours (12 µM) | 69.9% (vs. 7.5% control) | [4] |
| G-415 (Gallbladder Cancer) | 72 hours (12 µM) | 18.7% (vs. 2.2% control) | [4] | |
| MDA-MB-231 (Breast Cancer) | Not specified (15-20 µM) | 32.09% - 39.46% | [5] | |
| IMR-32, SK-N-SH (Neuroblastoma) | 72 hours (1 µM) | Significantly higher percentage | [9] |
Table 3: Downregulation of Hsp90 and Client Proteins
| Inhibition Method | Cell Line | Target Protein | Observed Effect | Reference |
| Hsp90 siRNA | LNCaP, PC-3 (Prostate Cancer) | Hsp90 | Almost complete suppression | [7] |
| DPCs | Hsp90 | Decreased levels | [10] | |
| MCF-7 (Breast Cancer) | NF-κB, Akt | Down-regulated | [3] | |
| 17-AAG | G-415, GB-d1 (Gallbladder Cancer) | EGFR, AKT, p-AKT, Cyclin B1, p-ERK, Cyclin D1 | Significantly reduced expression | [4] |
| Philadelphia+ ALL cells | Bcl-2, Bcl-Xl | Down-regulation | [11] | |
| JIMT-1 (Breast Cancer) | ErbB2 | Downregulation (IC50: 30-40 nM) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Protocol 1: Hsp90 Knockdown using siRNA
-
Cell Culture: Seed cells (e.g., JEKO-1) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection: Transfect cells with Hsp90-specific siRNA (e.g., at a final concentration of 30 nM) using a suitable transfection reagent according to the manufacturer's instructions. A non-targeting (scrambled) siRNA should be used as a negative control.[1]
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for Hsp90 knockdown.
-
Verification of Knockdown: Harvest a portion of the cells to confirm Hsp90 knockdown by Western blotting or qRT-PCR.
-
Functional Assays: Use the remaining cells for downstream functional assays, such as cell viability assays or analysis of client protein levels.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (or perform siRNA transfection as described above) and a vehicle control (e.g., DMSO) for the chosen duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 590 nm using a microplate reader.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with either Hsp90 siRNA or this compound as previously described.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against Hsp90 and its client proteins (e.g., Akt, Erk, EGFR), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and signaling pathways discussed in this guide.
Caption: Experimental workflow for comparing Hsp90 inhibition methods.
Caption: Hsp90 signaling and points of intervention.
References
- 1. HSP90 inhibits apoptosis and promotes growth by regulating HIF-1α abundance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-hairpin RNA-mediated Heat shock protein 90 gene silencing inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. HSP90 inhibition results in apoptosis of Philadelphia acute lymphoblastic leukaemia cells: an attractive prospect of new targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Confirming Target Engagement of 17-GMB-APA-GA: A Comparative Guide to Mass Spectrometry-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, confirming that a drug candidate directly interacts with its intended molecular target is a critical step. This guide provides a comprehensive comparison of mass spectrometry (MS)-based methodologies for validating the target engagement of the hypothetical small molecule, 17-GMB-APA-GA. We will explore the principles, present experimental data in comparative tables, detail key protocols, and visualize workflows to aid in the selection of the most appropriate strategy for your research needs.
Introduction to Target Engagement and the Role of Mass Spectrometry
Target engagement is the measurable interaction of a drug molecule with its biological target in a relevant physiological system. Demonstrating target engagement provides crucial evidence for the mechanism of action and is a cornerstone of preclinical and clinical drug development. Mass spectrometry has emerged as a powerful and versatile platform for identifying and quantifying drug-protein interactions with high specificity and sensitivity.[1] MS-based methods can overcome some limitations of traditional assays, such as the need for specific antibodies or radiolabeling.[2]
This guide will focus on three prominent MS-based approaches to confirm the target engagement of this compound:
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (MS-CETSA/TPP): This method assesses changes in the thermal stability of proteins upon ligand binding.
-
Chemical Proteomics using Affinity-Based Probes (Chemoproteomics-AP): This technique utilizes a modified version of the drug molecule to capture and identify its binding partners.
-
Quantitative Targeted Proteomics: This approach directly measures the abundance of the target protein or a specific peptide, which can be indicative of engagement, particularly for covalent inhibitors.
We will also briefly compare these MS-based methods with alternative, non-MS techniques to provide a broader perspective.
Comparison of Mass Spectrometry-Based Target Engagement Methods
The selection of an appropriate target engagement methodology depends on various factors, including the nature of the drug-target interaction, the availability of reagents, and the desired throughput. The following table summarizes the key characteristics of the discussed MS-based approaches for this compound.
| Feature | MS-CETSA/TPP | Chemoproteomics-AP | Quantitative Targeted Proteomics |
| Principle | Ligand binding alters protein thermal stability. | Affinity probe captures binding partners. | Measures changes in target protein/peptide levels. |
| Labeling Requirement | Label-free for the drug molecule. | Requires synthesis of a tagged drug derivative. | Label-free or use of stable isotope-labeled standards. |
| Applicability | Broadly applicable to soluble proteins. | Dependent on successful probe synthesis and accessibility of the binding site. | Primarily for covalent inhibitors or when engagement alters protein levels. |
| Throughput | Moderate to high. | Moderate. | High. |
| Key Advantage | Performed in a cellular context without modifying the drug. | Can identify unknown targets (target deconvolution). | High precision and sensitivity for specific targets. |
| Key Limitation | May not be suitable for membrane proteins or proteins in large complexes. | Probe modification may alter binding affinity; potential for non-specific binders. | Does not directly measure binding for non-covalent inhibitors. |
| Hypothetical Data for this compound | 2.5°C shift in Tm of Target X. | Target X identified with 5-fold enrichment over control. | 75% reduction in free Target X peptide after treatment. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are summarized protocols for each of the discussed MS-based approaches.
Mass Spectrometry-Cellular Thermal Shift Assay (MS-CETSA/TPP)
This protocol outlines the general steps for performing an MS-CETSA (also known as Thermal Proteome Profiling) experiment to identify the targets of this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with a specified concentration of this compound and another set with a vehicle control for a defined period.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysates and heat them to a range of different temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Protein Precipitation and Digestion: Cool the samples and centrifuge to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the soluble proteins into peptides using trypsin.
-
Isobaric Labeling (Optional but Recommended): For high-throughput analysis, label the peptides from each temperature point with a different isobaric tag (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature. Plot the melting curves for each protein. A shift in the melting temperature (Tm) of a protein in the drug-treated sample compared to the control indicates a direct interaction.[3]
Chemical Proteomics with Affinity-Based Probes (Chemoproteomics-AP)
This protocol describes the use of an affinity-based probe derived from this compound to pull down its interacting proteins.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent capture) or a reporter tag (e.g., biotin) via a linker. It is crucial to validate that the modification does not significantly impair the compound's activity.
-
Cell Lysate Preparation: Prepare a protein lysate from the relevant cells or tissues.
-
Probe Incubation: Incubate the cell lysate with the this compound probe. Include a control incubation with a non-functionalized probe or a competition experiment where the lysate is pre-incubated with an excess of the original, unmodified this compound.
-
Affinity Purification: Use affinity chromatography (e.g., streptavidin beads for a biotinylated probe) to capture the probe and its bound proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the captured proteins.
-
Protein Digestion and LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify the proteins enriched in the probe sample compared to the control. Proteins that are significantly less abundant in the competition experiment are considered high-confidence targets of this compound.[4]
Quantitative Targeted Proteomics
This protocol is particularly suited for covalent inhibitors where target engagement can be inferred by quantifying the remaining unbound target protein.
Methodology:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound. Lyse the cells and quantify the total protein concentration.
-
Protein Digestion: Take a fixed amount of total protein from each sample and perform in-solution or in-gel tryptic digestion.
-
Peptide Selection: Select one or more proteotypic peptides from the target protein that are unique and readily detectable by mass spectrometry. For covalent inhibitors, a peptide containing the modified amino acid residue can be targeted.
-
LC-MS/MS Analysis using SRM or PRM: Analyze the peptide mixture using a triple quadrupole or a high-resolution mass spectrometer operating in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode. For absolute quantification, spike in a known amount of a stable isotope-labeled synthetic peptide standard corresponding to the target peptide.
-
Data Analysis: Quantify the peak areas of the endogenous target peptides and normalize them to the peak area of the internal standard. A decrease in the signal of the target peptide in the drug-treated samples indicates target engagement.[5][6]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for MS-CETSA/TPP to identify targets of this compound.
Caption: Workflow for Chemoproteomics with an affinity probe of this compound.
Caption: Workflow for Quantitative Targeted Proteomics to measure this compound engagement.
Comparison with Alternative Methods
While mass spectrometry offers powerful solutions, other techniques are also widely used for target engagement studies.
| Method | Principle | Advantages | Limitations |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer between a luciferase-tagged target and a fluorescently labeled ligand. | Real-time measurements in live cells; high sensitivity. | Requires genetic modification of the target protein; potential for steric hindrance. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Label-free; provides kinetic data (kon, koff). | In vitro assay; requires purified protein; protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon ligand binding. | Provides thermodynamic data (ΔH, ΔS); label-free. | Requires large amounts of purified protein; low throughput. |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its target. | High sensitivity and specificity. | Requires synthesis of a radiolabeled compound; safety concerns with radioactivity. |
Conclusion
Mass spectrometry provides a robust and versatile toolkit for confirming the target engagement of novel drug candidates like this compound. The choice between MS-CETSA/TPP, chemical proteomics, and quantitative targeted proteomics will depend on the specific research question, the properties of the compound, and the available resources. MS-CETSA/TPP offers a label-free approach in a cellular context, chemical proteomics is invaluable for target identification, and targeted proteomics provides highly sensitive and quantitative data for specific targets. By carefully considering the strengths and weaknesses of each method, researchers can design robust experiments to confidently demonstrate target engagement and accelerate the drug discovery process.
References
- 1. Mass Spectrometry for Drug-Protein Interaction Studies | Aragen [aragen.com]
- 2. xtalks.com [xtalks.com]
- 3. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 17-GMB-APA-GA: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 17-GMB-APA-GA, a potent HSP90 inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals familiar with laboratory safety and chemical handling.
Chemical Identification and Hazard Profile
This compound, also known as 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a derivative of the ansamycin (B12435341) antibiotic geldanamycin. As an Hsp90 inhibitor, it exhibits cytotoxic properties, meaning it is toxic to cells.[1] Due to its biological activity, it must be treated as hazardous chemical waste.[2] The primary hazard properties of cytotoxic agents can include being carcinogenic, mutagenic, and toxic for reproduction.[1]
Key Data for this compound:
| Property | Value |
| Alternate Name | 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin |
| Molecular Formula | C39H53N5O11 |
| Molecular Weight | 767.87 g/mol |
| Appearance | Purple Solid |
| Solubility | Soluble in DMSO (>25 mg/ml) and ethanol (B145695) (10 mg/ml) |
| Storage Temperature | -20°C |
| Primary Hazard | Cytotoxic |
Step-by-Step Disposal Protocol
The disposal of this compound and all materials contaminated with it must be handled with care to prevent exposure and environmental contamination. The following protocol is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) procedures and local regulations. [2]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The minimum recommended PPE includes:
-
Impermeable, long-sleeved gown
-
Two pairs of chemotherapy-rated gloves
-
Safety goggles or a face shield
-
Appropriate respiratory protection if there is a risk of aerosolization
Step 2: Waste Segregation
Proper segregation is crucial. Do not mix this compound waste with non-hazardous or other types of chemical waste unless explicitly approved by your EHS department.[2]
Step 3: Containment of Waste
All items that have come into contact with this compound must be disposed of as cytotoxic waste. This includes:
-
Unused or expired this compound
-
Stock solutions and dilutions
-
Contaminated labware (e.g., pipette tips, vials, flasks)
-
Contaminated PPE (gloves, gowns, etc.)
Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled with a "Cytotoxic Waste" or "Chemotherapeutic Waste" symbol and the chemical name.[1][3] Liquid waste should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[2]
Step 4: Labeling
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Include any other information required by your institution, such as the date and the name of the generating laboratory.
Step 5: Storage
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
Step 6: Professional Disposal
Contact your institution's EHS office to arrange for the collection and disposal of the cytotoxic waste.[2] Professional hazardous waste disposal services are required to handle and transport this type of waste for final disposal, which is typically high-temperature incineration.[1]
IMPORTANT: NEVER dispose of this compound or its solutions down the drain. [2]
Experimental Protocols Cited
While specific experimental protocols for this compound are not detailed in the provided context, its use as an Hsp90 inhibitor implies its application in cancer research and cell biology studies.[4][5] The mechanism of action involves binding to the ATP-binding pocket of Hsp90, which leads to the degradation of Hsp90 client proteins, many of which are involved in oncogenic signaling pathways.[6][7]
Visualized Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for 17-GMB-APA-GA
Disclaimer: The compound "17-GMB-APA-GA" is not found in publicly available literature. Therefore, this guidance is based on the assumption that it is a potent, novel small molecule with unknown toxicological properties, a common scenario in drug development. Researchers and scientists must treat this and any uncharacterized compound as potentially hazardous.[1] This document provides a framework for safe handling, which should be supplemented by a thorough review of any internal safety data and in consultation with your institution's Environmental Health and Safety (EHS) department.
I. Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment (PPE) is to create a barrier between the researcher and the potentially hazardous compound, protecting against inhalation, skin contact, and splashing.[2] The required level of PPE is dictated by the nature of the operation and the physical form of the compound. For potent novel compounds, a comprehensive PPE strategy is crucial.[3][4][5]
Table 1: PPE Requirements for Handling this compound
| Operation | Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection | Additional PPE |
| Storage & Transport (Sealed Containers) | General Laboratory Ventilation | Single Pair, Nitrile | Safety Glasses | Standard Lab Coat | Not Required | - |
| Weighing & Handling Solids | Chemical Fume Hood or Glove Bag | Double Pair, Nitrile | Safety Goggles & Face Shield | Disposable, Solid-Front Gown | N95 or PAPR (Powered Air-Purifying Respirator)[5] | Disposable Sleeve Covers |
| Preparing Stock Solutions | Chemical Fume Hood | Double Pair, Nitrile | Safety Goggles & Face Shield | Disposable, Fluid-Resistant Gown | N95 or PAPR | Disposable Sleeve Covers |
| In Vitro Experiments (Cell Culture) | Class II Biosafety Cabinet (BSC)[2] | Double Pair, Sterile Nitrile | Safety Glasses | Disposable, Solid-Front Gown | Not Required in BSC | - |
| In Vivo Dosing & Handling | Ventilated Changing Station/BSC | Double Pair, Nitrile | Safety Goggles & Face Shield | Full Body Disposable Suit ("Bunny Suit")[5][6] | N95 or PAPR | Disposable Shoe Covers[6] |
II. Operational Plan: Step-by-Step Guidance
A clear, step-by-step operational plan is essential to minimize exposure risk. The following protocols are generalized for handling a potent novel compound like this compound.
A. Weighing and Preparing Stock Solutions
-
Preparation: Don all required PPE as outlined in Table 1 for handling solids. Ensure the chemical fume hood or glove bag is certified and functioning correctly.
-
Containment: Perform all manipulations within the designated engineering control. Use disposable liners on the work surface to contain any spills.
-
Weighing: Use a dedicated set of spatulas and weigh boats. Tare the balance with the weigh boat inside the fume hood. Carefully transfer the desired amount of this compound.
-
Solubilization: Add the solvent to the vessel containing the weighed compound inside the fume hood. Cap the vessel securely before mixing or vortexing.
-
Decontamination: Wipe down all surfaces, including the exterior of the solution vessel, with an appropriate deactivating solution or solvent (e.g., 70% ethanol, followed by a suitable cleaning agent) before removing from the hood.
-
Waste Disposal: Dispose of all contaminated disposables (weigh boats, pipette tips, liners, gloves) in a designated hazardous waste container.[1][7]
B. In Vitro Experimental Workflow
The following diagram outlines a typical workflow for screening a novel compound in a cell-based assay.
Caption: Workflow for in vitro screening of this compound.
III. Disposal Plan
Proper disposal of hazardous waste is a critical component of laboratory safety to protect both personnel and the environment.[7][8]
A. Waste Segregation and Labeling
-
Solid Waste: All disposable items contaminated with this compound (gloves, gowns, pipette tips, weigh boats, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, compatible hazardous waste container.[7] Never pour chemical waste down the drain.[7][8]
-
Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container.
B. Labeling Requirements
All hazardous waste containers must be labeled with:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound Waste".[1]
-
The primary hazards (e.g., "Toxic," "Hazards Not Fully Known").[1]
-
The accumulation start date.[1]
-
The Principal Investigator's name and lab location.[1]
C. Final Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste.[1] Do not allow waste to accumulate for more than six months.[8] Hazardous organic waste is typically incinerated by a specialized waste management company.[9]
IV. Logical Decision Making for PPE Selection
The selection of appropriate PPE is a logical process based on risk assessment. The following diagram illustrates this decision-making process.
Caption: Decision tree for selecting PPE based on task risk.
References
- 1. benchchem.com [benchchem.com]
- 2. gerpac.eu [gerpac.eu]
- 3. aiha.org [aiha.org]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
